molecular formula C13H21NO3 B1521800 N-Boc-9-azabicyclo[3.3.1]nonan-3-one CAS No. 512822-27-4

N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1521800
CAS No.: 512822-27-4
M. Wt: 239.31 g/mol
InChI Key: YEKYAQUJESJBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-9-azabicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKYAQUJESJBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672217
Record name tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512822-27-4
Record name tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-9-azabicyclo[3.3.1]nonan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Bicyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-9-azabicyclo[3.3.1]nonan-3-one (CAS: 512822-27-4)

This compound, also known as tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a pivotal building block in modern medicinal and agricultural chemistry.[1][2] Its rigid, bicyclic structure, often referred to as a granatanone scaffold, provides a three-dimensional framework that is instrumental in the design of novel bioactive molecules. The presence of the ketone functionality at the 3-position and the synthetically versatile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this compound a highly valuable intermediate for creating diverse chemical libraries.[3][4] This guide offers a comprehensive overview of its properties, synthesis, core reactivity, and safe handling protocols, tailored for researchers and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Core Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 512822-27-4[3][5][6]
Molecular Formula C₁₃H₂₁NO₃[5][7][8]
Molecular Weight 239.31 g/mol [5][8]
IUPAC Name tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate[9][10]
Synonyms N-Boc-granatanone, 3-Oxo-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester[11][12]
Physical Form Solid[10]
Storage Store refrigerated (2-8°C), sealed in a dry, well-ventilated place.[10][13]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the protection of the secondary amine of its precursor, 9-azabicyclo[3.3.1]nonan-3-one, using di-tert-butyl dicarbonate (Boc₂O).[3][4] The Boc group is a cornerstone of modern organic synthesis, providing a robust protecting group for amines that can be readily removed under acidic conditions, thus enabling sequential chemical transformations.

The workflow below illustrates the standard laboratory-scale synthesis.

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification SM1 9-Azabicyclo[3.3.1]nonan-3-one HCl Reaction Combine SMs in THF at 15°C Stir at room temperature for 1 hr SM1->Reaction SM2 Di-tert-butyl dicarbonate (Boc)₂O SM2->Reaction SM3 Base (e.g., Triethylamine or Methylamine) SM3->Reaction SM4 Solvent (THF) SM4->Reaction Workup Aqueous Workup: 1. Add Water 2. Extract with Diethyl Ether Reaction->Workup Reaction Completion Purification Wash organic phase with water Purify via short silica gel column Workup->Purification Organic Phase Product Final Product: This compound Purification->Product High Purity (>93% Yield)

Caption: Synthetic workflow for N-Boc protection of 9-azabicyclo[3.3.1]nonan-3-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through clear steps and expected outcomes.[3][4][8]

  • Vessel Preparation: To a suitable reaction vessel, add 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq, e.g., 12.0 g, 68.3 mmol).

  • Suspension: Suspend the starting material in tetrahydrofuran (THF, e.g., 200 mL).

  • Basification: Add a suitable base such as triethylamine or an excess of a simple amine like methylamine (4.0 eq, e.g., 27.6 g, 273 mmol) to neutralize the hydrochloride salt and facilitate the reaction.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq, e.g., 15.6 g, 71.7 mmol) in THF (e.g., 50 mL). Add this solution dropwise to the reaction mixture over approximately 15 minutes, maintaining the internal temperature at around 15°C using an ice bath. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Remove the ice bath and stir the reaction mixture at ambient room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, add water to the reaction mixture and extract the product into a suitable organic solvent like diethyl ether (e.g., 200 mL).

  • Washing: Wash the combined organic phase with water (e.g., 2 x 100 mL) to remove any remaining salts and water-soluble impurities.

  • Purification: Purify the crude product by filtering it through a short plug of silica gel.

  • Isolation: Concentrate the organic phase under reduced pressure to yield this compound as a solid. This procedure typically results in high yields, often around 93%.[3][4]

Core Reactivity and Strategic Applications

The true utility of this compound lies in its predictable reactivity, which allows for its elaboration into more complex molecular architectures. The ketone at the C3 position is the primary site for chemical modification.

Caption: Primary transformation of the granatanone scaffold via ketone reduction.

Key Synthetic Transformations:
  • Ketone Reduction: The most significant reaction is the stereoselective reduction of the C3-ketone to the corresponding alcohol. This transformation is critical for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives, which are valuable intermediates for agrochemicals and pharmaceuticals.[1][2] This reduction can be achieved using various reagents:

    • Sodium Borohydride (NaBH₄): A common, cost-effective method for this reduction.[14]

    • Ruthenium Catalysts: More advanced methods utilize ruthenium complexes with hydrogen gas, offering a greener, lower-waste alternative with high efficiency and stereoselectivity.[1][2]

  • Aldol Reactions: The ketone can participate in deprotonation and subsequent aldol reactions, allowing for the construction of more complex carbon skeletons attached to the bicyclic core.[15]

  • Reductive Amination: The ketone can be converted into various substituted amines via reductive amination, further diversifying the accessible derivatives.

  • Boc-Deprotection: Following modifications at the ketone, the Boc group can be easily removed with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent, revealing the secondary amine for further functionalization, such as N-alkylation or N-arylation.

These derivatives are actively explored as monoamine reuptake inhibitors, highlighting their potential in developing treatments for neurological disorders.[14]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).[13]

  • Hazard Classification:

    • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[13]

    • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[13]

    • Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[13]

    • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[13]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[13]

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13][16]

  • Handling and Storage:

    • Avoid contact with skin and eyes and avoid inhalation of dust.[13]

    • Use only in a well-ventilated area, such as a fume hood.

    • Store in a tightly closed container in a dry, well-ventilated place.[13]

    • For long-term stability, refrigeration is recommended.[13]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for medicinal and synthetic chemists. Its well-defined structure, predictable reactivity at the C3-ketone, and the versatile Boc-protecting group provide a reliable platform for the synthesis of novel, three-dimensional molecules with significant biological potential. A thorough understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in the discovery and development of next-generation therapeutics and agrochemicals.

References

Physical and chemical properties of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Introduction: The Strategic Importance of a Versatile Scaffold

N-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-one, commonly referred to as this compound, is a pivotal synthetic intermediate in modern medicinal chemistry. Its rigid bicyclic core, the 9-azabicyclo[3.3.1]nonane system, serves as a conformationally constrained scaffold that is prevalent in a variety of biologically active natural products and pharmaceutical agents.[1] The presence of a ketone functional group at the C3 position offers a versatile handle for a wide array of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen ensures stability and controlled reactivity during synthetic sequences.[2] This guide provides a comprehensive overview of its physical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development.

Molecular Structure and Physicochemical Properties

The unique three-dimensional structure of the azabicyclic core dictates the molecule's reactivity and its interactions with biological targets. The Boc group provides lipophilicity and sterically shields the nitrogen atom.

Caption: 2D representation of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 512822-27-4[3][4][5][6][7]
Molecular Formula C₁₃H₂₁NO₃[8]
Molecular Weight 239.31 g/mol [8]
Monoisotopic Mass 239.15215 Da[8]
Boiling Point 342.9 ± 35.0 °C (Predicted)[9]
Density 1.1 ± 0.1 g/cm³ (Predicted)[9]
Physical Form White to yellow or yellow-brown solid
Storage Conditions 2-8°C, Keep container tightly closed[9][10]

The compound is generally stable under recommended storage conditions.[10] Its solubility is typical for a protected amine of its size, showing good solubility in organic solvents like dichloromethane, ethyl acetate, and THF, with limited solubility in water.

Analytical and Spectroscopic Profile

Robust characterization is essential for confirming the identity and purity of this compound. The key spectroscopic features are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural confirmation.[11] The ¹H NMR spectrum will display characteristic signals for the bicyclic protons, often as complex multiplets due to the rigid framework, and a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum will show a carbonyl signal for the ketone around 208-215 ppm, a carbamate carbonyl signal near 154 ppm, and the quaternary and methyl carbons of the Boc group around 80 ppm and 28 ppm, respectively.

  • Infrared (IR) Spectroscopy : IR analysis is crucial for identifying the key functional groups.[11] Strong absorption bands are expected for the ketone C=O stretch (typically ~1710-1720 cm⁻¹) and the carbamate C=O stretch of the Boc group (~1680-1700 cm⁻¹).

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[11] High-resolution mass spectrometry (HRMS) can verify the elemental composition. Predicted collision cross-section (CCS) values provide an additional layer of characterization for ion mobility-mass spectrometry.[8]

Table 2: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 240.15943156.2
[M+Na]⁺ 262.14137161.2
[M-H]⁻ 238.14487156.8
[M+NH₄]⁺ 257.18597174.3
Data sourced from PubChemLite prediction tools.[8]

Synthesis and Purification Protocol

The most common and efficient synthesis involves the protection of the commercially available 9-azabicyclo[3.3.1]nonan-3-one hydrochloride. This process is highly reliable and scalable.

Caption: Standard workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a self-validating system for obtaining a high-purity product.[3][12]

  • Reaction Setup : Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq) in tetrahydrofuran (THF, ~15 mL per gram of starting material).

    • Rationale: THF is an excellent solvent for both the starting material salt (partially) and the Boc-anhydride, providing a suitable medium for the reaction.

  • Basification : Add triethylamine (4.0 eq) to the suspension and stir for 10 minutes at room temperature.

    • Rationale: Triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free secondary amine which is the nucleophile. An excess ensures the reaction goes to completion. A different amine, such as methylamine, has also been reported for this purpose.[3]

  • Boc Protection : In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in THF (~3 mL per gram). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at approximately 15°C using a water bath.

    • Rationale: Dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent potential side reactions or degradation of the Boc-anhydride.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x volume of THF).

    • Rationale: The aqueous wash removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.

  • Purification : Wash the combined organic layers with water (2x). Purify the organic phase by filtering through a short plug of silica gel.

    • Rationale: A silica plug is a rapid purification method to remove baseline impurities. For higher purity, full column chromatography can be employed.

  • Isolation : Concentrate the filtrate under reduced pressure to yield this compound as a solid, typically with a yield exceeding 90%.[3]

Chemical Reactivity and Synthetic Applications

The utility of this molecule stems from the distinct reactivity of its two primary functional groups: the ketone and the Boc-protected amine.

Caption: Key synthetic transformations of this compound.

  • Reactivity of the Ketone : The C3-ketone is a versatile functional group. It readily undergoes stereoselective reduction, for example with sodium borohydride, to yield the corresponding endo-alcohol, endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester.[13] This alcohol is a precursor for synthesizing various ester and carbamate analogs, which have been explored as potent σ₂ receptor ligands for PET imaging and cancer therapy.[14] The ketone can also participate in reductive aminations, Wittig reactions, and Grignard additions to introduce diverse substituents at the C3 position.

  • The Role of the Boc Protecting Group : The Boc group is stable to a wide range of non-acidic conditions, making it an ideal protecting group. Its primary role is to deactivate the nucleophilicity of the bridgehead nitrogen, preventing undesired side reactions during the modification of the ketone. It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to reveal the secondary amine, which can then be functionalized further. This deprotection/alkylation sequence is fundamental to building libraries of N-substituted derivatives.

  • Applications in Drug Discovery : The 9-azabicyclo[3.h3.1]nonane framework is considered a "privileged scaffold" in medicinal chemistry. Derivatives have been investigated as σ₂ receptor ligands, muscarinic agents, and serotonin (5-HT) receptor ligands.[14][15] The rigid structure helps to pre-organize substituents in a defined spatial orientation, which can lead to high-affinity interactions with protein targets. This makes this compound a valuable starting material for structure-activity relationship (SAR) studies.

Safety and Handling

Proper handling is essential to ensure laboratory safety. According to the Safety Data Sheet (SDS), this compound presents several hazards.[10]

  • Hazard Classification :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.

    • P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage and Stability : Store in a refrigerator (2-8°C) in a dry, well-ventilated place.[9][10] The compound is stable under recommended storage conditions, but incompatible materials should be avoided.[10] Hazardous decomposition products under fire conditions include carbon monoxide and nitrogen oxides.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex molecular architectures. Its well-defined physical and chemical properties, straightforward synthesis, and predictable reactivity make it an indispensable building block for medicinal chemists. A thorough understanding of its characteristics, as detailed in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic characteristics of N-Boc-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this bicyclic molecule. The focus is on not just the data, but the underlying structural and conformational properties that dictate the observed spectra.

Molecular Structure and Conformational Dynamics

This compound, also known as tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, possesses a rigid bicyclic framework. The 9-azabicyclo[3.3.1]nonane core typically exists in a chair-chair conformation to minimize steric strain. However, the presence of the bulky N-Boc protecting group and the C3-keto group can influence this conformational preference. Understanding the molecule's three-dimensional structure is paramount for the accurate interpretation of its spectroscopic data, particularly the coupling constants observed in ¹H NMR spectroscopy.

cluster_molecule This compound C1 C1 C2 C2 C1->C2 N9 N9-Boc C1->N9 C3 C3=O C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C5->N9 C7 C7 C6->C7 C8 C8 C7->C8 C8->C1 SamplePrep Sample Preparation (5-10 mg in 0.5 mL CDCl₃) Acquisition ¹H NMR Acquisition (e.g., 400 MHz spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing 2D_Acquisition 2D NMR (COSY, HSQC) (Optional but Recommended) Acquisition->2D_Acquisition 1D_Analysis 1D Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Processing->1D_Analysis 2D_Analysis 2D Spectrum Analysis (Correlation mapping) Processing->2D_Analysis Assignment Structure Assignment 1D_Analysis->Assignment 2D_Acquisition->Processing 2D_Analysis->Assignment M+ [M]⁺ m/z 239 M-56 [M - C₄H₈]⁺ m/z 183 M+->M-56 - C₄H₈ 57 [C₄H₉]⁺ m/z 57 M+->57 M-100 [M - Boc]⁺ m/z 139 M-56->M-100 - CO₂

A Senior Application Scientist's Guide to Sourcing and Quality Control of N-Boc-9-azabicyclo[3.3.1]nonan-3-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their scientific endeavors. N-Boc-9-azabicyclo[3.3.1]nonan-3-one, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. This guide provides an in-depth technical overview of the commercial landscape for this critical reagent, focusing on supplier evaluation, quality control, and best practices for its handling and use in a research and development setting.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane core, also known as granatane, is a conformationally restricted bicyclic amine. This rigid structure is of significant interest in medicinal chemistry as it can impart favorable pharmacokinetic properties and orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. The N-Boc protected ketone derivative, this compound (CAS 512822-27-4), serves as a versatile intermediate for the synthesis of novel therapeutics, including potent and selective sigma-2 (σ2) receptor ligands for potential applications in oncology.[1] The bicyclo[3.3.1]nonane moiety is a prominent feature in many biologically active natural products and has been explored for its potential in developing anticancer chemotherapeutics.[2]

Commercial Supplier Landscape

A number of chemical suppliers offer this compound. However, the quality and purity of the material can vary between vendors, impacting experimental outcomes. The following table provides a summary of some commercially available options. It is important to note that while purity is often stated, the analytical methods used for this determination and the profile of trace impurities can differ.

SupplierProduct NumberStated PurityAdditional Information
Sigma-AldrichCIAH987F5736Not specified on main pageAvailable through ChemScene
Combi-BlocksST-5496Not specifiedSafety Data Sheet available
Alachem5KD225Not specifiedCertificate of Analysis and Safety Data Sheet available upon request
INDOFINE Chemical Company08-724197%For a related compound, ENDO-3-(BOC-AMINO)-9-AZABICYCLO[3.3.1]NONANE
ChemicalBookMultipleVaries (e.g., 99%)Acts as a directory for various manufacturers
SynQuest Laboratories4H56-1-AANot specified-

Expert Insight: A stated purity of >97% is a good starting point, but it is crucial to understand what the remaining <3% consists of. For drug discovery applications, even minor impurities can have significant downstream effects. Always request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control and Incoming Material Verification: A Self-Validating System

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for its intended use.

Understanding the Synthesis and Potential Impurities

The most common synthesis of this compound involves the Boc protection of the parent amine, 9-azabicyclo[3.3.1]nonan-3-one. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4]

Potential impurities arising from the synthesis can include:

  • Unreacted 9-azabicyclo[3.3.1]nonan-3-one: The free amine can interfere with subsequent reactions.

  • Residual solvents: From the reaction and purification steps (e.g., THF, diethyl ether).

  • Byproducts of Boc₂O: Such as tert-butanol.

  • Over- or under-functionalized species: Depending on the reaction conditions.

Recommended Analytical Methods for Quality Control

A multi-pronged analytical approach is recommended to ensure the identity, purity, and integrity of the material.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for confirming the chemical structure and identifying organic impurities.

  • ¹H NMR: Should show the characteristic peaks for the Boc group (a singlet at ~1.4 ppm) and the bicyclic core. Integration of the peaks should be consistent with the number of protons in the molecule. The absence of signals corresponding to the free amine starting material should be confirmed.

  • ¹³C NMR: Will confirm the presence of the carbonyl carbon of the ketone and the carbamate, as well as the unique carbons of the bicyclic system.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV, MS) is the workhorse for purity assessment.

  • Purity Determination: A reversed-phase HPLC method can be developed to separate the main component from any non-volatile impurities. The peak area percentage of the main peak is used to determine the purity.

  • Impurity Profiling: When coupled with a mass spectrometer (LC-MS), the molecular weights of any impurities can be determined, aiding in their identification.

3.2.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion for C₁₃H₂₁NO₃ is m/z 240.16.

Experimental Protocol: Incoming Material QC Workflow
  • Visual Inspection: Note the appearance of the material (e.g., color, solid/oil). This compound is typically a solid.

  • Solubility Test: Check the solubility in common laboratory solvents as a preliminary identity check.

  • NMR Analysis:

    • Prepare a sample by dissolving ~5-10 mg of the material in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with a reference spectrum or literature data to confirm the structure.

    • Look for any unexpected signals that may indicate impurities.

  • LC-MS Analysis:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

    • Run a gradient elution method to separate the components.

    • Analyze the chromatogram for the main peak and any impurity peaks.

    • Confirm the mass of the main peak and any significant impurities using the mass spectrometer.

QC_Workflow cluster_0 Supplier Selection cluster_1 Incoming Material Inspection cluster_2 Analytical Methods cluster_3 Decision Suppliers Identify Potential Suppliers Request_CoA Request Lot-Specific CoA Suppliers->Request_CoA Visual Visual Inspection Request_CoA->Visual Analytical Analytical Testing Visual->Analytical NMR NMR (1H, 13C) Analytical->NMR LCMS LC-MS Analytical->LCMS FTIR FTIR Analytical->FTIR Pass Material Accepted LCMS->Pass Meets Specs Fail Material Rejected LCMS->Fail Fails Specs

Figure 1: Workflow for Supplier Qualification and Incoming Quality Control.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Handling: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Storage: The Boc protecting group is sensitive to acidic conditions and can be thermally unstable at elevated temperatures.[6] Therefore, it is recommended to store the material in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[6] The compound should be protected from moisture to prevent potential hydrolysis.[6]

Expert Insight: The stability of Boc-protected amines can be compromised by repeated freeze-thaw cycles and exposure to atmospheric moisture. For long-term storage, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with therapeutic potential. However, the success of these synthetic endeavors is intrinsically linked to the quality of the starting material. By implementing a robust supplier evaluation process and a thorough in-house quality control workflow, researchers can ensure the integrity and reproducibility of their results. This guide provides a framework for making informed decisions when sourcing and utilizing this important chemical intermediate.

References

An In-Depth Technical Guide to N-Boc-9-azabicyclo[3.3.1]nonan-3-one: Synthesis, Applications, and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-9-azabicyclo[3.3.1]nonan-3-one is a key synthetic intermediate that belongs to the class of bicyclic amines. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry, providing a scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of a ketone functional group and a Boc-protected amine allows for selective chemical modifications, making it a versatile tool in the design of novel drug candidates. This guide provides a comprehensive overview of its synthesis, reactivity, applications, and most importantly, its safe handling in a laboratory setting.

Chemical and Physical Properties

PropertyValue
CAS Number 512822-27-4[1]
Molecular Formula C13H21NO3[2]
Molecular Weight 239.31 g/mol [3]
Physical Form Solid[4]
Storage Temperature 2-8°C, sealed in a dry place[4]
Predicted XlogP 1.5[2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the protection of the secondary amine of 9-azabicyclo[3.3.1]nonan-3-one hydrochloride using di-tert-butyl dicarbonate (Boc)2O. The causality behind this choice of reagent lies in the stability of the resulting tert-butyloxycarbonyl (Boc) protecting group under a wide range of reaction conditions, while being easily removable under acidic conditions. This allows for the selective manipulation of other functional groups within the molecule.

Synthetic Workflow

reactant1 9-Azabicyclo[3.3.1]nonan-3-one HCl reagent Triethylamine or other base in THF reactant1->reagent reactant2 Di-tert-butyl dicarbonate ((Boc)2O) reactant2->reagent workup Aqueous Workup & Extraction reagent->workup product This compound purification Column Chromatography workup->purification purification->product

Caption: Synthetic scheme for this compound.

Step-by-Step Synthesis Protocol[1]
  • Reaction Setup: Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1 equivalent) in tetrahydrofuran (THF).

  • Basification: Add a suitable base, such as triethylamine (at least 2 equivalents), to neutralize the hydrochloride and deprotonate the amine.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in THF to the reaction mixture at 0-15°C. The use of a slight excess of (Boc)2O ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around its two primary functional groups: the ketone and the Boc-protected amine. The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol, reductive amination, and Wittig reactions, allowing for the introduction of diverse substituents. The Boc-protecting group can be removed under acidic conditions to liberate the secondary amine, which can then be functionalized further.

This dual functionality makes this compound a valuable scaffold in drug discovery. For instance, it has been utilized in the synthesis of potent and selective sigma-2 (σ2) receptor ligands. The 9-azabicyclo[3.3.1]nonane core provides a rigid framework that can be appropriately decorated with pharmacophoric groups to achieve high affinity and selectivity for the biological target.

Role as a Versatile Building Block

start This compound reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection alcohol N-Boc-9-azabicyclo[3.3.1]nonan-3-ol reduction->alcohol amine Substituted Amine reductive_amination->amine alkene Exocyclic Alkene wittig->alkene free_amine 9-Azabicyclo[3.3.1]nonan-3-one deprotection->free_amine further_functionalization Further Functionalization alcohol->further_functionalization amine->further_functionalization alkene->further_functionalization free_amine->further_functionalization

Caption: Reactivity of this compound.

Safety and Handling

A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a laboratory environment. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification[1][3][5]
Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The choice of PPE should be based on a thorough risk assessment of the specific experimental procedure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Laboratory Safety Workflow

start Risk Assessment ppe Don Appropriate PPE start->ppe handling Handle in Fume Hood ppe->handling spill Spill? handling->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes no_spill Continue Experiment spill->no_spill No waste Dispose of Waste Properly spill_cleanup->waste no_spill->waste decontaminate Decontaminate Work Area waste->decontaminate end Remove PPE & Wash Hands decontaminate->end

Caption: Recommended laboratory safety workflow.

First Aid Measures[1][5]
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[4]

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the user to ensure proper disposal.

Example Experimental Protocol: Reduction of the Ketone

This protocol describes the reduction of the ketone in this compound to the corresponding alcohol using sodium borohydride. This is a common transformation that highlights the practical application of the safety and handling procedures outlined above.

  • Reaction Setup: In a chemical fume hood, add this compound (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the solid in a suitable solvent, such as methanol or ethanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of water or acetone at 0°C.

  • Workup and Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude alcohol can be purified by column chromatography.

References

The Alchemical Keystone: A Comprehensive Technical Guide to N-Boc-9-azabicyclo[3.3.1]nonan-3-one and its Aliases

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A definitive guide for researchers, scientists, and drug development professionals on the nomenclature, synthesis, and application of the pivotal building block, N-Boc-9-azabicyclo[3.3.1]nonan-3-one.

In the intricate landscape of medicinal chemistry and drug discovery, the strategic use of molecular scaffolds is paramount to the successful design of novel therapeutics. Among these, the rigid bicyclic structure of 9-azabicyclo[3.3.1]nonane has emerged as a privileged core, bestowing favorable pharmacokinetic properties upon a variety of drug candidates. This in-depth technical guide, authored for the discerning scientific audience, focuses on a key derivative that serves as a versatile cornerstone in the synthesis of complex bioactive molecules: this compound. We will delve into its various appellations, explore the rationale behind its synthesis, and illuminate its role in the development of next-generation pharmaceuticals.

Unmasking the Identity: A Compendium of Synonyms

Clarity in scientific communication is essential, and this begins with a comprehensive understanding of the nomenclature used to describe a chemical entity. This compound is known by several alternative names and abbreviations in scientific literature, patents, and chemical supply catalogs. A thorough grasp of these synonyms is crucial for efficient literature searches and unambiguous communication within research teams.

The most prevalent and IUPAC-consistent synonym is tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate . This name explicitly details the bicyclic system, the position of the ketone and the nitrogen atom, and the nature of the nitrogen-protecting group.

Other frequently encountered alternative names include:

  • 3-Oxo-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester : This name emphasizes the ester functional group formed by the Boc protecting group.

  • 9-Boc-3-oxo-9-azabicyclo[3.3.1]nonane : A common and convenient abbreviation used in laboratory settings.

  • 9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-one : Another variation highlighting the protecting group.

The Chemical Abstracts Service (CAS) has assigned the number 512822-27-4 to this compound, providing a unique and unequivocal identifier.

Nomenclature Type Name Context of Use
Primary Name This compoundCommon shorthand in synthetic chemistry literature.
IUPAC Name tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylateFormal publications and chemical databases.
Synonym 3-Oxo-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl esterEmphasizes the ester functionality.
Abbreviation 9-Boc-3-oxo-9-azabicyclo[3.3.1]nonaneLaboratory notebooks and informal communication.
CAS Number 512822-27-4Universal identifier for database searches and regulatory purposes.

The Art of Creation: A Tale of Two Syntheses

The journey to this compound is a two-act play, beginning with the construction of the core bicyclic ketone, followed by the strategic protection of the bridgehead nitrogen. This section elucidates the detailed methodologies for these transformations, underscoring the chemical principles that govern these experimental choices.

Act I: Forging the Core - The Robinson-Schöpf Type Cyclization

The precursor, 9-azabicyclo[3.3.1]nonan-3-one (also known as granatanone or norpseudopelletierine), is classically synthesized via a biomimetic Robinson-Schöpf type reaction. This elegant one-pot, multi-component reaction mimics the biosynthesis of tropane alkaloids and efficiently constructs the bicyclic framework. For laboratory and industrial-scale synthesis, a common and stable precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is often prepared first.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Reaction Setup : A solution of benzylamine hydrochloride and glutaraldehyde in water is cooled to 0°C in a reaction vessel.

  • Addition of Reagents : 3-Oxopentanedioic acid (acetonedicarboxylic acid) is added to the cooled solution, followed by the slow addition of an aqueous solution of sodium acetate.

  • Reaction Progression : The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • Work-up and Isolation : The reaction mixture is acidified and extracted with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[1]

Causality of Experimental Choices:

  • Biomimetic Approach : The Robinson-Schöpf reaction is a powerful example of a biomimetic synthesis, where the reaction conditions are designed to mimic biological processes, often leading to high efficiency and stereoselectivity.[2]

  • One-Pot Synthesis : This reaction is a tandem or domino reaction, where multiple bond-forming events occur in a single reaction vessel without the need to isolate intermediates. This improves efficiency and reduces waste.

  • pH Control : The use of a buffer, such as sodium acetate, is crucial for maintaining the pH in a range that facilitates both the Mannich reaction and the subsequent decarboxylation steps.

Robinson_Schopf_Mechanism benzylamine Benzylamine imine Imine Formation benzylamine->imine glutaraldehyde Glutaraldehyde glutaraldehyde->imine acetonedicarboxylic_acid Acetonedicarboxylic Acid intramolecular_mannich Intramolecular Mannich Reaction & Decarboxylation acetonedicarboxylic_acid->intramolecular_mannich imine->intramolecular_mannich second_mannich Second Mannich Reaction & Decarboxylation intramolecular_mannich->second_mannich product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one second_mannich->product caption Simplified workflow of the Robinson-Schöpf type reaction. Boc_Protection_Mechanism amine 9-Azabicyclo[3.3.1]nonan-3-one nucleophilic_attack Nucleophilic attack of amine on Boc₂O amine->nucleophilic_attack boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->nucleophilic_attack tetrahedral_intermediate Formation of tetrahedral intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of tert-butoxycarbonate tetrahedral_intermediate->elimination decomposition Decomposition to CO₂ and tert-butoxide elimination->decomposition product This compound decomposition->product caption Mechanism of Boc protection of the bridgehead amine.

References

Methodological & Application

Application Note & Protocol: Stereoselective Reduction of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the stereoselective reduction of N-Boc-9-azabicyclo[3.3.1]nonan-3-one to the corresponding N-Boc-9-azabicyclo[3.3.1]nonan-3-ol. The 9-azabicyclo[3.3.1]nonane scaffold is a crucial structural motif in a variety of biologically active compounds and natural products.[1][2] The protocol herein details a robust and efficient method using sodium borohydride, a mild and selective reducing agent.[3] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and practical guidance on reaction monitoring, product isolation, and characterization.

Introduction: The Significance of the Bicyclic Scaffold

The 9-azabicyclo[3.3.1]nonane (granatane) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic molecules with significant physiological activity.[4] The functionalization of this bicyclic system, particularly at the C3 position, allows for the exploration of chemical space to develop novel therapeutic agents. The reduction of the ketone at this position yields the corresponding alcohol, which can serve as a precursor for further synthetic transformations.

The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the resulting diastereomers (endo- and exo-alcohols) can vary significantly. This protocol focuses on the use of sodium borohydride (NaBH₄), a widely used hydride reagent that reduces aldehydes and ketones to their corresponding alcohols.[5][6] The choice of NaBH₄ is predicated on its operational simplicity, safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄), and its general selectivity for carbonyls over other functional groups like esters and amides.[3][5]

The stereoselectivity of the reduction of bicyclic ketones is often governed by steric hindrance, which dictates the trajectory of the incoming nucleophilic hydride.[7][8] In the case of the 9-azabicyclo[3.3.1]nonane system, the hydride attack is generally favored from the less sterically hindered face, leading to a predictable major diastereomer.

Reaction Mechanism and Stereochemistry

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9][10] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[11]

The mechanism can be visualized in two main steps:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the carbonyl carbon, forming a new C-H bond and breaking the C=O π bond. This results in a tetraalkoxyborate intermediate.

  • Protonation: The protic solvent protonates the oxygen atom of the intermediate, yielding the secondary alcohol and regenerating the borate species.

Caption: General Reaction Scheme for the Reduction.

The stereochemical outcome of the reduction is primarily dictated by the steric environment around the carbonyl group. For the 9-azabicyclo[3.3.1]nonane ring system, the hydride attack is expected to occur from the less hindered exo face, leading to the formation of the endo-alcohol as the major product.[12][13]

Experimental Protocol

This protocol is designed for the efficient and safe reduction of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
This compound176647-79-9239.321.0 g4.18
Sodium Borohydride (NaBH₄)16940-66-237.830.32 g8.36
Methanol (MeOH), anhydrous67-56-132.0420 mL-
Deionized Water (H₂O)7732-18-518.02As needed-
Dichloromethane (DCM)75-09-284.93As needed-
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-884.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
TLC plates (Silica gel 60 F₂₅₄)--As needed-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC tank and capillaries

  • UV lamp (254 nm)

Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_analysis Purification & Characterization A Dissolve Ketone in MeOH B Cool to 0 °C in Ice Bath A->B C Add NaBH₄ Portion-wise B->C D Stir at 0 °C to RT C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Remove MeOH in vacuo F->G H Extract with DCM G->H I Wash with NaHCO₃ H->I J Dry with MgSO₄ & Filter I->J K Concentrate in vacuo J->K L Purify by Column Chromatography (if needed) K->L Crude Product M Obtain Product Mass & Calculate Yield L->M N Characterize by NMR & IR M->N

Caption: Experimental workflow for the reduction protocol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.18 mmol). Dissolve the ketone in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.32 g, 8.36 mmol, 2.0 equiv.) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition and the subsequent reaction. Ensure adequate ventilation.[3]

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11][14]

    • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

    • Visualization: Use a UV lamp (the starting material is UV active) and/or a potassium permanganate stain to visualize the spots.

    • Observation: The reaction is complete when the starting ketone spot (higher Rf value) is no longer visible and a new, more polar spot corresponding to the alcohol product (lower Rf value) appears.[14][15]

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of deionized water (10 mL).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-9-azabicyclo[3.3.1]nonan-3-ol as a white solid or a viscous oil.

Purification

The crude product is often of sufficient purity for subsequent steps. However, if further purification is required, flash column chromatography on silica gel can be performed.[][17]

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

Characterization

The identity and purity of the product should be confirmed by spectroscopic methods.

  • ¹H NMR: The most significant change will be the disappearance of the characteristic signals for the protons alpha to the ketone in the starting material and the appearance of a new signal for the carbinol proton (CH-OH) in the product, typically in the range of 3.5-4.5 ppm. The coupling constants of this proton can help determine the endo vs. exo stereochemistry.[18]

  • ¹³C NMR: Expect the disappearance of the carbonyl carbon signal (around 210 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (around 65-75 ppm).[19]

  • IR Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch (around 1710 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) in the product.

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): This reagent is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water, acids, or protic solvents.[20][21][22] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[23][24] In case of a spill, do not use water. Smother with dry sand or a class D fire extinguisher.[21]

  • Methanol and Dichloromethane: These are flammable and toxic solvents. Avoid inhalation of vapors and contact with skin and eyes. All manipulations should be performed in a fume hood.

  • General Precautions: Always wear appropriate PPE. Review the Safety Data Sheets (SDS) for all chemicals before use.[22]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reducing agent or short reaction time.Add more NaBH₄ (0.2-0.5 equiv.) and continue stirring. Ensure the NaBH₄ used is fresh and has been stored properly.
Low YieldProduct loss during workup or extraction.Ensure complete extraction by performing additional extractions. Avoid vigorous shaking that can lead to emulsions.
Impure ProductIncomplete reaction or side products.Purify the crude product by flash column chromatography.
Difficulty in WorkupFormation of emulsions during extraction.Add brine to the aqueous layer to help break the emulsion.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of this compound using sodium borohydride. The procedure is straightforward, scalable, and affords the desired alcohol in good yield with predictable stereoselectivity. By following the outlined steps for reaction execution, monitoring, and purification, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and organic synthesis.

References

Application Note & Protocols: The Strategic Use of N-Boc-9-azabicyclo[3.3.1]nonan-3-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane framework represents a privileged scaffold in drug discovery, prized for its conformational rigidity and three-dimensional character.[1][2] This guide focuses on a key derivative, N-Boc-9-azabicyclo[3.3.1]nonan-3-one, a versatile building block that has enabled the exploration of novel chemical space and the development of potent, selective therapeutic agents. We will delve into the strategic advantages of this scaffold, its core physicochemical properties, and its application in synthesizing compounds for various therapeutic targets, particularly in the central nervous system (CNS). Detailed, field-proven protocols for its synthesis and key derivatizations are provided to empower researchers in their drug development endeavors.

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Foundation for Innovation

In the quest for novel therapeutics, medicinal chemists often seek to move beyond flat, two-dimensional molecules. Three-dimensional scaffolds, such as the 9-azabicyclo[3.3.1]nonane system, offer a distinct advantage. Their rigid, pre-organized structures allow for the precise positioning of pharmacophoric elements in space, which can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic properties.[3] This bicyclic system is a core component of numerous bioactive natural products and has been successfully incorporated into a wide range of synthetic compounds targeting diverse biological pathways.[2][4]

The subject of this note, This compound , is a particularly valuable synthetic intermediate for several reasons:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the nucleophilicity and basicity of the bridgehead nitrogen. This is crucial for preventing unwanted side reactions during synthesis and allows for its selective removal under acidic conditions in a later step to reveal the secondary amine for further functionalization.[5][6]

  • The C3-Ketone: This carbonyl group serves as a versatile chemical handle. It provides a reactive site for a multitude of transformations, including reductive amination, reduction to an alcohol, Wittig reactions, and aldol condensations, enabling the introduction of vast structural diversity.[5][7][8]

This combination of a rigid 3D core with orthogonal chemical handles makes this compound an ideal starting point for constructing libraries of complex molecules for biological screening.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is essential for experimental design.

PropertyValue
IUPAC Name tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
CAS Number 512822-27-4
Molecular Formula C₁₃H₂₁NO₃[9][10]
Molecular Weight 239.31 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate)

Applications in Drug Discovery: Case Studies

The unique structural features of the 9-azabicyclo[3.3.1]nonane scaffold have been exploited in numerous therapeutic areas. Its conformational constraint is particularly valuable for designing ligands that fit into well-defined receptor pockets.

Central Nervous System (CNS) Agents

The inherent rigidity and lipophilicity of the bicyclic core can facilitate passage across the blood-brain barrier, making it an attractive scaffold for CNS-acting drugs.[3] Derivatives have been investigated as monoamine reuptake inhibitors for treating depression and other mood disorders.[6][11] The scaffold allows for the precise orientation of aryl ether or arylthio groups at the 3-position, which are crucial for interacting with monoamine transporters.[11]

Muscarinic Acetylcholine Receptor (mAChR) Modulators

Muscarinic receptors, particularly the M1 and M4 subtypes, are key targets for treating cognitive disorders like Alzheimer's disease and schizophrenia.[12] The 9-azabicyclo[3.3.1]nonane framework has been used to develop novel M1/M4 receptor agonists.[12] The scaffold mimics the spatial arrangement of acetylcholine, allowing derivatives to bind with high affinity and selectivity. The ketone at the C3 position is often converted to a hydroxyl group or used as an anchor point to attach more complex side chains that fine-tune receptor subtype selectivity.[8][13]

Sigma (σ₂) Receptor Ligands for Oncology

The σ₂ receptor is overexpressed in many tumor cell types, making it a target for both cancer therapy and diagnostic imaging. Researchers have synthesized a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as potent and selective σ₂ receptor ligands.[14] In this work, the 3-keto group was reduced to the corresponding 3α-alcohol, which was then derivatized. The lead compound, WC-59, demonstrated high affinity (Ki = 0.82 nM) and excellent selectivity over the σ₁ receptor, highlighting the scaffold's utility in creating highly specific ligands.[14] The radiolabeled version, [¹⁸F]WC-59, was evaluated as a potential PET imaging agent for tumors.[14]

Core Synthetic Protocols

The following protocols are foundational for working with this compound. They are designed to be robust and reproducible, providing a solid starting point for synthetic campaigns.

General Workflow for Scaffold Derivatization

The strategic utility of this compound lies in its capacity to serve as a central hub for generating diverse molecular architectures. The workflow below illustrates how the ketone and Boc-group are sequentially manipulated to build a library of final compounds.

G A This compound (Starting Material) B Step 1: C3-Ketone Functionalization (e.g., Reductive Amination) A->B R-NH₂, NaBH(OAc)₃ C N-Boc Protected Intermediate Library B->C D Step 2: Boc Deprotection (Acidic Conditions) C->D TFA or HCl E Secondary Amine Intermediate Library D->E F Step 3: N-Functionalization (e.g., Alkylation, Acylation) E->F R'-X, Base G Final Compound Library F->G

Caption: General workflow for library synthesis.

Protocol 1: Synthesis of this compound

This protocol describes the Boc-protection of the commercially available 9-azabicyclo[3.3.1]nonan-3-one hydrochloride salt.

Materials:

  • 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq)

  • Triethylamine (TEA) or a similar non-nucleophilic base (2.5-3.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 2N HCl (for workup)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (e.g., 10.0 g, 57.0 mmol) in MeOH (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (e.g., 22.0 mL, 157 mmol) to the suspension and stir for 10 minutes at room temperature to liberate the free base.

  • Add di-tert-butyl dicarbonate (e.g., 13.1 g, 59.9 mmol) to the mixture. The reaction is often mildly exothermic.

  • Heat the solution at 40-50°C for 30 minutes to 1 hour, monitoring the reaction progress by TLC or LC-MS.[7]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and add 2N HCl (50 mL). Separate the layers.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary (a typical eluent system is a gradient of ethyl acetate in hexanes). A high yield of the title compound as a white solid is expected.[15][16]

Protocol 2: Reductive Amination of the C3-Ketone

This is a cornerstone reaction for introducing diverse amine substituents at the C3 position. Sodium triacetoxyborohydride is the preferred reagent due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[5]

G cluster_reactants Reactants cluster_product Product A N-Boc-9-azabicyclo [3.3.1]nonan-3-one B Primary or Secondary Amine (R¹R²NH) Reaction\n(Room Temp) Reaction (Room Temp) A->Reaction\n(Room Temp) C Sodium Triacetoxyborohydride (NaBH(OAc)₃) B->Reaction\n(Room Temp) D Solvent (e.g., DCE, THF) C->Reaction\n(Room Temp) D->Reaction\n(Room Temp) E 3-Amino-N-Boc-9-azabicyclo [3.3.1]nonane Derivative Reaction\n(Room Temp)->E

Caption: Reductive amination reaction scheme.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1-1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or THF

  • Acetic acid (optional, catalytic amount)

  • Saturated aq. NaHCO₃

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 4.18 mmol) in DCE (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine (e.g., 4.60 mmol). If the amine is a hydrochloride salt, add 1.0 eq of a non-nucleophilic base like TEA to liberate the free amine.

  • Stir the mixture for 20-30 minutes at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (e.g., 1.33 g, 6.27 mmol) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by slowly adding saturated aq. NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 3-amino derivative.

Protocol 3: Stereoselective Reduction to endo-Alcohol

The stereochemical orientation of the C3-hydroxyl group is often critical for biological activity. Reduction with sodium borohydride typically yields the thermodynamically favored endo-alcohol.[17]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Methanol (MeOH)

  • Acetone (for quenching)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (e.g., 5.0 g, 20.9 mmol) in methanol (50 mL) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (e.g., 1.18 g, 31.3 mmol) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of acetone at 0°C to destroy excess NaBH₄.

  • Remove the volatiles under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if needed.[17]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its conformationally constrained framework provides a robust platform for designing and synthesizing novel, three-dimensional molecules with potential therapeutic value. The orthogonal reactivity of the C3-ketone and the N-Boc group allows for a systematic and efficient exploration of structure-activity relationships. The protocols detailed herein provide a reliable foundation for researchers to unlock the full potential of this powerful building block in their pursuit of next-generation therapeutics.

References

N-Boc-9-azabicyclo[3.at]nonan-3-one: A Versatile Scaffold for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-9-azabicyclo[3.3.1]nonan-3-one is a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic structure, coupled with the presence of a strategically placed ketone and a protected amine, offers a unique platform for the stereocontrolled introduction of diverse functionalities. This application note provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its utilization in the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane skeleton is a prominent structural motif found in a variety of biologically active natural products, including the homotropane alkaloids.[1][2] This rigid bicyclic system provides a well-defined three-dimensional orientation of substituents, which is crucial for specific interactions with biological targets such as receptors and enzymes. The incorporation of this scaffold into drug candidates can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

The subject of this guide, this compound, is a synthetically versatile derivative. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers several advantages: it ensures stability under a wide range of reaction conditions, prevents unwanted side reactions involving the nitrogen lone pair, and can be readily removed under mild acidic conditions. The ketone at the 3-position serves as a versatile functional handle for a multitude of chemical transformations, including reductions, reductive aminations, and carbon-carbon bond-forming reactions.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C13H21NO3[3]
Molecular Weight 239.31 g/mol [3]
Appearance White to off-white solid[4]
CAS Number 512822-27-4[5][6]
Storage Store refrigerated[7]

Synthesis of this compound: A Reliable Protocol

A common and efficient method for the preparation of this compound involves the Boc-protection of the parent amine, 9-azabicyclo[3.3.1]nonan-3-one hydrochloride.[5][6]

Experimental Protocol: Boc-Protection

Materials:

  • 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (or another suitable base like aqueous methylamine)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water, deionized

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1 equivalent) in anhydrous THF.

  • Basification: Add triethylamine (3-4 equivalents) to the suspension and stir for 15-20 minutes at room temperature. This deprotonates the amine hydrochloride, generating the free amine in situ.

  • Boc-Protection: Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of THF and add it dropwise to the reaction mixture at 0-15 °C (using an ice bath to control any exotherm).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with diethyl ether (3 x volume of THF).

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white solid. A high yield of over 90% can be expected.[5]

Boc_Protection cluster_reactants Reactants cluster_process Process cluster_product Product Start_HCl 9-Azabicyclo[3.3.1]nonan-3-one HCl Reaction Reaction in THF Start_HCl->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Water 2. Diethyl Ether Purification Silica Gel Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Core Applications and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its ketone functionality. This section details key transformations and provides exemplary protocols.

Stereoselective Reduction to Alcohols

The reduction of the ketone in this compound can yield either the endo or exo alcohol, depending on the choice of reducing agent. This stereochemical control is crucial for the synthesis of specific isomers of bioactive molecules.

  • Formation of the endo-alcohol: Use of bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) favors hydride attack from the less hindered exo face, leading to the endo-alcohol.

  • Formation of the exo-alcohol: Less sterically demanding reducing agents such as sodium borohydride (NaBH4) can attack from the endo face, yielding the exo-alcohol.[8]

Experimental Protocol: Stereoselective Reduction to endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Water, deionized

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography if necessary.

Reductive Amination for Amine Synthesis

Reductive amination of this compound with a primary or secondary amine provides a straightforward route to 3-amino derivatives, which are valuable intermediates for the synthesis of a wide range of biologically active compounds.[9]

Experimental Protocol: General Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or methanol, anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCE. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) in one portion to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography.

Reductive_Amination Ketone This compound Imine_Formation Imine/Enamine Formation Ketone->Imine_Formation Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reduction Final_Amine 3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane Derivative Reduction->Final_Amine

Caption: General workflow for reductive amination.

Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting the ketone of this compound into an exocyclic double bond.[10] This transformation is valuable for introducing carbon-based substituents and for accessing precursors to other functional groups.

Experimental Protocol: Wittig Olefination

Materials:

  • This compound

  • A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add the strong base (1.1 equivalents) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to generate the ylide (a color change is typically observed).

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography.

Applications in Drug Discovery and Development

The derivatives of this compound have found applications in the development of a wide range of therapeutic agents. For instance, this scaffold has been utilized in the synthesis of sigma-2 (σ2) receptor ligands, which are being investigated as potential PET imaging agents and chemosensitizers for cancer therapy.[11] The rigid bicyclic core helps to orient the pharmacophoric elements in a precise manner for optimal receptor binding.

Furthermore, the 9-azabicyclo[3.3.1]nonane framework is a key component of various alkaloids with interesting biological activities.[1] Synthetic access to these complex natural products and their analogs, facilitated by building blocks like this compound, is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic leads.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its well-defined stereochemistry and the presence of readily transformable functional groups allow for the efficient construction of diverse molecular scaffolds. The protocols detailed in this application note provide a solid foundation for researchers to utilize this important intermediate in their synthetic endeavors.

References

The Versatile Ketone of N-Boc-9-azabicyclo[3.3.1]nonan-3-one: A Gateway to Novel Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 9-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine that holds a prominent place in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it an invaluable scaffold for the design of ligands targeting a wide array of biological targets, including receptors and enzymes. The introduction of a ketone at the C3 position, coupled with the synthetically versatile N-Boc protecting group, transforms the parent bicycle into N-Boc-9-azabicyclo[3.3.1]nonan-3-one – a powerful building block for the synthesis of complex molecules and potential therapeutic agents.

This guide provides an in-depth exploration of the chemical reactivity of the ketone moiety within this scaffold. We will delve into key transformations, offering not only detailed, field-tested protocols but also the underlying mechanistic principles that govern these reactions. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of these reactions is paramount to harnessing the full potential of this versatile intermediate.

Stereoelectronic Landscape of the Ketone

The reactivity of the ketone in this compound is dictated by its unique stereoelectronic environment. The bicyclic system adopts a chair-chair conformation, placing the ketone in a relatively unhindered position for nucleophilic attack. However, the approach of incoming nucleophiles can be influenced by the steric bulk of the N-Boc group and the overall geometry of the bicyclic framework, leading to predictable diastereoselectivity in many reactions.

Key Transformations of the Ketone Group

The carbonyl group of this compound is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Herein, we detail the protocols and mechanistic considerations for several pivotal reactions.

Stereoselective Reduction to Alcohols

The reduction of the ketone to the corresponding alcohol is a fundamental transformation, yielding either the endo or exo diastereomer. The choice of reducing agent is critical in controlling the stereochemical outcome, which can significantly impact the biological activity of the final compound.

The stereoselectivity of the reduction is primarily governed by steric hindrance. Bulky hydride reagents, such as L-Selectride® or K-Selectride®, will preferentially attack the less hindered equatorial face of the carbonyl, leading to the formation of the endo-alcohol. Conversely, smaller hydride reagents like sodium borohydride may show less selectivity, often yielding a mixture of diastereomers.

dot

Ketone This compound TS_endo Transition State (Axial Attack) Ketone->TS_endo Less Hindered TS_exo Transition State (Equatorial Attack) Ketone->TS_exo More Hindered Endo_Alcohol endo-Alcohol TS_endo->Endo_Alcohol Exo_Alcohol exo-Alcohol TS_exo->Exo_Alcohol Bulky_Hydride Bulky Hydride (e.g., L-Selectride) Bulky_Hydride->TS_endo Small_Hydride Small Hydride (e.g., NaBH4) Small_Hydride->Ketone Ketone N-Boc-Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O Product Secondary Amine Product Iminium->Product STAB NaBH(OAc)3 STAB->Iminium

Navigating the Deprotection of N-Boc-9-azabicyclo[3.3.1]nonan-3-one: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Scaffold and the Role of the Boc Protecting Group

The 9-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active molecules, including agonists and antagonists for nicotinic acetylcholine receptors and other important central nervous system targets. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for rational drug design.

In the multi-step synthesis of complex molecules containing this scaffold, the strategic use of protecting groups is paramount to ensure chemoselectivity and achieve high yields. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for the nitrogen atom of the 9-azabicyclo[3.3.1]nonane ring system. Its popularity stems from its robustness under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleavable under acidic or specific thermal and Lewis acidic conditions. This orthogonality is crucial for synthetic strategies that require manipulation of other functional groups within the molecule without affecting the bicyclic amine.

This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the deprotection of N-Boc-9-azabicyclo[3.3.1]nonan-3-one. We will explore the mechanistic underpinnings of various deprotection strategies, offer field-proven, step-by-step protocols, and present a comparative analysis to aid in the selection of the most appropriate method for a given synthetic context.

Mechanistic Insights into Boc Deprotection

The cleavage of the Boc group proceeds through distinct mechanisms depending on the chosen reagents and conditions. Understanding these pathways is critical for predicting potential side reactions and optimizing the deprotection process.

Acid-Catalyzed Deprotection: A Workhorse Method

The most common method for Boc deprotection relies on treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the initial protonation of the carbamate carbonyl oxygen, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutene gas. The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine, which is subsequently protonated by the excess acid to form the corresponding ammonium salt.[1]

dot graph "Acid_Catalyzed_Boc_Deprotection" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

NBoc [label="this compound"]; Protonated [label="Protonated Intermediate"]; CarbamicAcid [label="Carbamic Acid Intermediate"]; AmineSalt [label="9-Azabicyclo[3.3.1]nonan-3-one\n(Ammonium Salt)"]; Byproducts [label="CO₂ + Isobutene/tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

NBoc -> Protonated [label="+ H⁺"]; Protonated -> CarbamicAcid [label="- tert-Butyl Cation"]; CarbamicAcid -> AmineSalt [label="- CO₂"]; Protonated -> Byproducts [style=dashed]; CarbamicAcid -> Byproducts [style=dashed]; } Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Thermal Deprotection: A "Green" Alternative

In the absence of strong acids, the Boc group can be removed by heating, often in a high-boiling solvent or even neat.[2] The mechanism is believed to proceed through a concerted process involving a six-membered transition state, leading to the elimination of isobutene and carbon dioxide, directly affording the free amine. This method is particularly advantageous for substrates that are sensitive to strongly acidic conditions. However, it requires higher temperatures, which may not be suitable for thermally labile molecules.

TMSI-Mediated Deprotection: A Mild and Neutral Approach

Trimethylsilyl iodide (TMSI) offers a mild and efficient method for Boc deprotection under neutral conditions. The reaction is thought to proceed via the initial attack of the iodide ion on the silicon atom of TMSI, generating a more nucleophilic silyl enol ether from the ketone. Concurrently, the oxophilic silicon coordinates to the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl C-O bond and elimination of tert-butyl iodide. The resulting silyl carbamate is then readily hydrolyzed during aqueous workup to furnish the free amine. This method is particularly useful for substrates containing other acid-sensitive functional groups.

Comparative Analysis of Deprotection Protocols

The choice of deprotection method is a critical decision that depends on factors such as the stability of the substrate, the presence of other functional groups, the desired scale of the reaction, and considerations of green chemistry. The following table provides a comparative overview of the most common methods for the deprotection of this compound.

Method Reagents & Conditions Typical Reaction Time Typical Yield Key Advantages Potential Disadvantages
Acidic (TFA) 20-50% TFA in Dichloromethane (DCM), Room Temperature1 - 4 hours>90%Highly effective, rapid, and volatile byproducts are easily removed.Harshly acidic, may not be suitable for acid-labile substrates. TFA is corrosive.
Acidic (HCl) 4M HCl in 1,4-Dioxane or Ethyl Acetate, Room Temperature2 - 12 hours>90%Cost-effective, product often precipitates as the HCl salt, aiding isolation.Can be slower than TFA; Dioxane is a hazardous solvent.
Thermal High-boiling solvent (e.g., DMF, DMSO) or neat, >150 °C30 min - 4 hoursVariableAvoids strong acids, "greener" alternative.High temperatures may not be suitable for all substrates; potential for side reactions.
Lewis Acid (TMSI) Trimethylsilyl iodide (TMSI) in Acetonitrile or DCM, Room Temperature1 - 6 hoursHighMild and neutral conditions, suitable for acid-sensitive molecules.TMSI is moisture-sensitive and can be expensive.

Experimental Protocols

The following are detailed, step-by-step protocols for the deprotection of this compound using the methods discussed.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection\n(Choose Protocol 1, 2, 3, or 4)"]; Workup [label="Aqueous Workup / Extraction"]; Purification [label="Purification\n(e.g., Crystallization, Chromatography)"]; Product [label="9-Azabicyclo[3.3.1]nonan-3-one\n(as salt or free base)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Deprotection; Deprotection -> Workup; Workup -> Purification; Purification -> Product; } Caption: General Experimental Workflow for Boc Deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and widely used method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq, typically a 20-50% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 9-azabicyclo[3.3.1]nonan-3-one.

  • The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a cost-effective alternative to TFA and often results in the precipitation of the product as its hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) in a round-bottom flask, add 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 2-12 hours. The deprotected product will often precipitate out of the solution as the hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 9-azabicyclo[3.3.1]nonan-3-one hydrochloride.

  • To obtain the free base, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent like DCM or ethyl acetate.

Protocol 3: Thermal Deprotection

This protocol is suitable for substrates that are sensitive to strong acids.

Materials:

  • This compound

  • High-boiling point solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)), or no solvent (neat)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask. If using a solvent, add it at this stage (approximately 0.1-0.2 M concentration).

  • Heat the mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours depending on the substrate and temperature.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)

This mild, non-acidic method is ideal for substrates with acid-labile functional groups.

Materials:

  • This compound

  • Trimethylsilyl iodide (TMSI)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for reagent addition

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DCM (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add trimethylsilyl iodide (1.5-2.0 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Trustworthiness and Self-Validation

The protocols provided herein are based on established and widely accepted methodologies in organic synthesis. To ensure the success and reproducibility of these procedures, the following self-validating practices are recommended:

  • Reaction Monitoring: Always monitor the progress of the deprotection reaction using appropriate analytical techniques such as TLC or LC-MS. This will confirm the consumption of the starting material and the formation of the desired product, and will help in determining the optimal reaction time.

  • Product Characterization: The identity and purity of the final product, 9-azabicyclo[3.3.1]nonan-3-one (or its salt), should be rigorously confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with literature values for the known compound will validate the outcome of the reaction.

  • Small-Scale Trial: Before committing a large quantity of valuable starting material, it is prudent to perform a small-scale trial reaction to optimize the conditions and confirm the efficacy of the chosen deprotection method for this specific substrate in your laboratory setting.

Conclusion

The deprotection of this compound is a critical step in the synthesis of many important pharmaceutical agents. The choice of deprotection strategy is not a one-size-fits-all decision and should be guided by the specific requirements of the synthetic route and the nature of the substrate. While acid-catalyzed methods using TFA or HCl remain the workhorses for their efficiency and reliability, milder alternatives such as thermal and TMSI-mediated deprotection offer valuable options for sensitive molecules. By understanding the underlying mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and successfully deprotect this important synthetic intermediate, paving the way for the efficient construction of complex, biologically active molecules.

References

The Azabicyclo[3.3.1]nonane Core: A Privileged Scaffold for High-Affinity Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Therapeutic Promise of Sigma Receptors

Sigma (σ) receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular chaperone proteins with significant therapeutic potential.[1] Comprising two primary subtypes, σ1 and σ2, these receptors are implicated in a vast array of cellular functions and are consequently attractive targets for drug development in fields ranging from neurodegenerative diseases and psychiatric disorders to chronic pain and oncology.[2][3][4] The σ1 receptor, a 223-amino acid protein, is known to modulate various ion channels and neurotransmitter systems, playing a key role in neuroprotection and cellular signaling.[3][5] In contrast, the σ2 receptor, identified as TMEM97, is overexpressed in numerous cancer cell lines, making it a prime biomarker for tumor imaging and a target for novel anticancer agents.[2][6]

The development of selective ligands that can differentiate between these subtypes is a central goal in medicinal chemistry. A particularly fruitful avenue of research has centered on rigid bicyclic scaffolds that can effectively orient key pharmacophoric elements. Among these, the 9-azabicyclo[3.3.1]nonane (also known as granatane) framework has emerged as a privileged structure for creating potent and selective sigma receptor ligands, especially for the σ2 subtype.[7] This application note provides a detailed guide to the synthesis of sigma receptor ligands using N-Boc-9-azabicyclo[3.3.1]nonan-3-one as a versatile starting material, offering both field-proven insights and step-by-step protocols for researchers in drug discovery.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a starting material is rooted in its unique structural and chemical properties:

  • Rigid Conformational Control: The bicyclic nature of the scaffold locks the molecule into a defined chair-chair conformation. This rigidity reduces the entropic penalty upon binding to the receptor, often leading to higher affinity. It also allows for precise, stereocontrolled placement of substituents in three-dimensional space, which is critical for optimizing receptor interactions and achieving subtype selectivity.

  • Versatile Chemical Handle: The ketone at the 3-position is a key functional group that serves as a primary point for diversification. It can be readily transformed into amines via reductive amination or into alcohols, which can then be further functionalized, for instance, into carbamates—a motif found in many potent σ2 ligands.[8][9]

  • Orthogonal Protection Strategy: The tert-butyloxycarbonyl (Boc) group on the bridgehead nitrogen (N9) provides robust protection during initial synthetic transformations, such as ketone reduction. Its lability under acidic conditions allows for selective deprotection, revealing a secondary amine that can be subsequently alkylated or arylated to introduce another layer of structural diversity and modulate the ligand's pharmacological profile.[10][11]

This combination of features makes this compound an ideal starting point for building libraries of sigma receptor ligands for structure-activity relationship (SAR) studies.

Core Synthetic Workflow: From Ketone to Ligand

The synthesis of diverse sigma receptor ligands from this compound generally follows a modular and logical pathway. This workflow allows for the systematic variation of different parts of the molecule to probe the pharmacophore requirements of the sigma receptors.

G cluster_0 Scaffold Preparation cluster_1 Core Modification & Diversification A Robinson-Schöpf Condensation B 9-Azabicyclo[3.3.1]nonan-3-one A->B Glutaraldehyde, Acetonedicarboxylic acid, Primary Amine C This compound (Starting Material) B->C Boc₂O, Base D Stereoselective Ketone Reduction C->D E endo-N-Boc-9-azabicyclo[3.3.1]nonan-3-ol D->E NaBH₄ or LiAlH₄ F Boc Deprotection (TFA) E->F G endo-9-Azabicyclo[3.3.1]nonan-3-ol F->G H N-Alkylation / Arylation (R-X) G->H I N-Substituted Alcohol Intermediate H->I J Carbamate Formation I->J Isocyanate (R'-NCO) K Final σ₂ Ligand (e.g., Phenylcarbamates) J->K

Caption: General synthetic workflow for sigma receptor ligands.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

The synthesis begins with the classic Robinson-Schöpf reaction to construct the bicyclic core, followed by Boc protection.[12] This biomimetic, one-pot reaction efficiently assembles the core from simple precursors.[4][13]

Step 1a: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Rationale: Benzylamine is used as the primary amine source. The resulting N-benzyl group is a common protecting group that can be removed later via hydrogenolysis. This protocol is a well-established method for generating the core bicyclic ketone.[13]

  • Procedure:

    • To a large round-bottom flask equipped with a mechanical stirrer, add water (50 g) and benzylamine (13.2 g, 0.123 mol).

    • Cool the mixture to 0-10 °C using an ice bath. Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature between 4-8 °C.

    • To the cooled solution, add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by solid acetonedicarboxylic acid (20 g, 0.137 mol) in portions, ensuring the temperature remains below 5 °C.

    • Add a 9% aqueous solution of sodium acetate (47.8 mL, 0.055 mol) dropwise over 1.5 hours.

    • Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Carbon dioxide evolution will be observed.

    • Adjust the pH of the mixture to ~2 with 18% sulfuric acid and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.

    • Transfer the aqueous layer to a larger flask, add heptane (500 mL), and basify to pH 8 with 20% aqueous sodium carbonate.

    • Filter the mixture through a pad of silica gel, washing the cake with heptane. Separate the layers of the filtrate.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be purified by column chromatography.[7]

Step 1b: Debenzylation to 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

  • Rationale: Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl group. The reaction is performed under acidic conditions to prevent catalyst poisoning and to directly afford the hydrochloride salt of the secondary amine.

  • Procedure:

    • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in ethanol containing 5N aqueous hydrochloric acid.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w).

    • Stir the mixture under a hydrogen atmosphere (e.g., 3 bar or using a balloon) at 40 °C until TLC or GC-MS indicates complete consumption of the starting material (typically 24-48 hours).[7]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 9-azabicyclo[3.3.1]nonan-3-one hydrochloride as a solid.

Step 1c: Boc-Protection

  • Rationale: The final step to the key starting material involves protecting the bridgehead nitrogen with a Boc group. This is crucial for controlling reactivity in subsequent steps.

  • Procedure: [14]

    • Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (12.0 g, 68.3 mmol) in tetrahydrofuran (THF, 200 mL).

    • Add a base such as triethylamine (2.5-3.0 equivalents) to neutralize the hydrochloride salt.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (15.6 g, 71.7 mmol) in THF (50 mL) at 15 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, add water and extract the product with diethyl ether or ethyl acetate (200 mL).

    • Wash the organic phase with water (2 x 100 mL), dry over Na₂SO₄, and concentrate. The crude product can be purified by filtration through a short silica gel plug to yield this compound as a pure solid (Typical yield: >90%).[14]

Protocol 2: Stereoselective Reduction to endo-N-Boc-9-azabicyclo[3.3.1]nonan-3-ol
  • Causality: The stereochemistry at the C3 position is critical for sigma receptor affinity, with the endo (or 3α) alcohol being the precursor to the most active ligands.[8] Reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) preferentially attacks from the less sterically hindered exo face, leading to the desired endo alcohol as the major product. This is a classic example of steric approach control in a bicyclic system.

  • Procedure: [7]

    • Dissolve this compound (e.g., 10 mmol) in methanol (50 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for 12 hours or until completion as monitored by TLC.

    • Quench the reaction carefully by adding acetone (5 mL) to consume excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Add water (50 mL) to the residue and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the crude endo-3-ol, which is often of sufficient purity for the next step.

Protocol 3: Synthesis of a Phenylcarbamate σ2 Ligand

This multi-step protocol illustrates the conversion of the alcohol intermediate into a high-affinity phenylcarbamate ligand, a class known for potent and selective σ2 activity.[10][15]

Step 3a: Boc Deprotection

  • Rationale: Trifluoroacetic acid (TFA) is a standard reagent for the clean and efficient removal of the Boc protecting group. The reaction proceeds via cleavage of the tert-butyl carbamate to form the corresponding amine salt, gaseous isobutylene, and carbon dioxide.

  • Procedure: [11][16]

    • Dissolve the endo-N-Boc-9-azabicyclo[3.3.1]nonan-3-ol (e.g., 5 mmol) in dichloromethane (DCM, 20 mL) and cool to 0 °C.

    • Add trifluoroacetic acid (TFA, 10-20 equivalents, often used as a 1:1 or 1:4 mixture with DCM) dropwise.

    • Allow the solution to warm to room temperature and stir for 1-3 hours until TLC shows complete consumption of the starting material.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting trifluoroacetate salt of endo-9-azabicyclo[3.3.1]nonan-3-ol can be used directly or neutralized.

    • For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer and concentrate to obtain the free amine.

Step 3b: N-Alkylation

  • Rationale: Introducing a substituent on the bridgehead nitrogen is a key diversification step to modulate affinity and selectivity. This is a standard Sₙ2 reaction where the nucleophilic secondary amine displaces a leaving group on an alkyl halide.

  • Procedure: [10]

    • Dissolve the free amine endo-9-azabicyclo[3.3.1]nonan-3-ol (e.g., 4 mmol) in a suitable solvent like acetonitrile or DMF (20 mL).

    • Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Add the desired alkyl halide (e.g., 4-(dimethylamino)benzyl chloride or a fluoroalkoxy-substituted benzyl bromide) (1.1 equivalents).

    • Stir the mixture at room temperature or heat gently (e.g., 60 °C) overnight.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the N-substituted alcohol intermediate.

Step 3c: Carbamate Formation

  • Rationale: The final step involves coupling the alcohol with an isocyanate. This reaction forms the carbamate linkage, which has been shown to be a critical pharmacophoric element for high-affinity σ2 binding.[10][17]

  • Procedure: [10]

    • Dissolve the N-substituted alcohol intermediate (e.g., 3 mmol) in anhydrous DCM (15 mL).

    • Add the desired substituted phenyl isocyanate (e.g., 2-methoxy-5-methylphenyl isocyanate) (1.1 equivalents).

    • Add a catalytic amount of dibutyltin diacetate (a few drops).

    • Stir the mixture at room temperature overnight.

    • Concentrate the reaction mixture and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final phenylcarbamate ligand.

Data Presentation: Structure-Activity Relationships

The 9-azabicyclo[3.3.1]nonane scaffold has been used to develop numerous high-affinity ligands. The following table summarizes binding data for representative compounds, illustrating the impact of N9-substituents on sigma receptor affinity and selectivity.

Compound IDN9-Substituent (R)σ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ1/σ2)Reference
6 Benzyl1484.7531[10]
WC-26 4-(Dimethylamino)benzyl14362.58557[10][15]
WC-59 4-(2-Fluoroethoxy)benzyl17110.822087[10][15]
SV-119 4-Aminobutyl43.14.49.8[8]
SW-43 6-Aminohexyl21.61.911.4[8]

All ligands share the (2-methoxy-5-methylphenyl)carbamate moiety at the 3α-position.

The data clearly demonstrates that modification at the N9 position dramatically influences both affinity and selectivity. The introduction of specific benzyl substituents in compounds WC-26 and WC-59 leads to a remarkable increase in selectivity for the σ2 receptor over the σ1 receptor, with selectivity ratios exceeding 2000-fold in the case of WC-59 .[15] This highlights the power of this synthetic platform for fine-tuning the pharmacological profile of the ligands.

Conclusion and Future Directions

This compound is a cornerstone building block for the synthesis of potent and selective sigma receptor ligands. Its rigid conformation and versatile chemical handles provide an exceptional platform for medicinal chemists to explore the chemical space around the sigma receptor pharmacophore. The detailed protocols provided herein offer a reliable and logical workflow for researchers to synthesize novel compounds for applications in CNS disorders and oncology. Future work in this area will likely focus on leveraging this scaffold to develop ligands with tailored functional activities (agonist vs. antagonist), improved pharmacokinetic properties, and novel conjugates for targeted drug delivery or diagnostic imaging.

References

Application Notes and Protocols for Stereoselective Reactions Involving N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane, or granatane, framework is a rigid bicyclic structure that serves as a cornerstone in the design of a multitude of biologically active compounds. Its conformational rigidity and the spatial orientation of its substituents make it an invaluable scaffold in medicinal chemistry and drug discovery, with applications ranging from potential treatments for neurological disorders to the development of novel therapeutics.[1] The N-Boc protected variant, tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (N-Boc-9-azabicyclo[3.3.1]nonan-3-one), is a particularly useful intermediate. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, making it a versatile tool in multi-step syntheses.

This guide provides an in-depth exploration of stereoselective reactions centered on this compound, offering both the theoretical underpinnings and detailed, actionable protocols for researchers in organic synthesis and drug development.

Conformational Landscape: The Key to Stereoselectivity

The stereochemical outcome of reactions involving the 9-azabicyclo[3.3.1]nonane system is intrinsically linked to its conformational preferences. The molecule predominantly adopts a chair-chair conformation to minimize steric strain. This rigid geometry creates two distinct faces for approaching reagents: the sterically hindered endo face and the more accessible exo face. This inherent steric bias is the primary determinant of diastereoselectivity in nucleophilic additions to the C3-carbonyl group.

Diastereoselective Reduction of the C3-Carbonyl: A Predictable Path to the endo-Alcohol

The reduction of the ketone at the C3 position is a fundamental transformation, yielding the corresponding alcohol, N-Boc-9-azabicyclo[3.3.1]nonan-3-ol. Due to the conformational rigidity of the bicyclic system, this reduction proceeds with a high degree of diastereoselectivity.

Mechanistic Rationale

Hydride-based reducing agents will preferentially attack the carbonyl from the less sterically encumbered exo face. This trajectory avoids steric clashes with the axial hydrogens on the opposing cyclohexane ring. Consequently, the hydroxyl group of the resulting alcohol is oriented in the endo position. This principle holds true for a variety of reducing agents, from simple borohydrides to more complex, sterically demanding hydride sources. A patent for the reduction of the closely related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride exclusively reports the formation of the endo-alcohol, underscoring the powerful directing effect of the bicyclic framework.

G cluster_0 Exo-Facial Attack cluster_1 Steric Hindrance Ketone This compound Hydride [H]⁻ (e.g., from NaBH₄) TransitionState Exo-Facial Attack Transition State Endo_Alcohol endo-N-Boc-9-azabicyclo[3.3.1]nonan-3-ol Endo_Face Endo Face (Hindered)

Caption: Diastereoselective reduction of this compound.

Experimental Protocol: Diastereoselective Reduction to endo-N-Boc-9-azabicyclo[3.3.1]nonan-3-ol

This protocol is adapted from established procedures for the reduction of related 9-azabicyclo[3.3.1]nonane systems and is expected to yield the endo-alcohol with high diastereoselectivity.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude endo-N-Boc-9-azabicyclo[3.3.1]nonan-3-ol can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome:

This procedure is expected to yield the endo-alcohol as the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, paying attention to the coupling constants of the proton at C3.

ReagentDiastereoselectivity (endo:exo)YieldReference (Analogue)
Sodium Borohydride>95:5High(Adapted)
Lithium Aluminium Hydride>95:5High(General Knowledge)
L-Selectride®>99:1High(Expected)

Stereoselective Enolate Formation and Alkylation

The protons alpha to the carbonyl group at the C2 and C4 positions are diastereotopic and can be selectively removed to form a chiral enolate. The stereochemical outcome of subsequent reactions, such as alkylation or aldol additions, is dependent on the facial selectivity of the enolate formation and the approach of the electrophile.

Mechanistic Considerations for Stereoselectivity

The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The stereoselectivity of enolate formation and subsequent alkylation is influenced by the N-Boc group and the chair-chair conformation of the bicyclic system. The bulky N-Boc group can influence the approach of the base and the subsequent electrophile. For aldol reactions involving the related N-methyl-9-azabicyclo[3.3.1]nonan-3-one (granatanone), the stereoselectivity is highly dependent on the reaction conditions, with anhydrous conditions favoring exo,anti-aldols and the presence of water leading to the exo,syn isomers.[2]

G cluster_0 Stereoselective Alkylation Workflow Start This compound Enolate_Formation Enolate Formation (LDA, THF, -78 °C) Chiral_Enolate Chiral Enolate Intermediate Electrophilic_Trap Electrophilic Trap (e.g., R-X) Alkylated_Product Diastereomerically Enriched Alkylated Product

Caption: Workflow for the stereoselective alkylation of this compound.

Generalized Protocol for Diastereoselective Aldol Addition

This generalized protocol is based on principles established for the N-methyl analogue and serves as a starting point for optimization. The diastereoselectivity will be highly dependent on the specific aldehyde and reaction conditions used.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (R-CHO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-BuLi (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add the aldehyde (1.2 eq) to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC. The reaction time will vary depending on the aldehyde used.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or other suitable analytical techniques.

Future Directions: Enantioselective Approaches

While the inherent chirality of the 9-azabicyclo[3.3.1]nonane scaffold provides excellent control over diastereoselectivity, achieving enantioselectivity requires the use of chiral reagents or catalysts. Potential strategies include:

  • Enzymatic Reactions: The use of enzymes, such as lipases or dehydrogenases, can offer high enantioselectivity in the reduction of the ketone or in the resolution of racemic mixtures of the corresponding alcohols.[3]

  • Chiral Catalysts: Asymmetric hydrogenation or transfer hydrogenation using chiral metal catalysts (e.g., Ru, Rh, Ir complexes) can provide access to enantiomerically enriched alcohols.

  • Chiral Auxiliaries: The temporary introduction of a chiral auxiliary onto the nitrogen atom could direct the stereochemical course of subsequent reactions.

Conclusion

This compound is a valuable building block for the synthesis of complex, biologically active molecules. Its rigid conformational framework provides a predictable platform for high diastereoselectivity in reactions at the C3-carbonyl and adjacent positions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage the unique stereochemical properties of this important scaffold in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of N-Substituted 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold, a conformationally restricted bicyclic amine, is a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors, muscarinic acetylcholine receptors, and monoamine transporters. The nature of the N-substituent is a critical determinant of the pharmacological activity of these derivatives. This guide provides detailed protocols and insights for the synthesis of N-substituted 9-azabicyclo[3.3.1]nonane derivatives, focusing on established and versatile methodologies suitable for research and drug development applications.

Core Synthetic Strategies

The construction of the 9-azabicyclo[3.3.1]nonane core and the subsequent introduction of the N-substituent can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and reliable methods are the double Mannich reaction (Robinson-Schöpf condensation) and the intramolecular cyclization of piperidine derivatives.

Strategy 1: The Double Mannich Reaction (Robinson-Schöpf Condensation)

This classical one-pot reaction provides a powerful and convergent approach to the 9-azabicyclo[3.3.1]nonan-3-one core. The reaction involves the condensation of a primary amine, glutaraldehyde, and a 1,3-dicarbonyl compound, typically a derivative of acetone. The resulting ketone at the C-3 position serves as a versatile handle for further functionalization.

Start Primary Amine (R-NH2) + Glutaraldehyde + Acetonedicarboxylic Acid Reaction One-Pot Condensation (Double Mannich Reaction) Start->Reaction pH ~4-5 Aqueous Buffer Intermediate 9-Azabicyclo[3.3.1]nonan-3-one (Granatanone) Reaction->Intermediate Decarboxylation Reduction Reduction of Ketone (e.g., Wolff-Kishner) Intermediate->Reduction Product N-Substituted 9-Azabicyclo[3.3.1]nonane Reduction->Product

Figure 1: General workflow for the synthesis of N-substituted 9-azabicyclo[3.3.1]nonanes via the double Mannich reaction.

This protocol details the synthesis of the N-benzyl protected core structure, which can be subsequently deprotected to allow for the introduction of other substituents.

Materials:

  • Benzylamine

  • Glutaraldehyde (25 wt. % solution in water)

  • Acetone-1,3-dicarboxylic acid

  • Citric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve citric acid in water to create a buffered solution with a pH of approximately 4.

  • Addition of Reagents: To the buffered solution, add benzylamine, followed by the slow, dropwise addition of the glutaraldehyde solution while maintaining the temperature below 20 °C with an ice bath.

  • Condensation: After the addition of glutaraldehyde, add acetone-1,3-dicarboxylic acid in portions. Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, basify the mixture to a pH of 10-11 with a concentrated solution of sodium hydroxide. This will precipitate the product.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl-9-azabicyclo[3.3.1]nonan-3-one by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Summary:

Compound Starting Materials Yield Key Characterization
N-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneBenzylamine, Glutaraldehyde, Acetone-1,3-dicarboxylic acid60-75%¹H NMR, ¹³C NMR, Mass Spectrometry
Strategy 2: Intramolecular Cyclization of Piperidine Derivatives

An alternative and highly adaptable strategy involves the construction of a suitably functionalized piperidine precursor, followed by an intramolecular cyclization to form the second ring of the bicyclic system. This method offers excellent control over the stereochemistry of the final product.

Start N-Substituted 4-Piperidone Alkylation Alkylation at C-3 (e.g., with 1,3-dihalopropane) Start->Alkylation Strong Base (e.g., LDA) Intermediate 3-(3-Halopropyl)-4-piperidone Alkylation->Intermediate Cyclization Intramolecular N-Alkylation Intermediate->Cyclization Base (e.g., K2CO3) Product N-Substituted 9-Azabicyclo[3.3.1]nonan-3-one Cyclization->Product Start N-Benzyl Protected 9-Azabicyclo[3.3.1]nonane Debenzylation Catalytic Hydrogenolysis (H2, Pd/C) Start->Debenzylation Intermediate Secondary Amine (9-Azabicyclo[3.3.1]nonane) Debenzylation->Intermediate ReductiveAmination Reductive Amination (R-CHO, STAB) Intermediate->ReductiveAmination Product New N-Substituted 9-Azabicyclo[3.3.1]nonane ReductiveAmination->Product

Troubleshooting & Optimization

Technical Support Center: Purification of N-Boc-9-azabicyclo[3.3.1]nonan-3-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of N-Boc-9-azabicyclo[3.3.1]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond a simple protocol and equip you with the scientific rationale to troubleshoot and optimize your purification process effectively.

Introduction

This compound is a key building block in medicinal chemistry, valued for its rigid bicyclic scaffold. Its purification via column chromatography, while routine, can present unique challenges due to the presence of a basic nitrogen atom within the bicyclic system and the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure a successful and reproducible purification.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Question 1: My TLC plate shows significant streaking or tailing of the product spot. What's causing this and how can I fix it?

Answer:

Streaking or tailing of amine-containing compounds on silica gel is a classic problem rooted in the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction leads to strong, non-uniform adsorption, causing the compound to "drag" along the plate.

  • Causality: The lone pair of electrons on the nitrogen atom of the azabicyclo[3.3.1]nonane core can be protonated by the acidic silanol groups, leading to a charged species that binds tightly and unevenly to the stationary phase.

  • Solution: To mitigate this, you need to suppress the acidic nature of the silica gel. This is typically achieved by adding a small amount of a volatile base to your eluent system.

    • Recommended Action: Add 0.5-1% triethylamine (Et₃N) or ammonia solution (e.g., 2M in methanol) to your mobile phase (e.g., hexane/ethyl acetate). The basic additive will preferentially interact with the acidic sites on the silica, allowing your N-Boc-protected amine to elute more symmetrically.[1][2]

    • Alternative Stationary Phase: For particularly challenging separations, consider using an amine-functionalized silica gel. This specialized stationary phase has a basic surface that minimizes the unwanted interactions with basic analytes, often allowing for purification without mobile phase modifiers.[2][3]

Question 2: I'm observing a new, more polar spot on my TLC plate after leaving the crude material on silica gel for an extended period. What is it?

Answer:

This is likely due to the partial deprotection of the Boc group. While generally stable on silica, prolonged exposure, especially to silica gel that may have some residual acidity, can lead to the cleavage of the acid-labile Boc group.[4][5]

  • Mechanism: The acidic silanol groups on the silica surface can catalyze the removal of the Boc group, yielding the free amine, 9-azabicyclo[3.3.1]nonan-3-one, and gaseous byproducts (isobutylene and CO₂). The resulting free amine is significantly more polar and will have a much lower Rf value (closer to the baseline) than the N-Boc protected starting material.

  • Preventative Measures:

    • Minimize Contact Time: Do not let your crude material sit on the silica gel for extended periods before or during purification.

    • Neutralize Silica: You can use silica gel that has been pre-treated with a base (e.g., by slurrying with the eluent containing triethylamine) to neutralize acidic sites.

    • Rapid Purification: Flash chromatography is preferred over gravity chromatography to minimize the residence time of the compound on the column.

Question 3: My purified product shows a small, less polar impurity that is difficult to separate. What could this be?

Answer:

This could be a byproduct from the Boc protection step, such as the di-Boc protected species or unreacted starting materials from a preceding step.

  • Potential Impurity: If an excess of Boc anhydride and a strong base were used during the protection step, it is possible to form a small amount of a di-Boc product, although this is less common for secondary amines. More likely are non-polar impurities from the synthesis of the parent 9-azabicyclo[3.3.1]nonan-3-one.

  • Troubleshooting the Separation:

    • Optimize Solvent System: Carefully re-evaluate your TLC solvent system. Test different ratios of hexane and ethyl acetate. Sometimes, a small change in polarity can significantly improve separation. Also, consider trying alternative solvent systems like dichloromethane/methanol.[6]

    • Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switch to a shallow gradient. Start with a less polar solvent system to elute the non-polar impurity first, then gradually increase the polarity to elute your desired product.

Question 4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

Answer:

This compound does not possess a strong chromophore, so it will not be visible under UV light (254 nm). You will need to use a chemical stain for visualization.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with most organic compounds. Your product will appear as a yellow or brown spot on a purple background.[7]

    • Ninhydrin Stain: This stain is excellent for visualizing amines. While the Boc-protected amine may not stain initially, heating the TLC plate with a heat gun will cause the thermal cleavage of the Boc group, revealing the free amine which then reacts with ninhydrin to produce a colored spot (typically pink or purple).[8]

    • Ceric Ammonium Molybdate (CAM) Stain: This is another general-purpose stain that is effective for a wide range of organic compounds, including amines and ketones.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point is a mixture of hexanes and ethyl acetate. Based on literature precedence, a ratio of 3:1 hexanes:ethyl acetate should give an Rf value in the ideal range of 0.2-0.4 for column chromatography.[1] Always perform a TLC first to confirm the Rf and adjust the solvent ratio as needed.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of the purified this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, you should look for the characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm.

Q3: Is it possible to perform this purification on a reversed-phase column?

A3: Yes, reversed-phase chromatography is a viable alternative. You would use a C18 column with a mobile phase such as a gradient of water and acetonitrile or methanol. This can be particularly useful if you have very non-polar impurities that are difficult to separate from your product using normal-phase chromatography.

Q4: Can I use dichloromethane/methanol as an eluent?

A4: Yes, dichloromethane/methanol is a more polar solvent system that can also be effective. It is particularly useful if your compound has low solubility in hexane/ethyl acetate mixtures. However, be aware that methanol is a protic solvent and can sometimes interact more strongly with the stationary phase. As with any system, optimize the ratio using TLC first.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

1. Preparation of the Eluent:

  • Prepare a solvent mixture of hexanes and ethyl acetate. A starting ratio of 3:1 (v/v) is recommended.

  • Add 0.5% triethylamine to the eluent to prevent peak tailing.

  • Prepare a sufficient volume to pack the column and run the entire purification.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Pack the column with silica gel using the wet slurry method with your prepared eluent.

  • Ensure the silica bed is well-compacted and level. Add a thin layer of sand on top to prevent disturbance of the silica bed upon sample loading.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, use the dry loading technique: adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

  • Carefully apply the prepared sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the prepared mobile phase, applying positive pressure (flash chromatography).

  • Collect fractions in an appropriate number of test tubes.

  • The number of fractions to collect will depend on the column size and the separation.

5. Analysis of Fractions:

  • Monitor the elution of the compound by TLC. Spot every few fractions on a TLC plate.

  • Visualize the TLC plate using an appropriate stain (e.g., potassium permanganate).

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Place the resulting purified compound under high vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Problem Problem Observed (e.g., Streaking, Impurity) Identify Identify Potential Cause Problem->Identify Solution Implement Solution Identify->Solution Select appropriate action Verify Verify with TLC/Analysis Solution->Verify Run experiment Verify->Identify Problem Persists Success Successful Purification Verify->Success Pure Product

Caption: A decision-making workflow for troubleshooting purification issues.

Chromatographic Separation Logic

SeparationLogic cluster_impurities Impurities Crude Crude Product Mixture Column Silica Gel Column (+ 0.5% Et3N in Eluent) Crude->Column Elution Elution with Hexane:EtOAc Gradient Column->Elution Fractions Fraction Collection Elution->Fractions NonPolar Non-Polar Impurities (High Rf) Fractions->NonPolar Early Fractions Polar Polar Impurities / Deprotected Amine (Low Rf) Fractions->Polar Late Fractions Product Pure this compound (Target Rf) Fractions->Product Middle Fractions

Caption: The logical flow of separation on a silica gel column.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexanes:Ethyl AcetateA good starting point for method development.
Solvent Ratio 4:1 to 2:1 (Hexanes:EtOAc)Adjust to achieve a target Rf of 0.2-0.4.
Mobile Phase Additive 0.5-1% Triethylamine (v/v)Crucial for preventing peak tailing of the amine.
Target Rf on TLC 0.2 - 0.4Optimal for good separation in column chromatography.
Silica:Crude Ratio 40:1 to 100:1 (w/w)Higher ratios provide better resolution.

References

Technical Support Center: Synthesis of N-Boc-9-azabicyclo[3.e.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide troubleshooting advice in a direct question-and-answer format, and offer detailed, field-proven protocols.

I. Overview of the Synthetic Pathway

The most prevalent and efficient method for synthesizing the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf reaction, a biomimetic approach that mimics the biosynthesis of tropane alkaloids.[1][2] This one-pot, multicomponent reaction involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine, and acetonedicarboxylic acid.[1] Subsequent protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group yields the target molecule, this compound.

The overall synthetic strategy can be visualized as a two-stage process:

Synthesis_Workflow cluster_0 Stage 1: Bicyclic Ketone Formation cluster_1 Stage 2: N-Protection Glutaraldehyde Glutaraldehyde Robinson_Schopf Robinson-Schöpf Reaction Glutaraldehyde->Robinson_Schopf Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Robinson_Schopf Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->Robinson_Schopf Bicyclic_Ketone 9-Azabicyclo[3.3.1]nonan-3-one Derivative Robinson_Schopf->Bicyclic_Ketone Protection Boc Protection Bicyclic_Ketone->Protection Deprotection if necessary (e.g., debenzylation) Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Protection Base Base Base->Protection Final_Product This compound Protection->Final_Product Troubleshooting_Yield Low_Yield Low Yield in Robinson-Schöpf Reaction Check_pH Is the pH between 4-5? Low_Yield->Check_pH Check_Reagents Are the reagents (Glutaraldehyde, Acetonedicarboxylic Acid) of high purity and fresh? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH using a buffered solution. Check_pH->Adjust_pH No Check_Temp Is the reaction temperature maintained at 0-25°C? Check_Reagents->Check_Temp Yes Use_Pure_Reagents Use fresh, high-purity reagents. Check_Reagents->Use_Pure_Reagents No Check_Stirring Is the stirring vigorous and efficient? Check_Temp->Check_Stirring Yes Control_Temp Maintain temperature with an ice bath. Check_Temp->Control_Temp No Improve_Stirring Use a mechanical stirrer for larger scale reactions. Check_Stirring->Improve_Stirring No High_Yield Improved Yield Check_Stirring->High_Yield Yes Adjust_pH->Check_Reagents Use_Pure_Reagents->Check_Temp Control_Temp->Check_Stirring Improve_Stirring->High_Yield

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bicyclic building block. By understanding the underlying mechanisms of these side reactions, you can optimize your experimental conditions to maximize yield and purity.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to avoid the formation of unwanted byproducts. The most common synthetic route involves the initial construction of the 9-azabicyclo[3.3.1]nonan-3-one core, often via a Robinson-Schöpf type reaction, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This guide will address potential side reactions in both of these key stages.

Part 1: Side Reactions in the Synthesis of the 9-Azabicyclo[3.3.1]nonan-3-one Core

The Robinson-Schöpf reaction is a powerful one-pot method for the synthesis of tropinone and its analogues, involving a double Mannich reaction.[1][2] However, its multicomponent nature makes it susceptible to side reactions if not performed under optimal conditions.[3]

Frequently Asked Questions (FAQs)

Question 1: My yield of 9-azabicyclo[3.3.1]nonan-3-one is low, and I observe multiple spots on my TLC plate. What are the likely side products?

Answer: Low yields and multiple byproducts in a Robinson-Schöpf type synthesis often point to issues with the Mannich reaction cascade. The primary side reactions to consider are:

  • Over-alkylation of the amine: If you are using a primary amine, the initially formed secondary amine product can act as a nucleophile itself and react with another molecule of the aldehyde and the enolizable ketone, leading to a tertiary amine byproduct.[4]

  • Further condensation of the Mannich base: The product, a β-amino-carbonyl compound, may still possess acidic α-protons and can undergo further condensation with the aldehyde present in the reaction mixture.[4]

  • Polymerization: Aldehydes, especially formaldehyde if used, can undergo self-polymerization under certain conditions.

Troubleshooting Guide:

Observation Potential Cause Recommended Action
Low yield, multiple productsOver-alkylation, further condensationCarefully control stoichiometry. Use the amine as the limiting reagent if over-alkylation is suspected. Optimize pH, as the reaction is highly pH-sensitive.[2]
Insoluble polymeric materialAldehyde polymerizationEnsure the quality of the aldehyde. Add the aldehyde slowly to the reaction mixture.

Question 2: What is the mechanism of the Robinson-Schöpf reaction and its key side reactions?

Answer: The Robinson-Schöpf reaction proceeds through a series of steps involving the formation of an iminium ion and subsequent nucleophilic attack by an enol or enolate.[5][6]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Amine Primary Amine Iminium Iminium Ion Amine->Iminium Formation of Electrophile Aldehyde Aldehyde Aldehyde->Iminium Formation of Electrophile Mannich_Base β-Amino-carbonyl (Desired Product) Iminium->Mannich_Base Nucleophilic Attack Ketone Enolizable Ketone Enol Enol Ketone->Enol Tautomerization Enol->Mannich_Base Nucleophilic Attack Mannich_Base_Side β-Amino-carbonyl Further_Condensation Further Condensation Product Mannich_Base_Side->Further_Condensation Undesired Condensation Aldehyde_Side Aldehyde Aldehyde_Side->Further_Condensation Undesired Condensation

Caption: Robinson-Schöpf reaction and a key side reaction pathway.

The primary side reaction involves the product of the first Mannich reaction undergoing a subsequent, undesired Mannich reaction.

Part 2: Side Reactions in the N-Boc Protection of 9-Azabicyclo[3.3.1]nonan-3-one

The protection of the secondary amine in 9-azabicyclo[3.3.1]nonan-3-one with di-tert-butyl dicarbonate (Boc₂O) is a crucial step. While generally efficient, side reactions can occur, particularly when using catalytic amounts of 4-(dimethylamino)pyridine (DMAP).

Frequently Asked Questions (FAQs)

Question 3: After my Boc protection reaction, I see a significant amount of a non-polar byproduct that is difficult to separate from my desired product. What could this be?

Answer: A common non-polar byproduct in Boc protection reactions is N,N'-di-tert-butylurea . This can arise from the reaction of the Boc-protected amine with an isocyanate intermediate, which can be formed in situ, especially when DMAP is used as a catalyst.[7][8]

Troubleshooting Guide:

Observation Potential Cause Recommended Action
Presence of a non-polar byproductFormation of N,N'-di-tert-butylureaAvoid using DMAP if possible. If DMAP is necessary, use the minimum catalytic amount and consider running the reaction at a lower temperature.[9]
Low yield of Boc-protected productIncomplete reactionEnsure the amine starting material is fully dissolved and that the Boc₂O is added in a slight excess (e.g., 1.1-1.2 equivalents).
Formation of multiple productsReaction with other nucleophilesIf other nucleophilic groups are present in the molecule, consider their potential to react with Boc₂O.

Question 4: What is the mechanism for the formation of urea and isocyanate side products during Boc protection with DMAP?

Answer: The use of DMAP can accelerate the Boc protection; however, it can also lead to the formation of a highly reactive Boc-pyridinium intermediate. This intermediate can then react with another amine molecule to generate an isocyanate, which subsequently reacts with another amine to form a urea.[9]

G cluster_main Desired Boc Protection cluster_side DMAP-Mediated Side Reactions Amine_Main Secondary Amine Boc_Amine N-Boc Protected Amine Amine_Main->Boc_Amine Nucleophilic Attack Boc2O_Main Boc₂O Boc2O_Main->Boc_Amine Nucleophilic Attack Boc2O_Side Boc₂O Boc_Pyridinium Boc-Pyridinium Intermediate Boc2O_Side->Boc_Pyridinium Activation DMAP DMAP DMAP->Boc_Pyridinium Activation Isocyanate Isocyanate Boc_Pyridinium->Isocyanate Isocyanate Formation Amine_Side1 Amine Amine_Side1->Isocyanate Isocyanate Formation Urea Urea Byproduct Isocyanate->Urea Urea Formation Amine_Side2 Another Amine Molecule Amine_Side2->Urea Urea Formation

References

Technical Support Center: Troubleshooting the Reduction of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the reduction of N-Boc-9-azabicyclo[3.3.1]nonan-3-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific substrate. Here, we address common challenges encountered during this critical synthetic step, providing in-depth scientific explanations and actionable troubleshooting protocols. Our goal is to empower you with the expertise to optimize your reaction outcomes, ensuring high yield, and desired stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My reduction of this compound is showing low or no conversion. What are the likely causes and how can I resolve this?

Low or incomplete conversion is a frequent issue that can often be traced back to reagent quality, reaction setup, or stoichiometry.

Underlying Causes & Explanations:

  • Reagent Inactivity: The most common culprits are the hydride reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents can decompose upon exposure to moisture from the atmosphere or impure solvents.[1][2] NaBH₄, while more stable than LiAlH₄, will still hydrolyze in neutral or acidic aqueous solutions, releasing hydrogen gas and losing its reducing power.[1]

  • Insufficient Stoichiometry: While the primary reaction consumes one hydride equivalent per molecule of ketone, practical applications often require a molar excess of the reducing agent to ensure the reaction goes to completion and to compensate for any reagent degradation or competing side reactions, such as reaction with protic solvents.[3][4]

  • Low Reaction Temperature: While initial addition of the reducing agent at low temperatures (e.g., 0 °C) is crucial to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed at a reasonable rate, especially with less reactive or sterically hindered ketones.[5]

Troubleshooting Protocol:

  • Verify Reagent Activity:

    • Use a freshly opened container of the hydride reagent.

    • If the reagent's quality is uncertain, it is advisable to test it on a simple, reliable ketone substrate (e.g., cyclohexanone) under standard conditions to confirm its activity.

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents. For LiAlH₄ reductions, ethereal solvents like THF or diethyl ether are mandatory.[2] For NaBH₄, alcoholic solvents like methanol or ethanol are common, but should be of high purity.[4]

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Optimize Stoichiometry and Temperature:

    • Begin with 1.5 to 2.0 molar equivalents of NaBH₄.

    • Add the reducing agent portion-wise to a cooled solution (0 °C) of the ketone to manage the exothermic reaction.

    • After the initial addition, allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied.

I am observing a poor diastereomeric ratio of the resulting endo and exo alcohols. How can I improve the stereoselectivity of the reduction?

The facial selectivity of hydride attack on the bicyclic ketone determines the ratio of the resulting endo and exo alcohol diastereomers. This is a classic challenge in the reduction of cyclic ketones and is influenced by sterics and electronics.[6][7] For the 9-azabicyclo[3.3.1]nonane system, the endo-alcohol is often the desired product.

Scientific Principles of Stereoselection:

The stereochemical outcome is dictated by the trajectory of the incoming hydride nucleophile towards the carbonyl carbon. This is influenced by:

  • Steric Hindrance: The bulky N-Boc protecting group can influence the conformational equilibrium of the bicyclic system and sterically hinder one face of the carbonyl group.

  • Reagent Size: The steric bulk of the reducing agent itself is a critical factor. Smaller, less hindered reagents like NaBH₄ or LiAlH₄ tend to favor axial attack on a chair-like conformation, leading to the equatorial alcohol.[6] Conversely, bulkier reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), favor equatorial attack, yielding the axial alcohol.[8]

Strategies for Enhancing Stereoselectivity:

ObjectiveReducing AgentTypical ConditionsExpected Outcome
Favor endo-Alcohol Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTGood to excellent selectivity for the endo isomer.[5][9][10]
Favor endo-Alcohol Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to RTTypically provides good endo selectivity, similar to NaBH₄.[6]
Potentially Favor exo-Alcohol L-Selectride® (LiBH(s-Bu)₃)Anhydrous THF, -78 °CThe bulky nature of this reagent may favor attack from the less hindered face to potentially yield the exo isomer as the major product.[8]

Experimental Workflow for Optimizing Stereoselectivity:

Caption: Decision workflow for optimizing stereoselectivity.

Luche Reduction for Enhanced Selectivity: In some cases, the addition of a Lewis acid like cerium(III) chloride (CeCl₃) with NaBH₄ (the Luche reduction) can enhance selectivity.[3][11] The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially altering the conformational preference, thereby influencing the direction of hydride attack.

Step-by-Step Protocol (Luche Reduction):

  • Dissolve this compound and CeCl₃·7H₂O (1.1 equivalents) in methanol at room temperature.

  • Cool the resulting solution to 0 °C.

  • Add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir at 0 °C and monitor the reaction by TLC until completion.

  • Perform a standard aqueous workup.

I am concerned about the stability of the N-Boc protecting group during the reduction. Can it be cleaved under the reaction conditions?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under the basic or neutral conditions of most hydride reductions.[12]

Detailed Explanation:

  • Stability to Hydrides: The amide-like carbamate linkage of the Boc group is significantly less electrophilic than a ketone.[13] Therefore, milder reducing agents like NaBH₄ will not reduce the carbamate.[3][14] Even the more powerful LiAlH₄ typically does not cleave or reduce a Boc group under standard conditions used for ketone reduction.[2]

  • Acid-Lability: The primary vulnerability of the Boc group is its lability to acid.[15][16] Deprotection occurs readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[15] Therefore, it is critical to avoid acidic conditions during the reaction and, most importantly, during the workup phase until the desired product is isolated.

Preventative Measures During Workup:

  • Quenching: When quenching a LiAlH₄ reaction, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is recommended to produce a granular precipitate of aluminum salts that can be easily filtered, all while maintaining basic conditions. For NaBH₄ reductions in alcoholic solvents, quenching is often achieved by the addition of acetone or a gentle aqueous workup.

  • pH Monitoring: During any aqueous workup or extraction, ensure the pH of the aqueous layer remains neutral or slightly basic to prevent premature deprotection. If an acidic wash is necessary to remove other impurities, it should be done cautiously and only after careful consideration of the product's stability.

Caption: Stability of the N-Boc group under various conditions.

After the reaction, I am struggling to separate the endo and exo alcohol isomers. What purification strategies are most effective?

The separation of diastereomers can be challenging due to their similar physical properties. However, the different spatial arrangements of the hydroxyl group in the endo and exo isomers often provide enough of a polarity difference for successful separation by chromatography.

Recommended Purification Techniques:

  • Silica Gel Column Chromatography: This is the most common and effective method for separating diastereomers of this nature.

    • Solvent System Selection: The key is to find a solvent system that provides a sufficient difference in retention factors (ΔRf) between the two isomers on a TLC plate. Start with a moderately polar system, such as 30-50% ethyl acetate in hexanes, and adjust the polarity as needed. The addition of a small amount of a more polar solvent like methanol or a base like triethylamine (to prevent streaking on the silica) can be beneficial.

    • Column Packing and Loading: A properly packed column with a high surface area (using a slurry method) is crucial for achieving good separation. Load the crude product onto the column in a minimal amount of the eluent or a stronger solvent that is then evaporated.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or to obtain highly pure material, reversed-phase or normal-phase preparative HPLC can be employed. This method offers higher resolution than standard column chromatography but is less suitable for large-scale purifications.

Analytical Monitoring:

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the identity and stereochemistry of the isolated isomers. The coupling constants and chemical shifts of the proton attached to the carbinol carbon (the carbon bearing the -OH group) are often diagnostic for determining the endo vs. exo configuration.

  • LC-MS: This technique is excellent for monitoring the progress of the purification and assessing the purity of the collected fractions.

References

Optimization of reaction conditions for N-Boc-9-azabicyclo[3.3.1]nonan-3-one derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of N-Boc-9-azabicyclo[3.3.1]nonan-3-one derivatization, presented by the Senior Application Scientist's desk.

Introduction: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane framework is a rigid, conformationally constrained bicyclic system that serves as a valuable scaffold in medicinal chemistry. Its defined three-dimensional structure allows for the precise orientation of substituents, making it an ideal building block for designing ligands that target specific protein binding sites, such as receptors and transporters.[1][2] this compound is a key intermediate, providing a versatile handle at the C3 position for introducing molecular diversity while the Boc-protected nitrogen at N9 is poised for further modification or deprotection.[3][4]

This guide provides a technical framework for optimizing common derivatization reactions at the C3-ketone, focusing on troubleshooting common experimental hurdles to ensure efficient and successful synthesis campaigns.

Section 1: Core Derivatization Strategies & Mechanistic Considerations

The primary site for derivatization is the C3-ketone, which is amenable to a variety of standard carbonyl chemistries. The choice of reaction dictates the type of substituent introduced and requires careful consideration of reagents and conditions to avoid side reactions, particularly those involving the acid-labile N-Boc protecting group.

G cluster_start Starting Material cluster_products Derivative Classes start N-Boc-9-azabicyclo [3.3.1]nonan-3-one prod1 3-Amino Derivative start->prod1 Reductive Amination (R-NH2, NaBH(OAc)3) prod2 3-Alkylidene Derivative start->prod2 Wittig Olefination (Ph3P=CHR) prod3 3-Alkyl/Aryl-3-hydroxy Derivative start->prod3 Grignard / Organolithium Addition (R-MgBr / R-Li)

Caption: Common derivatization pathways for the C3-ketone.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this bicyclic ketone?

The main challenges are:

  • Steric Hindrance: The bicyclic structure can sterically hinder the approach of bulky reagents to the carbonyl group.

  • N-Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions, which are often employed in carbonyl reactions (e.g., acetal formation, some reductive aminations). Acid-catalyzed deprotection can lead to a mixture of products or complete loss of the protecting group.[1]

  • Product Stereochemistry: Reactions that create a new chiral center at C3 (e.g., reduction or Grignard addition) can result in a mixture of endo and exo diastereomers. Controlling this selectivity is often a key optimization goal.[4]

Q2: How do I choose the appropriate solvent for my reaction?

Solvent choice is critical for solubility, reaction rate, and sometimes, selectivity.

  • Aprotic Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), and 1,4-Dioxane are common choices for reactions involving organometallics (Grignard, organolithiums) or acid-sensitive reagents.

  • Protic Solvents: Methanol (MeOH) or Ethanol (EtOH) are often used for reductions with sodium borohydride (NaBH4).[4] However, their use should be carefully evaluated in reactions where they might compete with the desired nucleophile.

  • High-Temperature Reactions: Toluene or benzene can be used for reactions requiring reflux, such as some Wittig reactions or enamine formations.[1][5] However, an attempt to increase reaction temperatures by substituting toluene for benzene has been reported to cause a dramatic decrease in yield in a related system.[1]

Q3: My N-Boc group is cleaving during the reaction. What can I do?

Accidental deprotection is a common issue, especially under acidic conditions.[6][7]

  • Avoid Strong Acids: If possible, use non-acidic or mildly acidic conditions. For example, for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred over sodium cyanoborohydride (NaBH3CN) because it is effective under neutral or mildly acidic conditions, preserving the Boc group.

  • Lower Temperature: Acid-catalyzed hydrolysis is temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often suppress the deprotection side reaction.[6]

  • Alternative Protecting Group: If acidic conditions are unavoidable, consider replacing the Boc group with a more robust protecting group, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group, earlier in the synthesis.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for optimization.

G cluster_yes SM Consumed cluster_no SM Remains start Problem: Low or No Yield q1 TLC/LC-MS Analysis: Starting Material (SM) Consumed? start->q1 res1 Multiple Spots / Peaks? q1->res1 Yes res2 Incomplete Reaction (See Troubleshooting Issue #2) q1->res2 No res1_yes Side Product Formation (See Troubleshooting Issue #3) res1->res1_yes Yes res1_no Product Lost During Workup or Purification res1->res1_no No res1_no_sol Action: - Check extraction pH - Verify product solubility - Use alternative purification (e.g., different column phase, crystallization) res1_no->res1_no_sol res2_sol Action: - Increase reaction time/temp - Increase reagent equivalents - Check reagent quality - Ensure anhydrous conditions res2->res2_sol

References

Technical Support Center: Stereoselective Synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one derivatives. This bicyclic scaffold, a conformationally restricted granatane analogue, is of significant interest in medicinal chemistry for the development of novel therapeutics. However, controlling its stereochemistry presents numerous challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered problems to help you navigate these complex synthetic pathways.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the synthesis, from achieving initial cyclization to controlling final stereochemistry.

Q1: My initial synthesis of the 9-azabicyclo[3.3.1]nonan-3-one core suffers from low yields and purification difficulties. What are the key parameters to control?

A1: The foundational synthesis, often a variation of the Robinson-Schotten-Baumann reaction, involves a complex multicomponent cyclization that is highly sensitive to reaction conditions.[1] The primary challenges are managing side reactions and isolating the polar bicyclic amine intermediate before Boc protection.

Causality and Expert Insight: The classical approach involves condensing an amine (like benzylamine), glutaraldehyde, and a ketone equivalent such as acetonedicarboxylic acid.[1] The reaction proceeds through a double Mannich reaction. Low yields often stem from polymerization of glutaraldehyde or competing side reactions. Precise control of pH, temperature, and reagent addition rates is paramount.

Troubleshooting Steps:

  • Temperature Control: Maintain the initial reaction mixture at a low temperature (0–5 °C) during the addition of reagents to minimize side reactions and control the exothermic nature of the condensation.[1]

  • pH Adjustment: The reaction is pH-sensitive. An acidic medium is required for the Mannich reaction, but careful buffering (e.g., with sodium acetate) is necessary to prevent decomposition of the starting materials.[1]

  • Intermediate Isolation: The precursor, often 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is a basic amine that can be difficult to extract and purify. A common issue is its partial solubility in water.

    • Workup Strategy: After basifying the aqueous layer to a pH of 8-9, extract multiple times with a suitable organic solvent like dichloromethane or a mixture of MTBE and heptane.[1][2] Adding silica gel directly to the aqueous layer during basification can help adsorb the product and minimize decomposition.[1]

  • Boc Protection: The crude amine is often taken directly into the Boc protection step. Using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or dioxane with a mild base is a standard and efficient procedure.[3][4] The resulting N-Boc derivative is significantly less polar and easier to purify via standard column chromatography.

General_Synthetic_Workflow Start Acyclic Precursors (e.g., Glutaraldehyde, Amine) Cyclization Mannich Cyclization Start->Cyclization Acid/Base Conditions Intermediate 9-R-9-azabicyclo[3.3.1]- nonan-3-one Cyclization->Intermediate Protection N-Boc Protection (Boc₂O) Intermediate->Protection Product Racemic N-Boc-9-azabicyclo- [3.3.1]nonan-3-one Protection->Product Stereo Stereoselective Derivatization Product->Stereo Reduction or Alkylation Final Chiral Derivatives Stereo->Final

Caption: General workflow for synthesizing the target scaffold.

Q2: I'm reducing the C3-ketone, but the diastereoselectivity is poor. How can I selectively obtain the endo- or exo-alcohol?

A2: The facial selectivity of the ketone reduction is governed by sterics. The bicyclic system exists predominantly in a chair-chair conformation. Hydride attack from the less hindered equatorial face (path A) leads to the axial (exo) alcohol, while attack from the more hindered axial face (path B) yields the equatorial (endo) alcohol. For this compound, the endo-alcohol is typically the thermodynamically favored product and is often formed preferentially.

Controlling Diastereoselectivity:

  • For the endo Isomer (Equatorial-OH):

    • Standard Hydride Reagents: Sodium borohydride (NaBH₄) in methanol at low temperatures (0 °C) generally provides good selectivity for the endo-alcohol.[2][5] The solvent can protonate the developing oxyanion, and the steric bulk of the bicyclic frame directs the relatively small NaBH₄ to attack from the equatorial face.

    • Catalytic Hydrogenation: For superior endo-selectivity, catalytic hydrogenation is highly effective. Using a ruthenium complex catalyst under a hydrogen atmosphere can yield the endo-alcohol with high diastereomeric excess.[6] This method avoids boron waste and simplifies purification.[6]

  • For the exo Isomer (Axial-OH):

    • Bulky Hydride Reagents: To favor the exo product, a sterically demanding reducing agent is required. Reagents like L-Selectride® or K-Selectride® are too large to approach from the hindered axial face and will preferentially attack from the equatorial direction, leading to the exo-alcohol. The reaction must be run at very low temperatures (e.g., -78 °C) to maximize kinetic control.

Comparative Data for Reduction Strategies

Reducing AgentTypical SolventTemperature (°C)Major IsomerRationale
Sodium Borohydride (NaBH₄)Methanol0 to RTendoSmall size allows approach from the more hindered face.[2][5]
Lithium Aluminum Hydride (LiAlH₄)THF, Et₂O0 to RTendoSimilar to NaBH₄, but more reactive; less selective.
L-Selectride®THF-78exoHigh steric bulk forces attack from the less hindered face.
Catalytic Hydrogenation (Ru-complex)VariousRT to 50endoHigh diastereoselectivity via surface-mediated hydrogen delivery.[6]
Q3: How can I achieve an enantiomerically pure product? Racemic synthesis and chiral resolution are inefficient for my needs.

A3: Moving beyond resolution requires a dedicated asymmetric synthesis. The most robust strategies establish stereochemistry early using either a chiral auxiliary or an organocatalyst, followed by a cyclization step that transfers this chirality to the bicyclic core.

Strategy 1: Chiral Auxiliary-Guided Synthesis This approach involves covalently attaching a chiral molecule (an auxiliary) to an acyclic precursor. The auxiliary directs the stereochemical outcome of a key bond-forming reaction. A subsequent intramolecular cyclization builds the bicyclic system, and the auxiliary is then cleaved.

  • Example Workflow: An effective method uses (S)- or (R)-tert-butanesulfinamide as a chiral auxiliary to form a chiral N-tert-butanesulfinyl imino ketone.[7] A subsequent base-promoted decarboxylative-Mannich coupling and an L-proline organocatalyzed intramolecular Mannich reaction forge the 9-azabicyclo[3.3.1]nonane skeleton in a highly diastereoselective manner.[7] The choice of the (S)- or (R)-auxiliary directly determines the enantiomer of the final product.[7]

Strategy 2: Asymmetric Organocatalysis This modern approach uses a small, chiral organic molecule as a catalyst to create a stereocenter in an acyclic precursor.

  • Example Workflow: A reported enantioselective synthesis uses an organocatalytic Michael addition of an N-protected piperidine ketoester to a nitroalkene.[8] This is followed by a highly diastereoselective intramolecular nitro-Mannich reaction to construct the 1-azabicyclo[3.3.1]nonane core (an isomer of the target scaffold, illustrating the principle) with up to six contiguous stereocenters.[8] This method is powerful as it builds complexity and stereochemistry in a few efficient steps.

Asymmetric_Strategy cluster_0 Chiral Auxiliary Approach cluster_1 Organocatalytic Approach Acyclic Acyclic Precursor Auxiliary Attach Chiral Auxiliary Acyclic->Auxiliary Diastereoselective Diastereoselective Reaction Auxiliary->Diastereoselective Cyclize_A Intramolecular Cyclization Diastereoselective->Cyclize_A Cleave Cleave Auxiliary Cyclize_A->Cleave Product_A Enantiopure Product Cleave->Product_A Acyclic2 Acyclic Precursor Organo Asymmetric Organocatalysis Acyclic2->Organo Chiral_Intermediate Chiral Intermediate Organo->Chiral_Intermediate Cyclize_B Intramolecular Cyclization Chiral_Intermediate->Cyclize_B Product_B Enantiopure Product Cyclize_B->Product_B

Caption: Key strategies for achieving enantioselective synthesis.

Part 2: Detailed Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Synthesis of Racemic this compound

This two-step protocol first describes the synthesis of the benzyl-protected intermediate, followed by debenzylation and Boc protection. A more direct Boc-protection of the crude secondary amine from a different starting amine is also possible.[3][4]

Step 1: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [1][2]

  • To a jacketed reactor equipped with a mechanical stirrer and temperature probe, add water (50 g) and benzylamine (13.2 g, 0.123 mol).

  • Cool the reactor to 0–5 °C. Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature below 8 °C.[1]

  • To the resulting solution, add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by solid acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.[1]

  • Add a 9% aqueous sodium acetate solution (47.8 mL) dropwise over 1.5 hours.

  • Age the reaction at 5 °C for 20 hours, then warm to 25 °C and stir for another 20 hours. CO₂ evolution will be observed.

  • Adjust the pH to ~2 with 18% sulfuric acid and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.

  • Transfer the aqueous layer to a larger flask, add heptane (500 mL), and basify to pH 8-9 with 20% aqueous Na₂CO₃.

  • Separate the layers and extract the aqueous phase with additional MTBE. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.[2][5]

Step 2: this compound [2]

  • The crude 9-benzyl intermediate is first debenzylated via catalytic hydrogenation. Dissolve the intermediate in ethanol, add 10% Palladium on carbon (Pd/C) and aqueous HCl.[2] Stir under a hydrogen atmosphere (e.g., 3 bar) at 40 °C for 48 hours.[2]

  • Filter the catalyst through Celite® and concentrate the filtrate to yield the crude 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride.

  • Dissolve the crude amine salt in a mixture of dioxane, water, and 4N NaOH (aq.). Cool the solution to -15 °C.[5]

  • Add di-tert-butyl dicarbonate (Boc₂O) portionwise, then allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the dioxane under reduced pressure, add water, and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting crude N-Boc protected alcohol can be oxidized (e.g., using Swern or Dess-Martin oxidation) to afford the target ketone. Alternatively, direct Boc protection of 9-azabicyclo[3.3.1]nonan-3-one hydrochloride is also reported to be high yielding.[3][4]

Part 3: Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common experimental failures.

Troubleshooting_Tree Start Problem Observed LowYield Low or No Yield Start->LowYield WrongProduct Incorrect Product/ Side Products Start->WrongProduct PoorStereo Poor Stereoselectivity Start->PoorStereo Cause_Yield1 Incomplete Reaction? LowYield->Cause_Yield1 Check TLC/ LCMS Cause_Yield2 Product Decomposition? LowYield->Cause_Yield2 Unstable? Cause_Yield3 Loss during Workup? LowYield->Cause_Yield3 Polar? Cause_Wrong1 Incorrect Reagents? WrongProduct->Cause_Wrong1 Cause_Wrong2 Wrong Temperature? WrongProduct->Cause_Wrong2 Cause_Wrong3 Air/Moisture Sensitive? WrongProduct->Cause_Wrong3 Cause_Stereo1 Wrong Reducing Agent? PoorStereo->Cause_Stereo1 Cause_Stereo2 Temperature Too High? PoorStereo->Cause_Stereo2 Sol_Yield1 Increase reaction time/temp. Check catalyst activity. Cause_Yield1->Sol_Yield1 Sol_Yield2 Run at lower temp. Check pH stability. Cause_Yield2->Sol_Yield2 Sol_Yield3 Improve extraction protocol. Check product polarity/solubility. Cause_Yield3->Sol_Yield3 Sol_Wrong1 Verify starting materials (NMR, MS). Cause_Wrong1->Sol_Wrong1 Sol_Wrong2 Use cryocooling (-78°C). Ensure strict temp control. Cause_Wrong2->Sol_Wrong2 Sol_Wrong3 Use dry solvents/glassware. Run under inert gas (N₂/Ar). Cause_Wrong3->Sol_Wrong3 Sol_Stereo1 Use bulky reagent for exo (L-Selectride). Use Ru-cat for endo. Cause_Stereo1->Sol_Stereo1 Sol_Stereo2 Perform reduction at -78°C to maximize kinetic control. Cause_Stereo2->Sol_Stereo2

Caption: A decision tree for troubleshooting common synthesis issues.

References

Stability of N-Boc-9-azabicyclo[3.3.1]nonan-3-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for N-Boc-9-azabicyclo[3.3.1]nonan-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile building block under common laboratory conditions. Our goal is to help you anticipate challenges, troubleshoot experimental outcomes, and ensure the integrity of your synthetic pathways.

Stability Overview: A Tale of Two Moieties

This compound contains two primary functional groups of interest regarding chemical stability: the N-Boc (tert-butyloxycarbonyl) protecting group and the ketone at the 3-position. The bicyclic ring system itself is generally robust, but the interplay between these two functional groups under different pH conditions dictates the compound's utility and potential degradation pathways.

ConditionReagent ExampleKey Functional GroupExpected OutcomePotential Issues
Strongly Acidic Trifluoroacetic Acid (TFA), HClN-Boc carbamateRapid cleavage (deprotection)t-butylation of nucleophiles
Mildly Acidic Acetic Acid, Silica GelN-Boc carbamate & KetoneGenerally stableSlow cleavage over long periods
Strongly Basic NaH, LDA, n-BuLiKetone (α-protons)Enolate formationSelf-condensation, epimerization
Mildly Basic K₂CO₃, Et₃N, DIPEAN-Boc carbamate & KetoneGenerally stableMinimal risk of side reactions

Part 1: Stability and Troubleshooting under Acidic Conditions

The defining characteristic of the N-Boc group is its lability under acidic conditions, which allows for its strategic removal.[1][2] This section addresses the most common questions and issues encountered during this critical deprotection step.

Frequently Asked Questions (FAQs) - Acidic Conditions

A: The N-Boc group is highly sensitive to acid.[3][4] Unintentional cleavage can occur under conditions you might not consider strongly acidic. Common culprits include:

  • Chromatography on un-neutralized silica gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection, especially with prolonged exposure.

  • Acidic reagents or catalysts: Use of Lewis acids or even protic acids in subsequent reaction steps can cleave the Boc group.[4]

  • Acidic workup conditions: Quenching a reaction with aqueous acid (e.g., 1M HCl) to remove basic reagents can lead to immediate deprotection.

Preventative Measures:

  • Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent).

  • Choose alternative, non-acidic purification methods or catalysts where possible.

  • Employ a basic or neutral workup (e.g., saturated NaHCO₃ solution) if the Boc group needs to be retained.

Q2: What is the mechanism of acidic Boc deprotection, and why is it so efficient?

A: The deprotection proceeds via a carbamate hydrolysis mechanism.[1][5] The reaction is highly efficient due to the formation of stable intermediates. The process involves:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5][6]

  • Fragmentation: The protonated intermediate fragments, leading to the loss of a very stable tert-butyl cation and the formation of an unstable carbamic acid.[2][5]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[2][5]

  • Protonation: The newly liberated amine is then protonated by the excess acid in the medium, typically yielding an amine salt (e.g., trifluoroacetate or hydrochloride salt).[5]

This pathway is thermodynamically favorable due to the formation of stable, small molecules like CO₂ and isobutylene (from the t-butyl cation).

Q3: I am seeing unexpected byproducts in my NMR after deprotection with TFA. What are they and how can I avoid them?

A: The most common issue arises from the highly reactive tert-butyl cation generated during deprotection.[5] This electrophile can alkylate any available nucleophiles in your reaction mixture. Common targets include:

  • Electron-rich aromatic rings (e.g., tryptophan, tyrosine residues in peptides).

  • Sulfur-containing functional groups (e.g., methionine, cysteine).

  • Solvent molecules or other additives.

Solution: Use a Scavenger. To prevent these side reactions, it is standard practice to add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your desired molecule.[7]

  • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are frequently used.

  • Typical Concentration: A scavenger is usually added at 1-5% (v/v) to the deprotection cocktail.

Troubleshooting Guide: Incomplete Boc Deprotection
Symptom Potential Cause Recommended Action
Starting material remains after the standard reaction time (monitored by TLC/LC-MS). 1. Insufficient acid concentration or equivalents.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use neat TFA.[8][9]
2. Insufficient reaction time.Extend the reaction time and continue to monitor progress every 30-60 minutes. Reactions are typically complete within 1-2 hours at room temperature.[9]
3. Poor resin swelling (for solid-phase synthesis).Ensure the solvent system (e.g., DCM) adequately swells the resin to allow the acid to penetrate.[8]
Reaction stalls. The amine product may be precipitating out of solution as its salt, preventing further reaction.Add a more polar co-solvent to improve the solubility of the amine salt.
Experimental Protocol: Standard TFA-Mediated Boc Deprotection

This protocol describes the cleavage of the N-Boc group from this compound in solution.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1 equivalent) in DCM to make a 0.1-0.2 M solution in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents, often used as a 25-50% v/v solution in DCM). A common condition is a 1:1 mixture of DCM and TFA.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Caution: TFA is corrosive. Ensure your evaporator is equipped with appropriate traps.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aq. NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.[5] Ensure proper venting.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 9-azabicyclo[3.3.1]nonan-3-one, usually as its free base.

Diagram: Acidic Deprotection Mechanism

acidic_deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation BocN N-Boc Protected Amine BocN_H Protonated Carbamate BocN->BocN_H H_plus H⁺ (from TFA) CarbamicAcid Carbamic Acid BocN_H->CarbamicAcid BocN_H->CarbamicAcid tButylCation t-Butyl Cation BocN_H->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: Mechanism of N-Boc deprotection under acidic conditions.

Part 2: Stability and Troubleshooting under Basic Conditions

The N-Boc group is valued for its general stability to a wide range of basic and nucleophilic conditions, providing excellent orthogonality with other protecting groups like Fmoc.[1][4] However, the ketone moiety introduces the possibility of base-mediated reactions at the α-carbon positions.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: How stable is the N-Boc group to basic conditions?

A: The N-Boc group is very stable under most basic conditions. It is resistant to hydrolysis by common inorganic bases (e.g., NaOH, K₂CO₃) and organic amine bases (e.g., triethylamine, pyridine, DIPEA). This robustness is a key feature of the protecting group.[4][10] Only under very harsh conditions (e.g., strong bases and high temperatures) might cleavage occur, potentially through an isocyanate intermediate, but this is not a common or practical deprotection method.[10]

Q2: Can the ketone at the 3-position cause issues under basic conditions?

A: Yes, while the bicyclic structure provides some rigidity, the ketone still has enolizable protons on the adjacent carbons (C2 and C4). Under basic conditions, these protons can be abstracted to form an enolate intermediate. This can potentially lead to:

  • Epimerization: If there are stereocenters adjacent to the ketone, their configuration could be scrambled via enolate formation. For the parent this compound, this is not an issue, but it is a critical consideration for substituted derivatives.

  • Aldol or Claisen-type Condensations: In the presence of other electrophiles (or another molecule of the ketone itself), the enolate can act as a nucleophile, leading to C-C bond formation and potentially complex side products. This is generally a risk only with strong bases (e.g., LDA, NaH) and is not typically observed with milder bases like carbonates or tertiary amines.

  • Halogenation: In the presence of a base and a halogen source (e.g., Br₂), α-halogenation can occur.

For most standard synthetic transformations using mild bases, the ketone of this compound is considered sufficiently stable.[11]

Troubleshooting Guide: Unexpected Reactions in Basic Media
Symptom Potential Cause Recommended Action
A complex mixture of higher molecular weight products is observed. Self-condensation of the ketone via its enolate. This suggests the base is too strong or the temperature is too high.Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux).
Loss of stereochemical integrity in a substituted derivative. Epimerization at a carbon α to the ketone.Avoid prolonged exposure to basic conditions. If possible, choose a synthetic route that introduces the stereocenter after the base-sensitive step.
Starting material is consumed, but the desired product is not formed. The enolate is reacting with another component in the reaction mixture (e.g., an alkyl halide electrophile).This may be the desired reaction. If not, ensure all reagents are pure and that no unintended electrophiles are present.
Experimental Protocol: Assessing Ketone Stability Under Mild Basic Conditions

This protocol provides a method to test the stability of the title compound against a common organic base.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et₃N)

  • TLC plates and LC-MS vials

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).

  • In a clean vial, place 1 mL of the stock solution.

  • Add triethylamine (2-3 equivalents).

  • Stir the solution at room temperature.

  • At regular intervals (e.g., 0 hr, 1 hr, 4 hr, 24 hr), take a small aliquot of the reaction mixture.

  • Analyze each aliquot by TLC and LC-MS.

  • Analysis: On the TLC plate, look for the appearance of new spots. In the LC-MS data, look for the disappearance of the starting material's mass peak and the appearance of any new peaks, particularly those corresponding to dimers or other condensation products.

  • Interpretation: If no significant change is observed after 24 hours, the compound can be considered stable under these specific conditions.

Diagram: Potential Base-Mediated Enolate Formation

basic_stability cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: Potential Reactions Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Base Base (B:) SideReactions Self-Condensation Epimerization Alkylation Enolate->SideReactions Reacts with E⁺ Enolate->SideReactions

Caption: Potential reaction pathway via enolate formation under basic conditions.

References

Recrystallization methods for N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this key synthetic intermediate. The guidance is structured to address common challenges encountered in the laboratory, ensuring researchers can achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting purity for recrystallizing this compound?

A1: Recrystallization is most effective as a final purification step. For optimal results, your crude material should be at least 85-90% pure as determined by NMR or LCMS. If the material contains significant amounts of baseline impurities or residual solvents from the reaction, it is highly recommended to perform an initial purification, such as a silica gel plug or column chromatography, before attempting recrystallization. This prevents impurities from interfering with the crystal lattice formation, a common cause of oiling out or poor crystal quality.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: this compound is a moderately polar molecule containing a ketone and a bulky, non-polar Boc-protecting group.[1] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. A solvent pair, consisting of a "solvent" that readily dissolves the compound and an "anti-solvent" in which it is insoluble, is often most effective.

Based on the compound's structure and general principles for similar molecules, the following systems are recommended starting points:

Solvent System (Solvent:Anti-solvent)Ratio (v/v, approx.)Procedure NotesExpected Outcome
Ethyl Acetate / Heptane 1 : 3 to 1 : 5Dissolve in minimal hot ethyl acetate, then add heptane dropwise until persistent cloudiness appears. Reheat to clarify and cool slowly.Well-defined, off-white to white crystals.
Acetone / Hexane 1 : 4 to 1 : 6Acetone is a good solvent for ketones.[2] Dissolve in warm acetone and titrate with hexane. Good for removing more polar impurities.Fine white needles.
Isopropanol (IPA) / Water 10 : 1 to 5 : 1Dissolve in hot IPA. Add water slowly. Water can be an effective anti-solvent for moderately polar organics.[2] Be cautious of oiling out.Can produce large, block-like crystals if cooled very slowly.
Toluene / Heptane 1 : 2 to 1 : 3Toluene is a good solvent for aromatic and bulky alkyl groups. This system is effective for less polar impurities.Dense, crystalline solid.
Single Solvent: Acetonitrile N/AThe compound may have suitable solubility characteristics in hot vs. cold acetonitrile.Good for removing impurities with very different polarity.

Q3: My crude product is a persistent oil. Can I still use recrystallization?

A3: Yes, but it requires a specific approach. Crude products that are oily often contain residual solvents or impurities that depress the melting point and inhibit crystallization.[3] First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (40-50 °C).[3] If it remains an oil, this is a common issue with Boc-protected compounds.[4][5] The recommended technique is not a classic recrystallization but rather a solidification/trituration process:

  • Dissolve the oil in a minimal amount of a good solvent in which impurities are also soluble (e.g., a small volume of diethyl ether or dichloromethane).

  • Add a large excess of a non-polar anti-solvent (e.g., n-hexane, heptane, or cyclohexane) and stir vigorously.[5]

  • If solidification does not occur, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • If available, add a single seed crystal of pure this compound to induce crystallization.[4]

  • Allow the mixture to stir at room temperature or in an ice bath for several hours until a solid precipitate forms. This solid can then be collected by filtration and, if necessary, subjected to a standard recrystallization.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format. Follow the logical workflow to diagnose and resolve the issue.

Problem 1: The compound "oils out" instead of forming crystals upon cooling.

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture. This is common when the solvent boiling point is too high or the cooling rate is too fast.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small additional amount (10-15% by volume) of the primary solvent (e.g., ethyl acetate) to decrease the saturation level. Then, allow it to cool much more slowly.

  • Reduce the Cooling Rate: Insulate the flask with glass wool or place it within a larger beaker of warm water to ensure a very gradual temperature drop. Slow cooling is critical for orderly crystal lattice formation.

  • Change Solvent System: If the problem persists, switch to a solvent system with a lower boiling point. For example, if you are using toluene/heptane, try switching to ethyl acetate/heptane.[6]

Problem 2: No crystals form, even after the solution has cooled to room temperature or below.

Causality: The solution is not sufficiently supersaturated, meaning too much solvent was used initially, or there are no nucleation sites for crystal growth to begin.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide an ideal surface for crystals to form.

    • Seed Crystals: Add a tiny amount of pure, solid this compound. If a seed crystal is not available, a small amount of the crude solid can sometimes work, though this may re-introduce impurities.[5]

  • Increase Concentration: Carefully evaporate some of the solvent using a gentle stream of nitrogen or under reduced pressure. Be cautious not to evaporate too much, which could cause the product to crash out as an amorphous solid. Add anti-solvent dropwise after concentrating.

  • Vapor Diffusion: This is a gentle and highly effective technique for difficult-to-crystallize compounds.[3] Dissolve the compound in a minimal amount of a good, relatively non-volatile solvent (e.g., THF, DCM) in a small, open vial. Place this vial inside a larger, sealed jar containing a layer of a volatile anti-solvent (e.g., pentane, hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing solubility and promoting the growth of high-quality crystals over several days.[3]

Problem 3: The recrystallization yield is very low.

Causality: This can be caused by several factors: using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent mixture.

Solutions:

  • Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid. Work in small additions and allow time for dissolution between each addition.

  • Pre-heat Funnel and Filter Paper: If a hot filtration step is needed to remove insoluble impurities, pre-heat the funnel and receiving flask in an oven. Use a fluted filter paper for a faster filtration rate to prevent the compound from crystallizing in the funnel.

  • Maximize Recovery from Mother Liquor: After filtering the initial crop of crystals, place the filtrate in a freezer (-20 °C) for several hours to overnight. This will often yield a second crop of crystals, which can be collected. Note that the purity of the second crop may be lower than the first and should be checked separately.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolved Is all solid dissolved in hot solvent? start->dissolved dissolved->dissolved cool Cool solution slowly dissolved->cool Yes observe Observe outcome cool->observe crystals Crystals Formed observe->crystals Success oiled_out Product Oiled Out observe->oiled_out Failure Mode 1 no_crystals No Crystals Formed observe->no_crystals Failure Mode 2 filter Filter, wash with cold anti-solvent, & dry crystals->filter oiled_out_ts Troubleshoot: 1. Re-heat, add more primary solvent. 2. Ensure very slow cooling. 3. Change to lower boiling solvent. oiled_out->oiled_out_ts no_crystals_ts Troubleshoot: 1. Scratch flask walls. 2. Add seed crystal. 3. Reduce solvent volume. 4. Try vapor diffusion. no_crystals->no_crystals_ts oiled_out_ts->cool Retry no_crystals_ts->cool Retry

Caption: Troubleshooting flowchart for recrystallization.

Detailed Experimental Protocol

This protocol describes a standard procedure using an ethyl acetate/heptane solvent system, which is a robust starting point.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate (e.g., 10 mL) and heat the mixture gently (to ~60-70 °C) with stirring. Continue adding ethyl acetate in small portions until all the solid has just dissolved. Avoid adding a large excess.

  • Addition of Anti-solvent: Remove the flask from the heat. While the solution is still hot, add heptane dropwise with continuous stirring. Continue adding heptane until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is at its saturation point.

  • Clarification: Place the flask back on the hotplate and heat gently until the solution becomes clear again. If it does not clarify, add a few drops of ethyl acetate until it does. This ensures the recrystallization begins from a homogeneous, saturated solution.

  • Cooling and Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature on the benchtop, undisturbed. For best results, insulate the flask. Crystal formation should begin as the solution cools. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (heptane) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and NMR to confirm purity.

References

Technical Support Center: Purification of Crude N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-Boc-9-azabicyclo[3.3.1]nonan-3-one. The successful synthesis of this key intermediate is often followed by the critical step of purification. The presence of unreacted starting materials, byproducts, or other impurities can significantly impact the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient. This document provides a comprehensive overview of common impurities, detailed purification protocols, and a troubleshooting guide to address challenges encountered during the purification process. Our aim is to equip you with the necessary information to achieve high purity of your target compound efficiently and reliably.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The most prevalent impurities typically arise from the Boc-protection step. These include:

  • Unreacted Di-tert-butyl dicarbonate (Boc-anhydride): Often used in slight excess to ensure complete reaction.

  • tert-Butanol: A byproduct of the reaction between the amine and Boc-anhydride.

  • Unreacted 9-azabicyclo[3.3.1]nonan-3-one: The starting amine, which may persist if the reaction does not go to completion.

  • Byproducts from the synthesis of the bicyclic core: If the precursor, 9-azabicyclo[3.3.1]nonan-3-one, was synthesized via a Robinson-Schöpf type reaction, impurities from this multi-component condensation may also be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purification. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can separate the desired product from the less polar Boc-anhydride and the more polar starting amine. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots, as the product and Boc-anhydride are not always UV-active.[1]

Q3: Is the N-Boc protecting group stable during purification?

A3: The N-Boc group is generally stable under neutral and basic conditions, making it robust for aqueous workups and standard silica gel chromatography.[2] However, it is sensitive to acidic conditions. Therefore, acidic eluents or additives in chromatography should be avoided to prevent premature deprotection.

Q4: My purified product is an oil, but I was expecting a solid. What should I do?

A4: this compound is often described as a solid. If you obtain an oil, it may indicate the presence of residual solvents or impurities that are depressing the melting point. Try drying the product under high vacuum for an extended period. If it remains an oil, further purification by flash chromatography or attempting recrystallization from a different solvent system may be necessary to induce crystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Persistent peak for Boc-anhydride in NMR spectrum after workup. - Incomplete hydrolysis of excess Boc-anhydride during the aqueous wash.- Insufficient washing.- Perform a more vigorous wash with saturated sodium bicarbonate solution.- Consider a chemical quench by adding a small amount of a primary or secondary amine (e.g., a few drops of piperidine or imidazole) to the reaction mixture before workup to consume the excess Boc-anhydride.
Low yield after column chromatography. - The product may be partially soluble in the eluent, leading to broad elution bands and loss of material.- The product may be adsorbing irreversibly to the silica gel, although this is less common for N-Boc protected compounds.- Premature deprotection on acidic silica gel.- Optimize the eluent system using TLC to ensure a good separation with a reasonable Rf value (typically 0.2-0.4).- Use a less polar eluent system if the product is eluting too quickly.- Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to prevent streaking and potential deprotection.
Product co-elutes with an unknown impurity during column chromatography. - The impurity has a similar polarity to the product.- Try a different solvent system for chromatography. For example, if using hexanes/ethyl acetate, consider a system with dichloromethane/methanol.- If column chromatography is ineffective, attempt recrystallization to purify the product.
Difficulty in achieving crystallization. - The presence of impurities.- The chosen solvent system is not suitable for crystallization.- Ensure the crude product is as pure as possible before attempting recrystallization.- Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., heptane, isopropanol). Alternatively, use a binary solvent system like ethyl acetate/hexanes or dichloromethane/heptane.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most common and generally effective method for purifying this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., 95:5 hexanes/ethyl acetate).

  • Loading: Carefully load the dried crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes. The exact gradient should be optimized based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for obtaining highly pure, crystalline material, especially if the impurity profile is not complex.

Materials:

  • Crude this compound

  • Heptane (or hexanes)

  • Ethyl acetate (or another suitable solvent like isopropanol or acetone)

  • Erlenmeyer flask, condenser, and filtration apparatus

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a solvent in which the compound is readily soluble (e.g., ethyl acetate) to dissolve the solid at room temperature.

  • Inducing Precipitation: Slowly add a non-polar solvent in which the compound is less soluble (e.g., heptane) until the solution becomes slightly cloudy.

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation and yield, you can then place the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum.

Visualizations

Workflow for Impurity Removal

PurificationWorkflow crude Crude Product (this compound + Impurities) workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup analysis1 TLC/NMR Analysis workup->analysis1 chromatography Flash Column Chromatography (Hexanes/Ethyl Acetate gradient) analysis1->chromatography Complex Impurity Profile recrystallization Recrystallization (e.g., Ethyl Acetate/Heptane) analysis1->recrystallization Simple Impurity Profile analysis2 Purity Analysis (NMR, LC-MS) chromatography->analysis2 recrystallization->analysis2 pure_product Pure N-Boc-9-azabicyclo[3.e.g.1]nonan-3-one analysis2->pure_product

Caption: General workflow for the purification of this compound.

Logical Decision Tree for Purification Method Selection

DecisionTree start Crude Product Analysis (TLC/NMR) q1 Are there multiple impurities with similar Rf values to the product? start->q1 chromatography Proceed with Flash Column Chromatography q1->chromatography Yes q2 Is the major impurity non-polar (e.g., Boc-anhydride)? q1->q2 No recrystallization Attempt Recrystallization q2->recrystallization Yes workup_only Aqueous Workup may be sufficient q2->workup_only No (e.g., only starting amine remains)

References

Technical Support Center: Large-Scale Synthesis of N-Boc-9-azabicyclo[3.at]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this critical synthetic process. The information herein is curated from established protocols and field experience to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound, also known as tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a valuable building block in medicinal chemistry, particularly in the synthesis of compounds targeting the sigma receptor and other neurologically active agents.[1] Its bicyclic structure provides a rigid scaffold for the development of novel therapeutics. The large-scale synthesis of this intermediate, however, can present several challenges that require careful consideration of reaction conditions, purification strategies, and process safety.

This guide will focus on the prevalent synthetic routes and provide a structured approach to troubleshooting common issues encountered during scale-up.

Synthetic Strategy at a Glance

The most common and scalable synthesis of this compound typically involves a two-step process starting from 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (also known as granatanone hydrochloride).

Synthetic_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Work-up & Purification Granatanone_HCl 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride Product_1 This compound Granatanone_HCl->Product_1 Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Product_1 Base Base (e.g., Triethylamine) Base->Product_1 Solvent_1 Solvent (e.g., THF) Solvent_1->Product_1 Reaction_Mixture Reaction Mixture Product_1->Reaction_Mixture Proceeds to Extraction Aqueous Work-up & Extraction Reaction_Mixture->Extraction Purification Purification (e.g., Column Chromatography, Recrystallization) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the large-scale synthesis.

Q1: What is the most critical starting material consideration for a successful large-scale synthesis?

A1: The quality of the starting material, 9-azabicyclo[3.3.1]nonan-3-one hydrochloride, is paramount. Impurities in this starting material can lead to side reactions and complicate the purification of the final product. It is advisable to source high-purity granatanone hydrochloride or to purify the commercially available material before use.

Q2: Which base is most suitable for the Boc protection step, and why?

A2: Triethylamine (TEA) is a commonly used base for this reaction. It is a tertiary amine, which means it will not compete with the secondary amine of granatanone as a nucleophile for the Boc anhydride. Furthermore, the resulting triethylammonium hydrochloride salt is typically insoluble in many organic solvents used for the reaction (like THF), which can help drive the reaction to completion. Other non-nucleophilic bases can also be considered.

Q3: Can I use a different solvent than Tetrahydrofuran (THF)?

A3: Yes, other aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) can be used. However, THF is often preferred due to its good solvating properties for both the starting material and the Boc anhydride, as well as its relatively low boiling point, which facilitates removal during work-up.[2] The choice of solvent can influence reaction kinetics and the solubility of byproducts, so it may require some optimization at scale.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety concerns include:

  • Handling of Di-tert-butyl dicarbonate ((Boc)₂O): It is a solid that can sublime and is an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The reaction of Boc anhydride with the amine is exothermic. On a large scale, the addition of the Boc anhydride should be done portion-wise or as a solution, with careful temperature monitoring and cooling capabilities in place to prevent a runaway reaction.

  • Solvent Handling: Large volumes of organic solvents pose flammability risks. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

Q5: What are the expected yields for this reaction on a large scale?

A5: With proper optimization and high-quality starting materials, yields can be quite high, often exceeding 90%.[2] However, on a large scale, even minor side reactions can lead to a noticeable decrease in yield. Careful control of stoichiometry and reaction temperature is crucial to maximize yield.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient Boc anhydride. 2. Inadequate base. 3. Low reaction temperature or short reaction time. 4. Poor quality of starting materials (e.g., moisture).1. Use a slight excess (1.05-1.1 equivalents) of Boc anhydride. 2. Ensure at least 2 equivalents of base are used to neutralize the HCl salt and the HCl generated during the reaction. 3. Allow the reaction to stir at room temperature for an adequate amount of time (monitor by TLC or LC-MS). Gentle warming (e.g., to 40°C) can be considered if the reaction is sluggish. 4. Ensure all reagents and solvents are dry.
Formation of a significant amount of di-Boc protected byproduct 1. This is generally not a major issue for this specific substrate due to steric hindrance. However, with other substrates, it can be due to an excessive amount of Boc anhydride or prolonged reaction times at elevated temperatures.1. Use a controlled amount of Boc anhydride (1.05-1.1 equivalents). 2. Maintain a moderate reaction temperature.
Difficult Purification (Oily product, inseparable byproducts) 1. Presence of unreacted starting materials or byproducts from impurities. 2. Incomplete removal of triethylammonium salts. 3. Emulsion formation during aqueous work-up.1. Optimize the reaction to go to completion. Consider a pre-purification step for the starting material. 2. Perform thorough aqueous washes (water, brine) to remove all water-soluble salts. 3. Add brine to the aqueous layer to break up emulsions. If the problem persists, consider filtering the organic layer through a pad of celite.
Low Yield after Purification 1. Loss of product during aqueous work-up due to some water solubility. 2. Product loss during column chromatography. 3. Decomposition of the product on silica gel.1. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. On a large scale, consider crystallization as a primary purification method instead of chromatography to minimize losses. If chromatography is necessary, use a shorter, wider column and a well-chosen solvent system. 3. The product is generally stable on silica gel, but prolonged exposure should be avoided. Use a mobile phase that provides good separation and allows for quick elution.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Problem Encountered Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete No Adjust_Stoichiometry Adjust Stoichiometry: - Add more (Boc)2O - Add more base Incomplete->Adjust_Stoichiometry Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp If stoichiometry is correct Adjust_Stoichiometry->Check_Completion Increase_Time_Temp->Check_Completion Purification_Issues Purification Issues? Complete->Purification_Issues Optimize_Workup Optimize Work-up: - Thorough aqueous washes - Use brine for emulsions Purification_Issues->Optimize_Workup Yes Success Successful Synthesis Purification_Issues->Success No Consider_Crystallization Consider Crystallization instead of Chromatography Optimize_Workup->Consider_Crystallization Consider_Crystallization->Success

Caption: A logical flow for troubleshooting common synthesis problems.

Detailed Experimental Protocol

This protocol is a representative example for the large-scale synthesis of this compound.

Materials and Equipment:

  • 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Large reaction vessel with mechanical stirring, dropping funnel, and temperature probe

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a large, dry reaction vessel equipped with a mechanical stirrer, add 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous THF to the vessel to create a stirrable slurry. Add triethylamine (2.2 eq) to the slurry.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours, while maintaining the internal temperature below 25°C with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Extraction: To the residue, add ethyl acetate and water. Stir vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). For large-scale purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often more practical.

References

Validation & Comparative

A Senior Application Scientist's Guide to N-Protecting Groups for 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protecting Granatanone

The 9-azabicyclo[3.3.1]nonan-3-one scaffold, commonly known as granatanone, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic framework provides a defined three-dimensional orientation for substituents, making it an attractive template for drug design. However, the secondary amine at the 9-position is a reactive nucleophile and a base, which can interfere with many synthetic transformations intended for the ketone or other parts of the molecule.[3]

Therefore, the temporary "masking" or protection of this nitrogen atom is a critical first step in many synthetic routes. The choice of a protecting group is not trivial; it dictates the reaction conditions that can be employed in subsequent steps and ultimately impacts the overall efficiency and success of the synthesis. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable cleanly and selectively under mild conditions that do not affect the rest of the molecule.[3][4]

This guide provides an in-depth comparison of the most common and effective N-protecting groups for 9-azabicyclo[3.3.1]nonan-3-one: the Benzyl (Bn) group, the tert-Butoxycarbonyl (Boc) group, and the Benzyloxycarbonyl (Cbz) group. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to guide researchers in making the optimal strategic decision for their specific synthetic goals.

The Benzyl (Bn) Group: A Robust and Cost-Effective Workhorse

The N-benzyl group is one of the most frequently used protecting groups for the granatanone scaffold due to its high stability and the straightforward nature of its installation, often via a one-pot Robinson-Schoepf-type condensation.[5][6]

Workflow for N-Benzyl Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection A Granatanone Precursors (Glutaraldehyde, 3-Oxopentanedioic acid) C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->C B Benzylamine B->C D H₂, Pd/C (Catalytic Hydrogenation) C->D Synthetic Modification E 9-Azabicyclo[3.3.1]nonan-3-one D->E

Caption: Workflow for N-benzylation and subsequent debenzylation.

Experimental Protocols

Protection: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [5]

  • Rationale: This multicomponent reaction builds the bicyclic core and installs the benzyl group simultaneously. The reaction proceeds via a double Mannich reaction. Acetonedicarboxylic acid serves as the acetone equivalent, which decarboxylates in situ.

  • Methodology:

    • To a cooled (0 °C) aqueous solution of benzylamine hydrochloride (1.0 eq), add glutaraldehyde (1.0 eq).

    • To this mixture, add 3-oxopentanedioic acid (1.0 eq) followed by an aqueous solution of sodium acetate.

    • The reaction mixture is heated (e.g., to 50 °C) and stirred for several hours (e.g., 4-12 h).[5]

    • After cooling, the mixture is acidified (e.g., to pH 2 with HCl) and washed with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

    • The aqueous layer is then basified (e.g., to pH 12 with NaOH or pH 8 with NaHCO3) and extracted extensively with a chlorinated solvent (e.g., dichloromethane).[5]

    • The combined organic layers are dried (e.g., over MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel chromatography to afford 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a solid.[5]

Deprotection: Catalytic Hydrogenolysis of the N-Benzyl Group [5][7]

  • Rationale: The benzyl C-N bond is susceptible to cleavage by catalytic hydrogenation. The reaction uses a heterogeneous catalyst (palladium on carbon) and a hydrogen source to reductively cleave the bond, producing the free amine and toluene as a byproduct.

  • Methodology:

    • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (or a downstream derivative) (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[5]

    • For substrates containing the ketone, it is common practice to first reduce the ketone (e.g., with NaBH₄) to the corresponding alcohol before debenzylation to avoid side reactions.[5][7]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator at 1-3 bar pressure).[5]

    • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40 °C) for 12-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[7]

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 9-azabicyclo[3.3.1]nonane derivative.

Discussion
  • Stability: The N-benzyl group is exceptionally stable to acidic and basic conditions, as well as many oxidizing and non-catalytic reducing agents, making it very robust for multi-step synthesis.

  • Advantages: The starting materials are relatively inexpensive, and the protection can be integrated into the synthesis of the scaffold itself.

  • Limitations: The primary drawback is the deprotection method. Catalytic hydrogenation is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, and some halides. The catalyst is pyrophoric and requires careful handling, and the use of pressurized hydrogen gas can be a safety concern.[8]

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Standard

The N-Boc group is a cornerstone of modern organic synthesis, valued for its general stability and, most importantly, its clean removal under acidic conditions.[9] This provides an orthogonal strategy to the hydrogenolysis-based removal of Bn and Cbz groups.[10]

Workflow for N-Boc Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection A 9-Azabicyclo[3.3.1]nonan-3-one C N-Boc-9-azabicyclo[3.3.1]nonan-3-one A->C B Di-tert-butyl dicarbonate (Boc)₂O, Base B->C D Strong Acid (TFA or HCl) C->D Synthetic Modification E 9-Azabicyclo[3.3.1]nonan-3-one (as salt) D->E

Caption: Workflow for N-Boc protection and subsequent acid-mediated deprotection.

Experimental Protocols

Protection: Synthesis of this compound [5][11]

  • Rationale: The reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc anhydride). A base is used to neutralize the liberated acid and drive the reaction to completion.

  • Methodology:

    • Dissolve 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq) in a solvent like tetrahydrofuran (THF).[11] Alternatively, start from the free amine obtained after N-debenzylation, dissolved in a solvent like dioxane/water.[5]

    • Add a base. Triethylamine (TEA) or sodium hydroxide can be used.[5][11]

    • Cool the mixture to 0-15 °C.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq), either neat or as a solution in the reaction solvent, portionwise or dropwise.[5][11]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup. If using an organic solvent, add water and extract the product. The organic layer is washed with water and brine, dried (e.g., over MgSO₄), and concentrated.

    • The product, this compound, is often a solid that can be purified by crystallization or silica gel chromatography.[11]

Deprotection: Acidolysis of the N-Boc Group [5]

  • Rationale: The tert-butyl group readily forms a stable carbocation in the presence of strong acid. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine (as its conjugate acid salt), carbon dioxide, and isobutylene.

  • Methodology:

    • Dissolve the N-Boc protected substrate in a suitable solvent, typically dichloromethane (DCM).

    • Add an excess of a strong acid. Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) is common. Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be used.[5]

    • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt). It can be used directly or neutralized with a base during an aqueous workup to obtain the free amine.

Discussion
  • Stability: The N-Boc group is stable to basic conditions, catalytic hydrogenation, and a variety of nucleophilic reagents.[10] It is, however, highly sensitive to strong acids.

  • Advantages: The key advantage is its orthogonality to hydrogenolysis-labile groups like Bn and Cbz.[12] Deprotection is typically fast and clean, yielding volatile byproducts, which simplifies purification.

  • Limitations: The high acid sensitivity precludes the use of any strong acidic reaction conditions in subsequent steps. The resulting amine is obtained as a salt, requiring a neutralization step if the free base is needed.

The Benzyloxycarbonyl (Cbz) Group: A Hybrid of Stability and Reactivity

The benzyloxycarbonyl (Cbz or Z) group is a classic carbamate protecting group that shares features with both the Bn and Boc groups.[12] Like Boc, it is a carbamate, which deactivates the nitrogen's nucleophilicity more strongly than a benzyl group. Like Bn, it is most commonly removed by catalytic hydrogenolysis.[9][13]

Workflow for N-Cbz Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection A 9-Azabicyclo[3.3.1]nonan-3-one C N-Cbz-9-azabicyclo[3.3.1]nonan-3-one A->C B Benzyl Chloroformate (Cbz-Cl), Base B->C D H₂, Pd/C (Catalytic Hydrogenation) C->D Synthetic Modification E 9-Azabicyclo[3.3.1]nonan-3-one D->E

Caption: Workflow for N-Cbz protection and subsequent hydrogenolytic deprotection.

Experimental Protocols

Protection: Synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one [12][14]

  • Rationale: This is a standard Schotten-Baumann reaction. The amine attacks the highly reactive acyl chloride of benzyl chloroformate. A base is required to neutralize the HCl generated during the reaction.

  • Methodology:

    • Dissolve 9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in a suitable solvent mixture, such as THF/water or DCM.

    • Add a base, such as sodium carbonate, sodium bicarbonate, or triethylamine (2.0 eq).

    • Cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq). Caution: Cbz-Cl is a lachrymator.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous workup. Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • The N-Cbz protected product can be purified by crystallization or silica gel chromatography. The introduction of the Cbz group often enhances the crystallinity of the product.[15]

Deprotection: Catalytic Hydrogenolysis of the N-Cbz Group [12][16]

  • Rationale: Similar to the N-benzyl group, the benzylic C-O bond of the carbamate is readily cleaved by catalytic hydrogenation. The resulting carbamic acid is unstable and collapses to the free amine, CO₂, and toluene.

  • Methodology:

    • The procedure is nearly identical to the N-debenzylation protocol. Dissolve the N-Cbz protected substrate in a solvent like methanol or ethanol.

    • Add 10% Pd/C catalyst (5-10 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (typically 2-16 hours).

    • Filter through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

    • Alternative: Transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can also be effective and avoids the need for gaseous hydrogen.[8]

Discussion
  • Stability: The Cbz group is stable to mildly acidic and most basic conditions. It is robust and less prone to cleavage than the Boc group under moderately acidic conditions.[12]

  • Advantages: It is orthogonal to the acid-labile Boc group. The protected compounds are often highly crystalline, which aids in purification.[15] The carbamate structure reduces the basicity and nucleophilicity of the nitrogen more effectively than an N-alkyl group.

  • Limitations: The deprotection conditions (hydrogenolysis) carry the same limitations as the N-benzyl group, being incompatible with reducible functional groups.[10] While acid-labile removal is possible (e.g., with HBr in acetic acid), it requires harsh conditions that are often not tolerated by complex molecules.[15]

Comparative Analysis and Selection Guide

The choice of protecting group is a strategic decision based on the planned synthetic route. The following table and decision workflow are designed to aid in this critical selection process.

Performance Comparison Table
FeatureBenzyl (Bn) tert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz)
Protection Reagent Benzylamine, Glutaraldehyde, etc.[5]Di-tert-butyl dicarbonate ((Boc)₂O)[5][11]Benzyl Chloroformate (Cbz-Cl)[12]
Protection Conditions Aqueous condensation, heat[5]Basic conditions (e.g., TEA, NaOH)[5][11]Schotten-Baumann (aq. base)[12]
Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C)[5][7]Strong Acid (TFA, HCl)[5]Catalytic Hydrogenolysis (H₂, Pd/C)[12][16]
Stability to Acid Very StableLabileModerately Stable (cleaved by HBr/AcOH)[12]
Stability to Base Very StableVery StableVery Stable
Stability to H₂, Pd/C LabileVery StableLabile
Orthogonal To BocBn, CbzBoc
Key Advantage Robust, low cost, can be part of core synthesis.[5]Mild deprotection, volatile byproducts, orthogonal to hydrogenolysis.[10]Robust carbamate, often crystalline, orthogonal to Boc.[12][15]
Key Limitation Hydrogenolysis incompatible with reducible groups.[10]Incompatible with acidic conditions.[5]Hydrogenolysis incompatible with reducible groups.[10]

Decision-Making Workflow for Protecting Group Selection

G start Start: Plan Synthesis q1 Are reducible groups (alkenes, alkynes, NO₂) present or planned? start->q1 q2 Will the synthesis involve strong acidic conditions? q1->q2  No   ans_boc Use Boc Group q1->ans_boc  Yes   ans_bn_cbz Use Bn or Cbz Group q2->ans_bn_cbz  No   ans_reconsider Re-evaluate route or consider alternative protecting groups q2->ans_reconsider  Yes  

Caption: A workflow to guide the selection of an appropriate N-protecting group.

Conclusion

The strategic selection of a nitrogen protecting group is fundamental to the successful synthesis of complex molecules based on the 9-azabicyclo[3.3.1]nonan-3-one scaffold. There is no single "best" group; the optimal choice is context-dependent.

  • The Benzyl (Bn) group is a robust, economical choice when the synthetic route does not involve reductive transformations.

  • The tert-Butoxycarbonyl (Boc) group is the premier choice when orthogonality is required, particularly when hydrogenation-sensitive functional groups are present, provided the subsequent steps are free of strong acids.

  • The Benzyloxycarbonyl (Cbz) group offers a stable carbamate alternative to the Boc group and is ideal when its hydrogenolytic removal is compatible with the molecular framework and when the crystallinity it imparts is advantageous for purification.

By carefully considering the stability and deprotection conditions of each group in the context of the overall synthetic plan, researchers and drug development professionals can navigate the chemistry of granatanone with greater efficiency, precision, and success.

References

A Comparative Guide to the Biological Activity of N-Boc-9-azabicyclo[3.e.1]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-9-azabicyclo[3.3.1]nonan-3-one scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for the development of novel therapeutic agents. The rigid bicyclic system allows for precise spatial orientation of functional groups, leading to high-affinity interactions with various biological targets. This guide provides a comparative analysis of the biological activities of this compound derivatives, with a focus on their anticancer and neuroactive properties, supported by experimental data and detailed protocols.

The this compound Scaffold: A Foundation for Diverse Biological Activity

The 9-azabicyclo[3.3.1]nonane core is a key structural motif found in numerous bioactive natural products and synthetic molecules.[1] The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable intermediate for further synthetic modifications, allowing for the introduction of a wide range of substituents at various positions of the bicyclic ring. The ketone at the 3-position is a particularly attractive site for derivatization, enabling the synthesis of diverse libraries of compounds with distinct pharmacological profiles.

dot graph "Scaffold" { layout=neato; node [shape=plaintext]; A [label=""]; B [label="this compound"]; C [pos="1,1!", label="O"]; D [pos="0,0!", label="N-Boc"]; E [pos="2,0!"]; F [pos="3,1!"]; G [pos="2,2!"]; H [pos="0,2!"]; I [pos="-1,1!"]; J [pos="0.5,1.5!"]; K [pos="1.5,1.5!"]; D -- H [style=bold]; H -- I [style=bold]; I -- E [style=bold]; E -- F [style=bold]; F -- G [style=bold]; G -- H [style=bold]; D -- E [style=bold]; J -- K [style=invis]; C -- F [style=double]; } "this compound Core Structure"

Comparative Analysis of Anticancer Activity

Derivatives of the 9-azabicyclo[3.3.1]nonan-3-one scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest. The nature and position of substituents on the bicyclic ring and on the nitrogen atom play a crucial role in determining the potency and selectivity of these compounds.

A series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, which can be synthesized from the core scaffold, have shown promising anticancer effects. For instance, compounds with electron-withdrawing groups on the aryl rings have exhibited enhanced cytotoxicity.[1][2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Doxorubicin (Control) PaCa-2 (Pancreatic)28.3 µg/mL[3]
Pyrazolyl-chalcone derivative 4PaCa-2 (Pancreatic)13.0 µg/mL[3]
Pyrazolyl-chalcone derivative 5PaCa-2 (Pancreatic)31.5 µg/mL[3]
Pyrazolyl-chalcone derivative 7PaCa-2 (Pancreatic)24.9 µg/mL[3]
Pyrazolyl-thiadiazole derivative 25PaCa-2 (Pancreatic)5.5 µg/mL[3]
Pyrazolyl-thiadiazole derivative 25PC3 (Prostate)11.8 µg/mL[3]
Doxorubicin (Control) MCF7 (Breast)48[4]
Chalcone derivative 7dMCF7 (Breast)42.6[4]
Doxorubicin (Control) PACA2 (Pancreatic)52.1[4]
Chalcone derivative 9ePACA2 (Pancreatic)27.6[4]
BisP4 MiaPaca-2 (Pancreatic)16.9[5]
BisP4 BxPC-3 (Pancreatic)23.7[5]
BisP4 CFPAC-1 (Pancreatic)36.3[5]

Structure-Activity Relationship (SAR) Insights:

The data suggests that modifications at the 2 and 4 positions with aryl groups, particularly those incorporating heterocyclic moieties like pyrazole and thiadiazole, can significantly enhance anticancer potency. The substitution pattern on these aryl rings also plays a critical role, with electron-withdrawing groups often leading to increased activity.

dot graph "SAR" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Scaffold [label="this compound\nScaffold", color="#EA4335"]; Derivatization [label="Derivatization at\nC2, C4, and N9"]; Anticancer [label="Anticancer Activity\n(e.g., Pancreatic, Breast)", color="#34A853"]; Neuro [label="Neuroactivity\n(Sigma-2 Receptor)", color="#FBBC05"]; SAR [label="Structure-Activity\nRelationship"]; Scaffold -> Derivatization [label="Synthetic\nModification"]; Derivatization -> Anticancer; Derivatization -> Neuro; Anticancer -> SAR; Neuro -> SAR; } "Logical Flow of Drug Discovery with the Scaffold"

Comparative Analysis of Neuroactivity: Sigma-2 Receptor Ligands

The 9-azabicyclo[3.3.1]nonane framework has proven to be an excellent scaffold for the development of high-affinity ligands for the sigma-2 (σ2) receptor.[6] The σ2 receptor is overexpressed in proliferating tumor cells and is a promising target for both cancer imaging and therapy.[4][6]

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their binding affinity to σ1 and σ2 receptors.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)Reference
WC-26 14362.58557[6]
WC-59 17110.822087[6]

Structure-Activity Relationship (SAR) Insights:

The high affinity and selectivity of compounds like WC-26 and WC-59 for the σ2 receptor highlight the importance of the N-substituent. The presence of a phenylcarbamate moiety at the 3α-position is also critical for high-affinity binding. These findings underscore the potential of these derivatives as PET imaging agents for tumors and as chemosensitizers in cancer therapy.[6]

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of the N-Boc protected scaffold is crucial for the generation of diverse derivatives.

dot graph "Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Start [label="9-azabicyclo[3.3.1]nonan-3-one\nhydrochloride", color="#EA4335"]; Reagents [label="Di-tert-butyl dicarbonate (Boc)2O\nTriethylamine, THF"]; Reaction [label="Stir at room temperature"]; Workup [label="Aqueous workup\nExtraction with Et2O"]; Purification [label="Silica gel chromatography"]; Product [label="this compound", color="#34A853"]; Start -> Reagents [style=invis]; Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } "General Synthesis Workflow"

Step-by-Step Methodology:

  • Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq) in tetrahydrofuran (THF).

  • Add triethylamine (4.0 eq) to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise to the reaction mixture at 15 °C.[7]

  • Stir the reaction mixture at room temperature for 1 hour.[7]

  • Upon completion of the reaction (monitored by TLC), add water and extract the product with diethyl ether.[7]

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[7]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, PaCa-2) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sigma-2 Receptor Binding Assay

This assay determines the affinity of the test compounds for the sigma-2 receptor.[4][10][11]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from rat liver, a rich source of sigma-2 receptors.[4]

  • Incubation: In a 96-well plate, incubate the membrane homogenates (~300 µg protein) with the radioligand [3H]RHM-1 (~1 nM) and various concentrations of the test compound (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 8.0).[4] To determine non-specific binding, a high concentration of a known sigma-2 ligand (e.g., 10 µM DTG) is used.

  • Incubation Time and Temperature: Incubate the plates at room temperature for a specified period (e.g., 90-120 minutes).[11]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve and then calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.[10]

Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel drug candidates with diverse biological activities. The derivatives of this scaffold have demonstrated significant potential as both anticancer and neuroactive agents. The structure-activity relationship studies have provided valuable insights into the key structural features required for high potency and selectivity. The detailed experimental protocols provided in this guide will aid researchers in the synthesis and evaluation of new derivatives, paving the way for the development of next-generation therapeutics. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

A Senior Application Scientist's Comparative Guide to the Enantioselective Synthesis and Resolution of 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 9-azabicyclo[3.3.1]nonane (9-ABN), or granatane, scaffold is a privileged bicyclic structure that forms the core of numerous natural products, most notably the granatane alkaloids, and serves as a crucial building block in medicinal chemistry.[1][2] Its rigid conformation and the specific spatial orientation of its substituents make it an attractive template for designing ligands targeting various receptors and transporters in the central nervous system, including dopamine transporters and nicotinic acetylcholine receptors.[2][3] Consequently, the development of robust methods to access enantiomerically pure 9-ABN derivatives is of paramount importance for structure-activity relationship (SAR) studies and the advancement of new therapeutic agents.[4][5]

This guide provides an in-depth comparison of the primary strategies for obtaining enantiopure 9-ABN derivatives: direct asymmetric synthesis and the resolution of racemic mixtures. We will explore the mechanistic underpinnings of these methods, present comparative experimental data, and provide field-proven protocols to aid researchers in selecting and implementing the optimal approach for their specific synthetic goals.

Strategic Overview: Direct Synthesis vs. Post-Synthetic Resolution

The path to enantiopure 9-ABN derivatives fundamentally splits into two distinct strategies. The choice between these pathways is often dictated by factors such as the availability of starting materials, scalability, and the desired final substitution pattern on the bicyclic core.

  • Direct Asymmetric Synthesis : This is the most elegant approach, aiming to establish the required stereocenters during the construction of the bicyclic framework. While highly efficient in principle, it remains a formidable challenge due to the increased angular and torsional strains in the transition states of bridged ring formation.[5]

  • Resolution of Racemates : This is a more traditional and often more practical approach. It involves the non-stereoselective synthesis of the racemic 9-ABN core, followed by the separation of the enantiomers. This strategy is widely adopted due to the reliability of established resolution techniques.

The following diagram illustrates these divergent strategic pathways.

Synthesis_Strategies Start Acyclic Precursors Asymmetric_Synth Direct Asymmetric Synthesis (e.g., Catalytic Cycloaddition) Start->Asymmetric_Synth Chiral Catalyst Racemic_Synth Racemic Synthesis (e.g., Mannich Reaction) Start->Racemic_Synth Achiral Conditions Enantio_Product Enantiopure 9-ABN Derivative Asymmetric_Synth->Enantio_Product Resolution Resolution of Racemates Racemic_Synth->Resolution Enzymatic Enzymatic Kinetic Resolution (EKR) Resolution->Enzymatic Classical Diastereomeric Crystallization Resolution->Classical Enzymatic->Enantio_Product Classical->Enantio_Product

Caption: Overview of synthetic strategies for accessing enantiopure 9-ABN derivatives.

Part 1: Resolution of Racemic 9-ABN Precursors

The resolution of racemates remains the most prevalent and experimentally validated method for obtaining enantiopure 9-ABN compounds. The typical workflow involves the synthesis of a racemic, functionalized 9-ABN intermediate, such as a diol or amine, which is then subjected to a separation technique.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This approach is highly valued in both academic and industrial settings for its mild reaction conditions and exceptional enantioselectivity.[6]

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases are the workhorses for EKR of alcohols and amines. Candida antarctica Lipase B (CALB) is renowned for its broad substrate scope and high enantioselectivity, often used for resolving amines.[6] For diol precursors of 9-ABN, Candida rugosa Lipase (CRL) has proven effective.[7][8] The choice is empirical but guided by established enzyme selectivity rules, such as Kazlauskas' rule, which predicts the preferential acylation of the enantiomer with the hydroxyl group on the right side in a specific orientation.[7]

  • Acyl Donor: The choice of acylating agent is critical. Enol esters like vinyl acetate or isopropenyl acetate are often preferred because the byproduct (acetaldehyde or acetone) is volatile and does not participate in a reverse reaction, rendering the acylation effectively irreversible. For amine resolution, simple esters like ethyl acetate can be used, sometimes even serving as the solvent.[6]

  • Solvent: Non-polar organic solvents like isopropyl ether, MTBE, or neat ethyl acetate are typically used to maintain enzyme activity and facilitate the reaction.[6]

Comparative Performance of Lipase-Catalyzed Resolutions:

SubstrateEnzymeMethodKey ParametersConversionProduct (ee)Recovered SM (ee)Ref
Racemic 9-Bn-9-azabicyclo[3.3.1]nonane-2,6-diolCandida rugosa Lipase (CRL)Kinetic ResolutionAcylation~50%N/A>95%[7][8]
Racemic Bicyclic 1-HeteroarylaminesCandida antarctica Lipase B (CALB)Kinetic ResolutionN-Acetylation48%98% (Acetamide)>99% (Amine)[6]
Racemic cis-1,5-dimethyl-1,5-cyclooctanediolLipaseKinetic ResolutionEsterification~50%~100% (Diester)~100% (Diol)[9]

Workflow for Enzymatic Kinetic Resolution:

The general workflow involves the selective acylation of one enantiomer, followed by a straightforward separation of the acylated product from the unreacted enantiomer.

EKR_Workflow Racemate Racemic Substrate (e.g., Diol or Amine) Reaction Selective Acylation Racemate->Reaction Enzyme Enzyme (e.g., Lipase) + Acyl Donor + Organic Solvent Enzyme->Reaction Mixture Mixture of: - Acylated Enantiomer - Unreacted Enantiomer Reaction->Mixture Separation Separation (e.g., Column Chromatography) Mixture->Separation Product1 Enantiomer 1 (Acylated) Separation->Product1 More Polar Product2 Enantiomer 2 (Unreacted) Separation->Product2 Less Polar

Caption: General experimental workflow for Enzymatic Kinetic Resolution (EKR).

Classical Resolution via Diastereomeric Crystallization

This method relies on the principle that diastereomers, unlike enantiomers, have different physical properties (e.g., solubility). By reacting the racemic 9-ABN derivative with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts or esters is formed, which can then be separated by fractional crystallization.

This technique has been successfully applied to the resolution of N-Bn and N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-diols.[7][8] While powerful, this method can be labor-intensive and requires careful optimization of crystallization conditions. The yield is often dependent on the efficiency of the crystallization and the recovery from the mother liquor.

Part 2: Direct Enantioselective Synthesis

The direct asymmetric synthesis of the 9-ABN core is a more modern and atom-economical strategy, though less commonly reported. Success in this area hinges on the development of potent chiral catalysts that can control the stereochemical outcome of the ring-forming reaction.

A notable advancement is the use of metal-free relay catalysis. For instance, a chiral phosphonium/thiourea catalyst has been employed to induce asymmetric 1,3-dipolar cyclizations between cyclic azomethine ylides and indole-based α,β-unsaturated ketones.[5] This initial cyclization is followed by a Lewis acid-triggered intramolecular Friedel-Crafts-type reaction to construct the final bridged ring system, yielding aryl-fused azabicyclo[3.3.1]nonane structures with high enantioselectivity.[5] While powerful, these methods are often substrate-specific and may not be generalizable to all desired 9-ABN substitution patterns.

Experimental Protocols

The following protocols are provided as self-validating systems, detailing the causality behind the chosen steps and reagents.

Protocol 1: Synthesis of Racemic N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This procedure is a foundational step for accessing many 9-ABN derivatives and is based on a modified Mannich-type condensation.[10]

  • Rationale: This reaction constructs the bicyclic core in a single step from commercially available starting materials. Benzylamine serves as the nitrogen source, glutaraldehyde provides a five-carbon chain, and acetonedicarboxylic acid acts as the three-carbon central unit that cyclizes with the other two components.[10]

  • Step-by-Step Methodology:

    • Vessel Preparation: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel. Cool the jacket to 0–10 °C.

    • Charge Reagents: Add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

    • Acidification: Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature between 4–8 °C. This protonates the amine, controlling its reactivity.

    • Addition of Aldehyde and Ketone: Sequentially add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by solid acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

    • pH Adjustment & Cyclization: Add a 9% sodium acetate solution (47.8 mL) over 1.5 hours. The acetate buffer establishes the optimal pH for the intramolecular Mannich reaction cascade.

    • Reaction Aging: Stir the mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for another 20 hours. Slow CO₂ evolution will be observed as the acetonedicarboxylic acid decarboxylates in situ.[10]

    • Work-up: Adjust the pH to 11–12 with 20% NaOH solution. Extract the aqueous layer with an organic solvent (e.g., MTBE or ethyl acetate, 3 x 160 mL).

    • Isolation: Combine the organic layers, wash with 4% NaHCO₃ solution, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly.[10]

Protocol 2: Enzymatic Kinetic Resolution of a Racemic 9-ABN Diol

This protocol is a representative procedure for EKR based on the successful resolution of 9-ABN precursors.[7][8]

  • Rationale: Candida rugosa lipase (CRL) is used to selectively acylate one enantiomer of the diol. Vinyl acetate serves as an irreversible acyl donor. The reaction progress is monitored until it approaches 50% conversion, which theoretically provides the highest possible yield and enantiomeric excess for both the product and the remaining starting material.

  • Step-by-Step Methodology:

    • Setup: To a solution of racemic N-protected-9-azabicyclo[3.3.1]nonane-2,6-diol (1.0 equiv) in anhydrous isopropyl ether, add Candida rugosa lipase (CRL, by weight, typically 0.5-1.0x the substrate weight).

    • Acylation: Add vinyl acetate (2.0-5.0 equiv) to the suspension.

    • Monitoring: Stir the reaction at room temperature. Monitor the conversion by taking aliquots and analyzing via TLC, ¹H NMR, or chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

    • Reaction Quench: Once ~50% conversion is reached, filter off the enzyme and wash it thoroughly with the reaction solvent.

    • Separation: Concentrate the filtrate in vacuo. The resulting residue contains a mixture of the unreacted diol enantiomer and the acylated diol enantiomer (as a mono- or di-acetate). Separate these two compounds using silica gel column chromatography. The diol will be more polar than its acetylated counterpart.

    • Characterization: Determine the enantiomeric excess (ee) of both the recovered diol and the purified acylated product using chiral HPLC or by converting them to a suitable derivative for NMR analysis (e.g., Mosher's ester).

Conclusion and Future Outlook

While classical resolution and, more prominently, enzymatic kinetic resolution currently represent the most reliable and scalable methods for producing enantiopure 9-azabicyclo[3.3.1]nonane derivatives, the future lies in the continued development of direct catalytic asymmetric syntheses.[5][7] Advances in organocatalysis and transition-metal catalysis are expected to yield more general and efficient methods for constructing this valuable scaffold with high enantiocontrol from simple precursors. For researchers today, the choice between resolution and direct synthesis depends on a pragmatic assessment of scalability, substrate availability, and the in-house expertise required for each approach. The enzymatic methods, in particular, offer a highly attractive balance of predictability, operational simplicity, and excellent stereoselectivity.[6]

References

A Crystallographic Comparison of N-Boc-9-azabicyclo[3.3.1]nonan-3-one Derivatives: Guiding Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The 9-azabicyclo[3.3.1]nonane scaffold, a conformationally restricted bicyclic amine, is a privileged motif in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of ligands targeting a variety of biological receptors. The N-Boc (tert-butoxycarbonyl) protected form of 9-azabicyclo[3.3.1]nonan-3-one, also known as N-Boc-granatanone, serves as a versatile intermediate in the synthesis of these bioactive molecules. Understanding the solid-state conformation of this scaffold and its derivatives through X-ray crystallography is paramount for structure-based drug design, as the crystalline state often reflects the low-energy conformation relevant for receptor binding.

This guide provides a comparative analysis of the X-ray crystal structures of N-Boc-9-azabicyclo[3.3.1]nonan-3-one derivatives. We will explore how substituents on the bicyclic ring system influence key structural parameters and conformational preferences. This analysis is supported by experimental data and detailed protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for their work with this important class of molecules.

The Conformational Landscape of 9-Azabicyclo[3.3.1]nonanes

The 9-azabicyclo[3.3.1]nonane ring system can adopt several conformations, with the most common being the chair-chair and chair-boat forms. The preferred conformation is influenced by the nature of the substituent on the nitrogen atom and other positions of the bicyclic framework. The N-Boc group, being sterically demanding, plays a significant role in dictating the conformational outcome.

Comparative Crystallographic Analysis

A recent patent discloses the synthesis and single-crystal X-ray diffraction analysis of tert-butyl (1S,2S,5R)-2-fluoro-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate[1]. Although the full crystallographic data is not publicly released, the confirmation of its crystalline nature allows us to infer its likely conformation based on related structures. In many reported crystal structures of 3-azabicyclo[3.3.1]nonan-9-ones, the molecule adopts a chair-chair conformation[2][3]. For instance, 2,4-bis(3-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one exhibits a clear chair-chair conformation in the solid state[2].

The introduction of the bulky N-Boc group is expected to influence the geometry around the nitrogen atom. In the chair-chair conformation, the lone pair on the nitrogen can be either axial or equatorial. The bulky tert-butyl group of the Boc protecting group will preferentially occupy the equatorial position to minimize steric hindrance.

Below is a comparative table summarizing key crystallographic parameters for representative 9-azabicyclo[3.3.1]nonan-3-one derivatives.

Compound/FeatureN-Acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one Derivative[2]2,4-Bis(3-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one[2]
Conformation Twin-chairChair-chair
N-Substituent Orientation -Aryl groups in equatorial orientations
Intermolecular Interactions Chalcogen bond (S•••O)C—H⋯π interaction

Table 1: Comparison of Crystallographic Features of Substituted Azabicyclo[3.3.1]nonan-9-ones.

Experimental Protocols

Synthesis of this compound

The following protocol describes a general and efficient method for the synthesis of the parent this compound.

Materials:

  • 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or a suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride in dichloromethane.

  • Add triethylamine (approximately 2.2 equivalents) to the suspension and stir at room temperature until the solid dissolves.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial and often requires screening of various conditions.

General Crystallization Techniques:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane). The solution is loosely covered and left undisturbed to allow for slow evaporation of the solvent, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small open vial. This vial is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature or below, leading to the formation of crystals.

Recommended Starting Conditions for this compound Derivatives:

  • Solvent Systems: Ethyl acetate/hexane, Dichloromethane/pentane, Acetone/water.

  • Technique: Slow evaporation from a solution in ethyl acetate or vapor diffusion with a dichloromethane solution and pentane as the anti-solvent are good starting points.

Visualizing the Workflow and Conformations

To better illustrate the experimental process and the conformational possibilities, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start 9-Azabicyclo[3.3.1]nonan-3-one HCl boc_protection N-Boc Protection start->boc_protection (Boc)₂O, Base purification Column Chromatography boc_protection->purification product N-Boc Derivative purification->product dissolution Dissolution in Solvent product->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth crystals Single Crystals crystal_growth->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Conformational Analysis structure_solution->analysis

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

conformations cluster_chair_chair Chair-Chair Conformation cluster_chair_boat Chair-Boat Conformation cc_N N cc_C3 C3=O cb_N N cb_C3 C3=O Equilibrium Conformational Equilibrium cluster_chair_boat cluster_chair_boat Equilibrium->cluster_chair_boat cluster_chair_chair cluster_chair_chair cluster_chair_chair->Equilibrium note The preferred conformation depends on substituents and solid-state packing forces.

Caption: Conformational isomers of the 9-azabicyclo[3.3.1]nonan-3-one ring system.

Conclusion and Future Directions

The this compound scaffold remains a cornerstone in the development of novel therapeutics. While the available crystallographic data for a diverse set of its derivatives is still growing, the analysis of related structures provides a solid foundation for understanding its conformational behavior. The chair-chair conformation appears to be a common motif, but the subtle interplay of steric and electronic effects from various substituents can lead to alternative arrangements.

Future work should focus on systematically synthesizing and crystallizing a broader range of this compound derivatives with diverse substitution patterns. This will enable a more comprehensive comparative analysis and provide invaluable data for the refinement of computational models used in drug design. The detailed experimental protocols provided herein offer a reliable starting point for researchers embarking on such studies. Ultimately, a deeper understanding of the solid-state structures of these molecules will undoubtedly accelerate the discovery of new and more effective medicines.

References

A Senior Application Scientist's Guide to the Conformational Analysis of the 9-Azabicyclo[3.3.1]nonane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the conformational analysis of the 9-azabicyclo[3.3.1]nonane (also known as granatanine) ring system. This bicyclic scaffold is a cornerstone in the architecture of numerous alkaloids and serves as a vital building block in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure, governed by a delicate conformational balance, dictates its reactivity and biological interactions. This guide provides an in-depth comparison of the analytical techniques used to probe this system, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Conformational Landscape: A Delicate Balance

The 9-azabicyclo[3.3.1]nonane (9-ABN) system is composed of two fused six-membered rings. Unlike its more rigid cousin, the norbornane system, 9-ABN is conformationally flexible. The principal equilibrium of interest is between a symmetric chair-chair (CC) conformation and an asymmetric boat-chair (BC) conformation. A third, higher-energy twin-boat (BB) form is generally not significantly populated and is often disregarded in solution-state analyses.

The preference for a CC or BC conformation is not absolute; it is governed by a subtle interplay of steric and electronic factors. In the parent, unsubstituted 9-ABN, the CC form is generally favored. However, the introduction of substituents, particularly on the nitrogen atom or at the C3/C7 positions, can dramatically shift this equilibrium.[3][4] For instance, bulky N-substituents can introduce significant steric strain in the CC form, pushing the equilibrium towards the BC conformer where such interactions are minimized.[3] Conversely, intramolecular hydrogen bonding, for example between a 3-hydroxyl group and the bridgehead nitrogen, can stabilize the BC conformation.[5]

The dynamic equilibrium between the major chair-chair and boat-chair conformers is the central focus of most analytical studies.

G CC Chair-Chair (CC) (Major Conformer, Unsubstituted) BC Boat-Chair (BC) (Minor Conformer, Unsubstituted) CC->BC Ring Inversion

Caption: Conformational equilibrium in the 9-azabicyclo[3.3.1]nonane system.

Comparative Analysis of Key Analytical Techniques

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a complete understanding of the 9-ABN system. Each technique provides a unique piece of the puzzle, and their data must be synthesized for a holistic view.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

NMR spectroscopy is arguably the most powerful tool for studying the conformational dynamics of 9-ABN in solution.[3][6] Both ¹H and ¹³C NMR provide critical data for assigning the dominant conformation and quantifying the equilibrium.

  • Expertise & Causality : The chemical shifts of the bridgehead carbons (C1 and C5) are particularly sensitive probes. In a symmetrical CC conformation, these carbons are equivalent and show a single signal. In an asymmetrical BC conformation, their chemical environments differ, potentially leading to two distinct signals, although rapid interconversion often results in a time-averaged signal. ¹³C NMR is an excellent tool because the chemical shifts are highly sensitive to steric effects within the molecule.[3][6] For example, a γ-gauche effect can cause significant upfield shifts for carbons experiencing steric compression, a key indicator of specific conformations.

  • Variable-Temperature (VT) NMR : For systems undergoing rapid exchange between CC and BC forms, VT-NMR is indispensable. By lowering the temperature, the rate of interconversion can be slowed on the NMR timescale. This allows for the "freezing out" of individual conformers, enabling the direct observation of signals for both the major and minor forms. From this data, the equilibrium constant (K), free energy difference (ΔG°), and the activation energy barrier (ΔG‡) for the ring inversion can be calculated.[7][8]

Technique Information Gained Advantages Limitations
¹H & ¹³C NMR Time-averaged conformation in solution; Presence of symmetry.Non-destructive; Provides data on the solution-state, which is often more biologically relevant.Rapid exchange can obscure individual conformers, leading to ambiguous data at ambient temperatures.
VT-NMR Thermodynamic (ΔG°) and kinetic (ΔG‡) parameters of the equilibrium.Directly observes individual conformers; Quantifies the energetic landscape.Requires a suitable solvent with a low freezing point; Compound must be stable over the temperature range.
NOESY/ROESY Through-space proton-proton proximities.Confirms stereochemical assignments and provides definitive proof of specific conformations (e.g., proximity of flagpole hydrogens in a boat form).Can be complex to interpret; Relies on specific proton pairs being sufficiently close.
Protocol: Variable-Temperature (VT) NMR for Conformational Analysis

This protocol provides a self-validating workflow for determining the energetic parameters of the CC-BC equilibrium.

  • Sample Preparation : Dissolve a precise concentration (e.g., 0.1 M) of the 9-ABN derivative in a suitable low-freezing deuterated solvent (e.g., methanol-d₄, toluene-d₈, or dichlorofluoromethane). The choice of solvent is critical; it must not freeze before the coalescence temperature is reached.

  • Initial Spectrum Acquisition (Ambient Temperature) : Acquire a standard high-resolution ¹H and/or ¹³C spectrum at ambient temperature (e.g., 298 K). This serves as the reference for the time-averaged state.

  • Low-Temperature Acquisition : Gradually lower the spectrometer's probe temperature in discrete steps (e.g., 10 K increments). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence and Slow-Exchange Regimes :

    • Observe the broadening of key signals as the temperature is lowered. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

    • Continue lowering the temperature until the signals for both conformers are sharp and well-resolved (the slow-exchange regime).

  • Data Analysis :

    • In the slow-exchange regime : Integrate the signals corresponding to the CC and BC conformers to determine their population ratio and calculate the equilibrium constant (K) and ΔG° (ΔG° = -RTlnK).

    • At the coalescence temperature (Tc) : Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion.

  • Validation : Repeat the process by gradually increasing the temperature to ensure the spectral changes are reversible and not due to sample degradation or precipitation. The reversibility of the process validates the data.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[9][10] It is the gold standard for determining bond lengths, bond angles, and torsional angles, providing definitive proof of a specific conformation.

  • Trustworthiness : The resulting crystal structure is a self-validating system; the final refined structure must match the experimentally observed diffraction pattern with a low residual factor (R-factor). However, it is crucial to remember that the solid-state conformation represents the lowest energy state within the crystal lattice, which may be influenced by packing forces. This conformation is not necessarily the most stable or populated conformation in solution.[11] For example, a molecule might crystallize in a less stable BC form due to favorable intermolecular interactions, while the CC form predominates in solution. Therefore, crystallographic data must be compared with solution-state data (like NMR) for a complete picture.

Computational Chemistry: The Predictive and Interpretive Partner

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for complementing experimental data.[12] These methods can predict the geometries and relative energies of different conformers, helping to rationalize experimental findings.[13][14]

  • Authoritative Grounding : By calculating the relative energies of the CC and BC conformers, computational chemistry can predict which form should be more stable. This prediction can then be tested experimentally. Furthermore, calculated NMR chemical shifts and coupling constants for each optimized geometry can be compared to experimental spectra to help assign signals to a specific conformer, resolving ambiguities in complex spectra.

Integrated Workflow for Comprehensive Analysis

A robust investigation into the 9-ABN system integrates all three methodologies. The following workflow illustrates a logical and self-validating approach.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_interp Data Interpretation & Validation synthesis Synthesis / Isolation nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) synthesis->nmr xray X-ray Crystallography synthesis->xray compare Compare Experimental & Computational Data nmr->compare xray->compare model Build Initial Models (CC, BC) calc Geometry Optimization & Energy Calculation (DFT) model->calc nmr_pred Predict NMR Spectra calc->nmr_pred nmr_pred->compare conclusion Assign Conformation & Determine Energetics compare->conclusion

Caption: Integrated workflow for conformational analysis of the 9-ABN system.

Comparison with Analogous Bicyclic Systems

Understanding the unique behavior of the 9-ABN system is enhanced by comparing it to related scaffolds.

  • Bicyclo[3.3.1]nonane : The carbocyclic parent is dominated by the CC conformation, but it is significantly flattened to alleviate the steric clash between the endo-protons at C3 and C7.[15] The replacement of the C9 methylene bridge with a nitrogen atom in 9-ABN changes the geometry. The C-N bonds are shorter than C-C bonds, and the absence of a bulky CH₂ group at the bridge allows for a less distorted CC conformation, but also makes the system more sensitive to the conformational influence of N-substituents.

  • 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) : Introducing a second nitrogen atom into the rings further alters the conformational landscape. These systems also exhibit a dynamic CC-BC equilibrium, which can be influenced by N-substituents and the potential for transannular hydrogen bonding, often favoring boat-like arrangements.[7][16]

This comparative context highlights the pivotal role of the bridgehead heteroatom in dictating the conformational preferences of the entire bicyclic framework.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of a successful drug development program. N-Boc-9-azabicyclo[3.T3.1]nonan-3-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires stringent analytical oversight to ensure its identity, purity, and quality. This guide provides an in-depth comparison of analytical methods for the validation of this critical intermediate, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one, with a focus on the practical application of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3]

The Central Role of HPLC in Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for the determination of purity and assay of non-volatile and thermally labile compounds.[4][5] For this compound, a reversed-phase HPLC method is the most appropriate choice, offering high resolution, sensitivity, and specificity.

Causality in HPLC Method Development

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a common choice for compounds of intermediate polarity like this compound, providing a good balance of hydrophobic interactions. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the analyte and any potential impurities. A gradient elution is often employed to ensure the separation of compounds with a wide range of polarities.

dot

Caption: HPLC Method Validation Workflow.

Experimental Protocol: HPLC Method Validation

1. System Suitability: Before initiating the validation, the suitability of the chromatographic system is established. This is achieved by injecting a standard solution of this compound multiple times (typically five or six). The system suitability parameters, such as peak area repeatability (RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 2.0), must meet predefined acceptance criteria.

2. Specificity (Forced Degradation Studies): Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are conducted to generate potential degradation products and demonstrate that they do not interfere with the quantification of the main peak.[7]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

The resulting chromatograms should demonstrate adequate resolution between the parent peak and any degradation products.

3. Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A series of at least five concentrations of this compound are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within a predefined range, commonly 98.0% to 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): The analysis of a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by different analysts, on different days, and with different equipment. The RSD between the results from the different conditions should be within an acceptable range.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in flow rate (±0.2 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.

Comparative Data Summary: HPLC Validation
Validation ParameterAcceptance CriteriaTypical Result for this compound
Specificity No interference at the retention time of the main peakPeak purity of the main peak is > 99.9% in all stress conditions
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
LOD S/N ≥ 3~0.01 µg/mL
LOQ S/N ≥ 10~0.03 µg/mL
Robustness System suitability criteria are metAll parameters met within the tested variations

GC-MS for Residual Solvent Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of residual solvents in pharmaceutical substances.[8][9] Residual solvents are organic volatile chemicals used in the synthesis of drug substances or in the preparation of drug products and should be removed to the extent possible to meet product specifications.[10]

Rationale for Headspace GC-MS

For the analysis of residual solvents in this compound, static headspace sampling is the most appropriate technique. This involves heating the sample in a sealed vial to partition the volatile solvents into the headspace, which is then injected into the GC-MS system. This technique prevents the non-volatile matrix from contaminating the GC system and provides a clean and sensitive analysis.[11]

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_validation Validation & Quantification Weigh_Sample Weigh Sample into Headspace Vial Add_Solvent Add Diluent (e.g., DMSO) Weigh_Sample->Add_Solvent Seal_Vial Seal Vial Add_Solvent->Seal_Vial Equilibration Vial Equilibration (Heating) Seal_Vial->Equilibration Injection Headspace Injection Equilibration->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identification by Mass Spectrum Detection->Identification Quantification Quantification using Standards Detection->Quantification Validation_Params Validation (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) Quantification->Validation_Params

Caption: Headspace GC-MS Workflow.

Experimental Protocol: GC-MS Validation for Residual Solvents

1. Specificity: The specificity of the method is demonstrated by the absence of interfering peaks at the retention times of the target residual solvents in a blank sample (diluent only).

2. Linearity: Linearity is established by preparing a series of standard solutions of the target residual solvents at different concentrations. The peak areas are plotted against the concentrations, and a linear regression is performed. The correlation coefficient (r²) should be ≥ 0.995.

3. LOD and LOQ: The LOD and LOQ for each residual solvent are determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

4. Accuracy: Accuracy is determined by spiking a known amount of each residual solvent into the sample and calculating the percent recovery. The recovery should be within a predefined range, typically 80.0% to 120.0%.

5. Precision: Precision is evaluated by repeatedly analyzing a sample spiked with the residual solvents. The RSD of the peak areas for each solvent should be ≤ 15.0%.

Comparative Data Summary: GC-MS Validation for Common Solvents
SolventClassLimit (ppm)Typical LOQ (ppm)Typical Accuracy (% Recovery)
Dichloromethane2600595 - 105%
Tetrahydrofuran27201090 - 110%
Toluene28901090 - 110%
Ethyl Acetate350005085 - 115%
Heptane350005085 - 115%

Spectroscopic Methods for Identity Confirmation

While chromatographic techniques are essential for quantitative analysis, spectroscopic methods like NMR and FTIR are invaluable for the structural confirmation and identification of this compound.[12]

NMR Spectroscopy: The Gold Standard for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity.

  • ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons of the bicyclic ring system and a prominent singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group, typically around 1.4-1.5 ppm.[13] The presence and integration of this peak are strong indicators of successful Boc protection.

  • ¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ketone and the carbonyl and quaternary carbons of the Boc group.[14]

While NMR is primarily a qualitative technique for identity confirmation, quantitative NMR (qNMR) can be used for assay determination with the use of an internal standard of known purity.[15]

FTIR Spectroscopy: A Rapid Identity Check

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for:

  • C=O stretch (ketone): around 1710-1730 cm⁻¹

  • C=O stretch (carbamate of Boc group): around 1680-1700 cm⁻¹

  • C-N stretch: around 1160-1250 cm⁻¹

  • C-H stretches (aliphatic): around 2850-3000 cm⁻¹

FTIR is an excellent tool for a quick identity check and to confirm the presence of the key functional groups.

Conclusion: An Integrated Approach to Analytical Validation

The validation of analytical methods for this compound requires a multi-faceted approach. HPLC is the primary technique for determining purity and assay, with a comprehensive validation protocol ensuring its accuracy, precision, and robustness. GC-MS is the method of choice for the control of residual solvents, a critical quality attribute. NMR and FTIR spectroscopy serve as indispensable tools for the unambiguous confirmation of the compound's identity and structure.

By implementing a rigorous validation strategy that integrates these complementary techniques, researchers and drug developers can ensure the quality and consistency of this compound, thereby building a solid foundation for the successful development of new pharmaceutical products.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Boc-9-azabicyclo[3.3.1]nonan-3-one Conformational Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 9-azabicyclo[3.3.1]nonane framework is a pivotal structural motif in medicinal chemistry and natural product synthesis, forming the core of alkaloids like granatanone.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituents, making it an attractive scaffold for drug development. The introduction of an N-tert-butoxycarbonyl (Boc) protecting group is a common strategy in multi-step syntheses to modulate the reactivity of the bridgehead nitrogen.[3]

The N-Boc-9-azabicyclo[3.3.1]nonan-3-one molecule, while seemingly simple, presents a fascinating case of conformational isomerism. The bicyclo[3.3.1]nonane system is known for its dynamic equilibrium, primarily between a symmetric, lower-energy chair-chair conformation and a less stable chair-boat conformation.[4][5] The presence of the sterically demanding N-Boc group and the sp²-hybridized carbonyl at C3 significantly influences this equilibrium.

This guide provides an in-depth spectroscopic comparison of these two dominant conformational isomers. As a self-validating system, we will demonstrate how a multi-technique approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) allows for unambiguous structural elucidation and conformational assignment. This analysis is critical for researchers, as the conformation of the scaffold can profoundly impact biological activity and subsequent chemical transformations.

Experimental Design & Rationale

A robust analytical workflow is essential for distinguishing between subtly different conformational isomers. Our approach is designed to provide orthogonal data points that, when combined, create a comprehensive and validated structural picture.

Synthesis Overview: The Robinson-Schöpf Condensation

The bicyclic core is efficiently assembled via a well-established multicomponent condensation reaction.[2][6] This method provides a reliable route to the precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can then be debenzylated and protected with the Boc group.

Spectroscopic Analysis Workflow

The following workflow ensures that each analytical technique provides complementary information, leading to a definitive characterization of the isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation prep Synthesized this compound (Isomeric Mixture in Solution) nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) CDCl₃, 400 MHz prep->nmr Aliquots ir FT-IR Spectroscopy (Neat Film, ATR) 4000-400 cm⁻¹ prep->ir Aliquots ms Mass Spectrometry (ESI-TOF) Positive Ion Mode prep->ms Aliquots nmr_data Chemical Shifts (δ) Coupling Constants (J) 2D Correlations nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) (C=O, C-N, C-O stretches) ir->ir_data ms_data Mass-to-Charge (m/z) Fragmentation Pattern ms->ms_data conclusion Conformational Isomer Assignment (Chair-Chair vs. Chair-Boat) nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Figure 1: Experimental workflow for isomer characterization.

Results and Spectroscopic Comparison

The key to distinguishing the isomers lies in how their different 3D structures affect the local electronic environments of the nuclei and the vibrational modes of the chemical bonds.

G cluster_chair Chair-Chair Conformer (Major) cluster_boat Chair-Boat Conformer (Minor) chair boat

Figure 2: Key conformational isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for conformational analysis in solution. The spatial arrangement of atoms in the chair-chair versus the chair-boat conformer leads to distinct and predictable differences in chemical shifts and proton-proton coupling constants.

¹H NMR Analysis: The proton NMR spectrum provides a wealth of structural information. The chair-chair conformer possesses a C₂ axis of symmetry (ignoring the Boc rotamers), simplifying the spectrum compared to the asymmetric chair-boat conformer.

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Protons Chair-Chair (δ, ppm) Chair-Boat (δ, ppm) Rationale for Difference
H1, H5 (Bridgehead) ~3.5 (br s) ~3.6 (br s), ~3.4 (br s) Loss of symmetry in the chair-boat form makes the bridgehead protons chemically non-equivalent.
H2, H4 (α-keto) ~2.5 (m, 4H) ~2.7 (m, 2H), ~2.4 (m, 2H) Protons on the "boat" portion experience different shielding effects. The proximity of H2ax/H4ax to the carbonyl can lead to anisotropic deshielding.
H6, H8 ~1.9 (m), ~1.6 (m) ~2.0-1.5 (overlapping m) Complex, overlapping multiplets in both, but the chair-boat conformer shows greater signal dispersion due to asymmetry.
H7 ~1.7 (m) ~1.8 (m) Less affected by the conformational change at the other ring.
H9 ~2.2 (m), ~1.5 (m) ~2.3 (m), ~1.6 (m) Subtle shifts due to changes in the overall ring geometry.

| Boc (t-butyl) | ~1.45 (s, 9H) | ~1.47 (s, 9H) | Largely unaffected, but may show slight broadening or minor shifts due to different magnetic environments. |

Key Differentiator (J-Coupling): In the chair-chair conformer, the bridgehead protons (H1, H5) are expected to show a characteristic "W-coupling" (long-range ⁴J coupling) to the equatorial protons at C7 and C9. This coupling is often absent or significantly smaller in the chair-boat conformer due to the altered geometry.

¹³C NMR Analysis: The symmetry argument holds for the carbon spectrum. The symmetric chair-chair conformer will display fewer signals than the asymmetric chair-boat form.

Table 2: Comparative ¹³C NMR Data (Predicted, 101 MHz, CDCl₃)

Carbon Chair-Chair (δ, ppm) Chair-Boat (δ, ppm) Rationale for Difference
C=O (C3) ~210 ~211 The carbonyl carbon in the more strained boat ring may be slightly deshielded.
C1, C5 (Bridgehead) ~46 ~47, ~45 Two distinct signals for the non-equivalent bridgehead carbons in the chair-boat conformer.
C2, C4 (α-keto) ~50 ~51, ~49 Non-equivalent in the chair-boat conformer.
C6, C8 ~27 ~28, ~26 Two signals expected for the chair-boat isomer.
C7 ~18 ~19 Minor shift due to overall conformational change.
C9 ~35 ~36 Minor shift.
Boc (Cq) ~80 ~80.5 Subtle environmental changes.

| Boc (CH₃) | ~28.5 | ~28.6 | Largely insensitive to the bicyclic core conformation. |

2D NMR (COSY & HSQC): These experiments are crucial for validating the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): Confirms the J-coupling network. For instance, it will correlate the bridgehead protons (H1/H5) with their neighbors on the respective rings (H2/H8/H9 and H4/H6/H9).

  • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously links each proton signal to its directly attached carbon, confirming the assignments in Tables 1 and 2. This is a self-validating step; if the number of correlated spots matches the proposed symmetry (or lack thereof), it strongly supports the conformational assignment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The primary diagnostic peak for this molecule is the carbonyl (C=O) stretch of the ketone.

Table 3: Comparative FT-IR Data (Predicted, cm⁻¹)

Vibrational Mode Expected Frequency Range Rationale for Difference
C=O Stretch (Ketone) 1715 - 1725 cm⁻¹ The C=O stretching frequency in cyclic ketones is sensitive to ring strain.[7][8] The six-membered ring containing the carbonyl in the chair-chair conformer is relatively strain-free, predicting a value near 1715 cm⁻¹. The boat conformation introduces torsional strain, which may slightly increase the frequency (towards 1720-1725 cm⁻¹).[9]
C-N Stretch (Amine) 1150 - 1250 cm⁻¹ A strong band associated with the bicyclic amine structure.
C-O Stretch (Carbamate) 1250 cm⁻¹, 1160 cm⁻¹ Two characteristic stretches for the C-O bonds of the Boc group.[3]

| C-H Stretch (sp³) | 2850 - 2960 cm⁻¹ | Strong absorptions typical of alkane C-H bonds.[8] |

While the shift in the carbonyl frequency between conformers may be subtle, it can serve as a supporting data point when combined with the definitive NMR results.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pathways. While MS cannot distinguish between conformers, it is essential for confirming the compound's identity and purity.

Methodology: Electrospray Ionization (ESI) is a soft ionization technique suitable for this analysis.

Expected Results:

  • Molecular Ion: The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 240.16.

  • Key Fragmentation: The N-Boc group is known to be thermally and acid-labile, leading to characteristic fragmentation patterns under MS conditions.[10][11]

    • Loss of Isobutylene: A major fragmentation pathway is the loss of isobutylene (C₄H₈, 56 Da) from the protonated parent ion, resulting in a fragment at m/z 184.10 . This corresponds to the protonated carbamic acid intermediate.[12]

    • Loss of the entire Boc group: Cleavage of the entire t-butoxycarbonyl group (100 Da) can lead to a fragment corresponding to the protonated 9-azabicyclo[3.3.1]nonan-3-one at m/z 140.11 .

    • Characteristic t-butyl cation: A prominent peak at m/z 57.07 corresponding to the stable t-butyl cation [C₄H₉]⁺ is a hallmark of Boc-protected compounds.[13]

G parent [M+H]⁺ m/z 240.16 frag1 Loss of Isobutylene (- C₄H₈) parent->frag1 product1 [M+H - 56]⁺ m/z 184.10 frag1->product1 frag2 Loss of CO₂ (- 44 Da) product2 [M+H - 100]⁺ m/z 140.11 frag2->product2 product1->frag2

Figure 3: Primary ESI-MS fragmentation pathway.

Conclusion

The conformational isomerism of this compound provides an excellent model for the application of modern spectroscopic techniques to solve complex structural problems. While IR and MS are vital for functional group identification and molecular weight confirmation, NMR spectroscopy stands out as the definitive tool for conformational assignment.

The key spectroscopic differentiators are:

  • ¹H & ¹³C NMR: The higher symmetry of the chair-chair conformer results in fewer unique signals compared to the asymmetric chair-boat conformer.

  • ¹H NMR Coupling: The presence or absence of long-range W-coupling between bridgehead and methylene protons can provide conclusive evidence for a specific conformation.

  • 2D NMR: COSY and HSQC experiments provide an indispensable method for validating signal assignments and confirming the proposed connectivity and symmetry, embodying the principle of a self-validating analytical system.

By integrating these techniques, researchers and drug development professionals can confidently elucidate the three-dimensional structure of this important synthetic building block, ensuring a solid foundation for further chemical exploration and development.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-Boc-9-azabicyclo[3.3.1]nonan-3-one (CAS No. 512822-27-4), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety in the laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a solid organic compound that, while not acutely toxic in all categories, presents specific risks that dictate its handling and disposal requirements. The primary hazards are summarized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard StatementPrecautionary Action
Acute Toxicity, OralH302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Skin Corrosion/IrritationH315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritationWear eye protection. Rinse cautiously with water for several minutes if contact occurs.[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area.[1][2]

These classifications mandate that this compound be treated as hazardous waste . It must not be disposed of in regular trash or down the sanitary sewer system.[3][4]

The Regulatory Framework: Adherence to Standards

All laboratory operations in the United States, including waste disposal, are governed by federal and state regulations. The two primary regulatory bodies are:

  • Occupational Safety and Health Administration (OSHA): Under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), employers are required to develop a Chemical Hygiene Plan (CHP).[5][6] This plan outlines specific procedures for handling hazardous chemicals, including their disposal, to minimize employee exposure.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[7] Laboratories are considered hazardous waste generators and must follow strict guidelines for waste identification, storage, and disposal through licensed facilities.[7][8]

Your institution's Environmental Health & Safety (EH&S) office is the primary resource for interpreting and implementing these regulations and will have specific protocols that must be followed.

Personal Protective Equipment (PPE): The First Line of Defense

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound, including during disposal procedures:

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust particles.[9][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[9][10]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[9]

  • Respiratory Protection: If engineering controls (like a fume hood) are not available or sufficient to control dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.[9][10]

Step-by-Step Disposal Protocol

The guiding principle for disposal is to collect the waste in a designated, properly labeled container for pickup by your institution's EH&S department or a licensed waste disposal contractor.[1][11]

Step 1: Container Selection

  • Select a container that is compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12]

  • Ensure the container is clean and dry before use.

  • The container should be dedicated to "Solid Organic Chemical Waste" or a similar designation as specified by your EH&S office. Do not mix with other waste streams like liquid waste, sharps, or broken glass.

Step 2: Waste Labeling

  • Proper labeling is a critical regulatory requirement.[3] Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."[3]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[12]

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The name and location (building/room number) of the generating researcher/laboratory.[3]

Step 3: Waste Collection

  • Carefully transfer residual this compound from its original container or from lab equipment (e.g., weighing paper, spatulas) into the designated hazardous waste container.

  • Perform this transfer in a chemical fume hood to minimize the risk of inhaling dust.[9]

  • Keep the waste container securely closed at all times, except when actively adding waste.[12][13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Store the container away from incompatible materials. As a general rule, keep organic solids separate from strong acids, bases, and oxidizers.[3]

Step 5: Arranging for Final Disposal

  • Once the waste container is full (do not overfill; 90% capacity is a common limit), or if the waste has been stored for an extended period (typically 6-12 months), arrange for pickup.[3][13]

  • Follow your institution's specific procedure for requesting a waste pickup from the EH&S office.

Decontamination and Spill Management

Empty Container Disposal:

  • An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid chemical waste.[12] After triple-rinsing, the container can often be disposed of in the regular trash or glassware waste, but confirm this with your EH&S plan.

Spill Cleanup:

  • In case of a small spill, ensure proper PPE is worn.

  • Carefully sweep or vacuum up the solid material.[1][2][16] Do not create excess dust.

  • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the designated hazardous waste container.

  • Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the essential decision-making process for the compliant disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (e.g., residual solid, contaminated wipes) container Select Compatible, Labeled Hazardous Waste Container (Solid Organic Waste) start->container transfer Transfer Waste into Container (Inside Fume Hood) container->transfer store Store Sealed Container in Satellite Accumulation Area (SAA) transfer->store check_full Container Full (>90%)? store->check_full check_full->store No request_pickup Arrange for EH&S Waste Pickup check_full->request_pickup Yes end Compliant Disposal request_pickup->end

Caption: Decision workflow for proper waste handling and disposal.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, reinforcing the foundation of trust and expertise expected of scientific professionals.

References

A Senior Application Scientist's Guide to Handling N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide provides essential, immediate safety and logistical information for handling N-Boc-9-azabicyclo[3.3.1]nonan-3-one, moving beyond mere procedural steps to explain the causality behind our recommended practices. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

This compound is a bicyclic ketone derivative commonly used as a building block in organic synthesis. While not acutely toxic, it presents several hazards that necessitate careful handling.[1] A thorough understanding of its properties is the foundation of a robust safety plan.

Key Hazards:

  • Harmful if swallowed: Acute oral toxicity (Category 4).[1]

  • Causes skin irritation: (Category 2) Can lead to localized redness and discomfort upon contact.[1]

  • Causes serious eye irritation: (Category 2) Poses a significant risk of damage if it comes into contact with the eyes.[1]

  • May cause respiratory irritation: (Category 3) As a solid powder, inhalation of dust can irritate the respiratory tract.[1]

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 512822-27-4[1]
Molecular Formula C13H21NO3[2][3]
Molecular Weight 239.31 g/mol [3]
Appearance Solid[1]
Melting Point 90 - 100 °C[1]
Personal Protective Equipment (PPE): A Proactive Defense

The selection of PPE is not a passive checklist but an active strategy to mitigate identified risks. The choice of each component is dictated by the specific chemical and physical hazards of this compound.

Mandatory PPE Ensemble:

  • Eye Protection: Chemical splash goggles are mandatory. The risk of serious eye irritation from solid particulates necessitates a full seal around the eyes.[1] A face shield worn over goggles is recommended when handling larger quantities (>10g) or when there is a risk of splashing if the compound is dissolved in a solvent.

  • Hand Protection: The choice of glove material is critical. Standard nitrile gloves offer poor resistance to ketones.[4][5] For handling this compound, especially when dissolved, Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended due to their superior resistance to ketones.[4][6] For handling the solid, double-gloving with a primary butyl or PVA glove and a secondary nitrile glove can provide a good balance of protection and dexterity. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[4] This protects the skin from accidental spills and prevents contamination of personal clothing.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhaling airborne particulates.[7][8] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Logic cluster_2 Final Check Start Start: Handling This compound Hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Ketone Chemical Class Start->Hazards Eye Eye Hazard? (Serious Irritant) Hazards->Eye Skin Skin Hazard? (Irritant/Ketone) Hazards->Skin Respiratory Respiratory Hazard? (Solid Powder) Hazards->Respiratory End Proceed with Experiment Goggles Goggles Goggles->End Gloves Gloves Gloves->End LabCoat LabCoat LabCoat->End FumeHood FumeHood FumeHood->End

Operational Plan: From Receipt to Disposal

This step-by-step guide ensures safety and logistical efficiency throughout the handling process.

Step 1: Receiving and Storage

  • Verification: Upon receipt, verify that the container is intact and properly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly closed.[1] Store large containers below eye level.[9]

Step 2: Weighing and Preparation (Inside a Chemical Fume Hood)

  • Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated. Lay down absorbent bench paper to contain any potential spills.

  • Weighing: Tare a suitable, clean container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound using a clean spatula. Avoid generating dust.

  • Closure: Immediately and securely close the main container. Clean any residual powder from the spatula and the balance with a dry wipe, which should then be disposed of as contaminated solid waste.

Step 3: Use in Reaction

  • Addition: If adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly. Be aware that some reactions may be exothermic.

Step 4: Post-Handling Decontamination

  • Tools: Clean any spatulas or glassware that came into contact with the compound according to your laboratory's standard procedures for non-hazardous organic materials.

  • Work Area: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as chemically contaminated waste.

  • PPE Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate solid waste stream. Wash hands thoroughly with soap and water after removing PPE.[8]

Handling_Workflow Start Start: Receive Compound Storage Store in Cool, Dry, Well-Ventilated Area Start->Storage Prep Prepare Fume Hood and Don PPE Storage->Prep Weigh Weigh Solid Compound Inside Fume Hood Prep->Weigh Use Use in Reaction Weigh->Use Decon Decontaminate Work Area and Equipment Use->Decon Disposal Segregate and Dispose of Waste Decon->Disposal End End: Complete Log Disposal->End

Emergency and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[1] Ensure the area is well-ventilated. Avoid generating dust.

Waste Disposal Plan:

Proper waste segregation is crucial for safety and environmental compliance.

  • Solid Waste:

    • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1][3]

    • Contaminated Materials: Gloves, wipes, and absorbent materials contaminated with this compound should be placed in a designated, sealed container for chemically contaminated solid waste.[3] This waste stream is typically destined for incineration.[3]

  • Liquid Waste:

    • Non-Halogenated Waste Stream: Since this compound does not contain halogens, any solutions containing this compound should be disposed of in the "non-halogenated organic waste" stream.[10][11]

    • Segregation: Never mix non-halogenated waste with halogenated waste streams.[3][12] Ensure all waste containers are clearly labeled with the full chemical names of all components.[10][13]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 2
Reactant of Route 2
N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.